Dimethyl chlorophosphate
Description
Structure
3D Structure
Properties
IUPAC Name |
[chloro(methoxy)phosphoryl]oxymethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6ClO3P/c1-5-7(3,4)6-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFFLHMFSINFGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6ClO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90231043 | |
| Record name | Phosphorochloridic acid, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90231043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
813-77-4 | |
| Record name | Phosphorochloridic acid, dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000813774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorochloridic acid, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90231043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIMETHYL CHLOROPHOSPHATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Dimethyl Chlorophosphate: A Comprehensive Technical Guide to its Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl chlorophosphate [(CH₃O)₂P(O)Cl], a highly reactive organophosphorus compound, is a pivotal intermediate in a myriad of chemical syntheses. Its utility as a potent phosphorylating agent has cemented its role in the production of a wide array of commercially significant molecules, including insecticides and precursors for antiviral drugs. This technical guide provides an in-depth overview of the synthesis, physicochemical and spectral properties, and key applications of this compound, with a focus on providing detailed experimental protocols and mechanistic insights relevant to researchers in the fields of organic chemistry, medicinal chemistry, and drug development.
Synthesis of this compound
The synthesis of this compound is primarily achieved through two well-established methods: the chlorination of dimethyl phosphite (B83602) and the reaction of phosphorus oxychloride with methanol (B129727). Both routes offer distinct advantages and are scalable for laboratory and industrial production.
Method 1: Chlorination of Dimethyl Phosphite
This method, a variation of the Atherton-Todd reaction, involves the in-situ generation of the phosphoryl chloride from a dialkyl phosphite using a chlorinating agent in the presence of a base.[1]
Reaction Scheme:
Figure 1: Synthesis of this compound via Chlorination of Dimethyl Phosphite.
Experimental Protocol:
Materials:
-
Dimethyl phosphite
-
Chlorine gas or Carbon tetrachloride (CCl₄)
-
Triethylamine (B128534) (Et₃N) or other suitable tertiary amine base
-
Anhydrous inert solvent (e.g., dichloromethane, diethyl ether)
Procedure using Chlorine Gas: [2]
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a condenser with a drying tube, dissolve dimethyl phosphite in an anhydrous inert solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly bubble dry chlorine gas through the stirred solution. The reaction is exothermic, and the temperature should be carefully maintained below 10 °C.
-
Monitor the reaction progress by a suitable method (e.g., ³¹P NMR). The reaction is typically complete when the signal for dimethyl phosphite has disappeared.
-
Once the reaction is complete, purge the excess chlorine gas with a stream of dry nitrogen.
-
The resulting solution contains this compound and hydrogen chloride. The HCl can be removed by sparging with an inert gas or by careful distillation under reduced pressure.
Procedure using Carbon Tetrachloride:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a condenser with a drying tube, dissolve dimethyl phosphite and triethylamine in anhydrous carbon tetrachloride under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Stir the mixture vigorously. The reaction is typically initiated upon the addition of the base and is often complete within a few hours.
-
Monitor the reaction by TLC or ³¹P NMR.
-
Upon completion, the triethylamine hydrochloride precipitate is removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the crude this compound is purified by vacuum distillation.
Method 2: Reaction of Phosphorus Oxychloride with Methanol
This method provides a direct route to this compound from readily available starting materials.[3] Careful control of stoichiometry and reaction conditions is crucial to minimize the formation of byproducts such as trimethyl phosphate (B84403) and methyl dichlorophosphate.
Reaction Scheme:
Figure 2: Synthesis via Phosphorus Oxychloride and Methanol.
Experimental Protocol:
Materials:
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous methanol (CH₃OH)
-
Anhydrous inert solvent (optional)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a condenser connected to a gas trap for HCl, add phosphorus oxychloride.
-
Cool the phosphorus oxychloride to 0-5 °C in an ice-water bath.
-
Slowly add anhydrous methanol dropwise from the dropping funnel with vigorous stirring. The molar ratio of POCl₃ to methanol should be approximately 1:2. The reaction is highly exothermic and generates HCl gas. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete reaction.
-
The resulting mixture contains this compound and dissolved HCl. The HCl can be removed by purging with a stream of dry inert gas.
-
The crude product is then purified by fractional distillation under reduced pressure to separate it from any unreacted starting materials and byproducts.
Physicochemical and Spectral Properties
A summary of the key physical and spectral properties of this compound is provided in the tables below.
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₆ClO₃P | [4] |
| Molecular Weight | 144.49 g/mol | [4] |
| Appearance | Colorless liquid | [5] |
| Boiling Point | 80 °C / 25 mmHg | [4] |
| Density | 1.34 g/mL at 25 °C | [4] |
| Refractive Index (n²⁰/D) | 1.413 | [4] |
Spectral Data
| Technique | Data | Reference(s) |
| ¹H NMR (CDCl₃) | δ (ppm): ~3.9 (d, JP-H ≈ 12 Hz, 6H, OCH₃) | [6] |
| ¹³C NMR (CDCl₃) | δ (ppm): ~55 (d, JP-C ≈ 6 Hz, OCH₃) | [7][8] |
| ³¹P NMR (CDCl₃) | δ (ppm): ~3-5 (referenced to 85% H₃PO₄) | [9][10] |
| IR (Neat) | ν (cm⁻¹): ~2960 (C-H str), ~1300 (P=O str), ~1040 (P-O-C str), ~560 (P-Cl str) | [5] |
| Mass Spectrometry (EI) | Key fragments (m/z): 144 (M⁺), 111 (M⁺ - Cl), 95 (M⁺ - OCH₃ - H), 79 (PO₃) | [11][12] |
Reactivity and Mechanistic Pathways
This compound is a potent electrophile, with the phosphorus atom being highly susceptible to nucleophilic attack. This reactivity is the basis for its primary application as a phosphorylating agent.
Phosphorylation of Alcohols
The reaction with alcohols proceeds via a nucleophilic substitution at the phosphorus center, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine to scavenge the liberated HCl.
Mechanism:
Figure 3: General Mechanism for the Phosphorylation of Alcohols.
Phosphorylation of Amines
Similarly, primary and secondary amines readily react with this compound to form phosphoramidates. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.[13]
Mechanism:
Figure 4: General Mechanism for the Phosphorylation of Amines.
Applications in Synthesis
The electrophilic nature of this compound makes it a valuable reagent in the synthesis of a variety of target molecules, particularly in the agrochemical and pharmaceutical industries.
Synthesis of Organophosphate Insecticides
A prominent application of this compound is in the production of organophosphate insecticides. For example, it is a key precursor in the synthesis of Dichlorvos.[2][14][15]
Synthesis of Dichlorvos:
The synthesis of Dichlorvos involves the Perkow reaction, where a trialkyl phosphite reacts with an α-haloaldehyde. However, an alternative route involves the reaction of this compound with a suitable precursor. A more direct industrial synthesis reacts trimethyl phosphite with chloral.[2] A related synthesis using dimethyl phosphite as a precursor to a phosphorylating agent is shown below.[14]
Figure 5: A Synthetic Route to the Insecticide Dichlorvos.
Role in Drug Development: Phosphorylation of Nucleosides
In the development of antiviral drugs, particularly nucleoside analogs, the phosphorylation to the active mono-, di-, or triphosphate form is often a rate-limiting step in vivo.[16][17] this compound and similar reagents are used to synthesize nucleoside monophosphate prodrugs, which can bypass the initial, often inefficient, enzymatic phosphorylation step.[18] These prodrugs are designed to be more lipophilic, enhancing cell permeability, and are then intracellularly converted to the active nucleoside monophosphate.
General Workflow for Nucleoside Monophosphate Prodrug Synthesis:
Figure 6: Workflow for Nucleoside Prodrug Synthesis and Activation.
An example is the phosphorylation of the anti-HIV drug Zidovudine (B1683550) (AZT). While direct phosphorylation with this compound might require specific protection strategies, it illustrates the principle of introducing the phosphate moiety.[16][19]
Safety and Handling
This compound is a toxic and corrosive substance. It is fatal if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage.[1] It is also moisture-sensitive and will hydrolyze to release hydrochloric acid. All handling should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
This compound is a versatile and highly reactive reagent with significant applications in organic synthesis. Its role as a phosphorylating agent is crucial in the industrial production of agrochemicals and in the development of pharmaceutical agents, particularly antiviral nucleoside prodrugs. A thorough understanding of its synthesis, properties, and reactivity, coupled with stringent safety protocols, is essential for its effective and safe utilization in research and development. This guide provides a foundational resource for scientists and researchers working with this important chemical intermediate.
References
- 1. Atherton–Todd reaction: mechanism, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dichlorvos - Wikipedia [en.wikipedia.org]
- 3. Phosphorochloridic acid, dimethyl ester | C2H6ClO3P | CID 101863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ジメチル クロロホスファート 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Table 1 from 2J(P,C) and 3J(P,C) Coupling Constants in Some New Phosphoramidates | Semantic Scholar [semanticscholar.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. 31-P NMR SPECTROSCOPY | PDF [slideshare.net]
- 11. Fragmentation Pattern of Mass Spectrometry | PDF [slideshare.net]
- 12. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dichlorvos (Ref: OMS 14) [sitem.herts.ac.uk]
- 15. Dichlorvos - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. ClinPGx [clinpgx.org]
- 17. Intracellular phosphorylation of zidovudine (ZDV) and other nucleoside reverse transcriptase inhibitors (RTI) used for human immunodeficiency virus (HIV) infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Diethyl chlorophosphate(814-49-3) IR Spectrum [m.chemicalbook.com]
- 19. Anti-HIV therapy with AZT prodrugs: AZT phosphonate derivatives, current state and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Dimethyl Chlorophosphate as a Phosphorylating Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dimethyl chlorophosphate (DMCP) is a highly reactive and versatile organophosphorus compound widely utilized as a phosphorylating agent in organic synthesis.[1] Identified by its CAS number 813-77-4, this reagent is instrumental in introducing the dimethyl phosphate (B84403) group into a variety of organic molecules, a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds.[1][2] Its utility stems from its high electrophilicity at the phosphorus center, enabling efficient reactions with nucleophiles such as alcohols and amines. However, its high reactivity is matched by its significant toxicity, necessitating strict adherence to safety protocols. This guide provides an in-depth overview of DMCP's properties, its application in phosphorylation reactions, detailed experimental protocols, and critical safety information.
Properties of this compound
This compound is a colorless liquid characterized by its high reactivity.[2] Its physical and chemical properties are summarized below.
| Property | Value |
| CAS Number | 813-77-4[1][2] |
| Molecular Formula | C₂H₆ClO₃P[3] |
| Molecular Weight | 144.49 g/mol [3] |
| Appearance | Colorless liquid[2] |
| Density | 1.34 g/mL at 25 °C |
| Boiling Point | 80 °C at 25 mmHg |
| Refractive Index | n20/D 1.413 |
| Synonyms | Dimethyl phosphorochloridate, Dimethoxyphosphoryl chloride[3] |
Core Application: Phosphorylation Reactions
The primary utility of this compound is to act as an efficient phosphorylating agent.[1][2] The phosphorus atom in DMCP is highly electrophilic, making it susceptible to nucleophilic attack by compounds such as alcohols, amines, and carboxylates.[4] This reaction results in the formation of a new phosphate ester, phosphoramidate, or other organophosphate linkage, respectively, with the concomitant release of a chloride ion.
General Mechanism of Phosphorylation
The reaction typically proceeds via a nucleophilic substitution mechanism. A nucleophile (e.g., an alcohol, ROH) attacks the phosphorus center of DMCP. To drive the reaction to completion and neutralize the hydrogen chloride (HCl) byproduct, a base (e.g., pyridine (B92270), triethylamine) is typically required.
Caption: General mechanism for the phosphorylation of an alcohol using DMCP.
Phosphorylation of Alcohols
DMCP is effective for the phosphorylation of both primary and secondary alcohols. The reaction creates stable dimethyl phosphate esters, which can be valuable intermediates in drug development or serve as final products.[5] An organocatalyzed, amine-free phosphorylation of alcohols using 4-methylpyridine (B42270) N-oxide as a catalyst has been shown to be a high-yield method.[5]
Phosphorylation of Amines
The reaction of DMCP with primary or secondary amines yields phosphoramidates. This linkage is found in a variety of biologically active compounds.[6] The reaction of dimethyl 3-chloroprop-1-en-2-ylphosphonate (a related compound) with secondary amines has been shown to produce phosphorus-containing allylic amines.[7] While specific examples with DMCP are less detailed in the provided literature, the reactivity is analogous to that of diethyl chlorophosphate, which is routinely used for the phosphorylation of amines.[4][8]
Quantitative Data from Phosphorylation Reactions
The efficiency of phosphorylation with DMCP can be high, though it is dependent on the substrate and reaction conditions. The table below summarizes available quantitative data.
| Substrate | Reagent | Catalyst/Base | Conditions | Yield (%) | Reference |
| 1-Phenylethanol | This compound | 4-Methylpyridine N-oxide, 4 Å MS | CH₂Cl₂, rt, 24 h | 88% | [5] |
| Geraniol | Diethyl chlorophosphate* | Pyridine | Diethyl ether, -30 °C to 23 °C, 6.5 h | ~90% (crude) | [9] |
*Note: Data for diethyl chlorophosphate is included as a close analog to illustrate typical reaction conditions and yields for terpene alcohols.
Detailed Experimental Protocols
Strict adherence to established protocols is essential for both safety and reproducibility.
Protocol 1: General Phosphorylation of an Alcohol (Analog-Based)
This protocol is adapted from a procedure for diethyl chlorophosphate and is applicable for the phosphorylation of a generic alcohol with DMCP.[9]
Materials:
-
Alcohol substrate (1.0 equiv)
-
Anhydrous Pyridine (2.5 equiv)
-
Anhydrous Diethyl Ether or Dichloromethane
-
This compound (1.5 equiv)
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine (Saturated aqueous NaCl)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Argon or Nitrogen gas supply
Workflow:
Caption: Step-by-step workflow for the phosphorylation of an alcohol.
Procedure:
-
To an argon-purged, round-bottomed flask equipped with a magnetic stir bar, add the alcohol (1.0 equiv), anhydrous diethyl ether, and pyridine (2.5 equiv).
-
Cool the resulting clear solution in a dry ice/acetone bath to -30 °C while stirring vigorously.
-
Add this compound (1.5 equiv) dropwise via syringe over 10-15 minutes. A white precipitate (pyridinium hydrochloride) will form.[9]
-
Once the addition is complete, remove the flask from the cold bath and allow it to warm to room temperature.
-
Stir the reaction mixture for 6.5 to 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[9]
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude dimethyl phosphate ester.
-
Purify the crude product by silica (B1680970) gel column chromatography as needed.
Safety, Handling, and Disposal
WARNING: this compound is extremely hazardous. It is fatal if swallowed, inhaled, or in contact with skin, and it causes severe skin burns and eye damage.[3][10]
Personal Protective Equipment (PPE)
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Wear chemical splash goggles and a face shield.[11][12]
-
Skin and Body Protection: Wear a chemical-resistant lab coat and appropriate protective clothing.[11] Discard contaminated shoes.[11]
-
Respiratory Protection: All manipulations must be performed in a certified chemical fume hood. In case of insufficient ventilation, wear suitable respiratory equipment.[11]
Handling and Storage
-
Handling: Use only in a chemical fume hood. Avoid contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling.[11] Keep away from heat and moisture. Contact with water can liberate toxic gas.[10]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed, corrosive-resistant container.[11][12] Store locked up and protected from moisture.[12]
First Aid and Spill Response
Caption: Logical workflow for first aid response to DMCP exposure.
-
Spills: Absorb spills with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[11] Ensure adequate ventilation.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]
Conclusion
This compound is a potent and effective phosphorylating agent with significant applications in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its high reactivity allows for the efficient formation of phosphate esters and related compounds. However, its utility is intrinsically linked to its high toxicity, which mandates rigorous safety protocols, proper handling, and emergency preparedness. For researchers and drug development professionals, a thorough understanding of both its synthetic utility and its hazards is paramount for its successful and safe implementation in the laboratory.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Phosphorochloridic acid, dimethyl ester | C2H6ClO3P | CID 101863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Diethyl phosphorochloridate - Wikipedia [en.wikipedia.org]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Diethyl chlorophosphate - general description and application - Georganics [georganics.sk]
- 7. Dimethyl 3-chloroprop-1-en-2-ylphosphonate. Part 2. Alkylation of amines, phosphines and phosphites - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. This compound, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. tcichemicals.com [tcichemicals.com]
The Core Mechanism of Phosphorylation with Dimethyl Chlorophosphate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism, applications, and experimental protocols for phosphorylation reactions utilizing dimethyl chlorophosphate. This potent phosphorylating agent is a valuable tool in organic synthesis for the introduction of phosphate (B84403) moieties into a diverse range of molecules, particularly alcohols, phenols, and amines. This document summarizes key mechanistic insights, presents quantitative data for reaction optimization, and provides detailed experimental procedures.
Core Mechanism of Phosphorylation
The fundamental reaction mechanism for phosphorylation with this compound is a nucleophilic substitution at the electrophilic phosphorus center. The lone pair of electrons from a nucleophile, typically an alcohol (ROH) or an amine (RNH₂), attacks the phosphorus atom of this compound. This results in the displacement of the chloride ion, a good leaving group, to form the corresponding phosphate ester or phosphoramidate, respectively. The reaction is typically facilitated by a base to neutralize the liberated hydrogen chloride (HCl).
While the precise mechanism can be substrate and condition-dependent, it is generally considered to proceed via one of two primary pathways:
-
Sₙ2-like (Concerted) Mechanism: In this pathway, the nucleophilic attack and the departure of the chloride leaving group occur simultaneously in a single, concerted step. This mechanism is favored for unhindered substrates and nucleophiles.
-
Addition-Elimination (Stepwise) Mechanism: This pathway involves the initial formation of a transient pentacoordinate trigonal bipyramidal intermediate. This intermediate then collapses by expelling the chloride ion to yield the final product. This pathway may be more prevalent with less reactive nucleophiles or when steric hindrance is a factor.
Kinetic studies on analogous phosphorylating agents often show evidence supporting a stepwise mechanism, particularly in reactions with substituted phenols where Hammett plots can reveal charge buildup in the transition state. However, for this compound specifically, the mechanistic details continue to be an area of active investigation.
Catalytic Pathways
The efficiency and selectivity of phosphorylation with this compound can be significantly enhanced through the use of catalysts.
-
Base Catalysis (e.g., Pyridine (B92270), Triethylamine): Amine bases play a dual role. They act as a scavenger for the HCl produced, driving the reaction equilibrium towards the products. Additionally, stronger nucleophilic bases like pyridine can react with this compound to form a more reactive phosphorylating intermediate, an N-phosphopyridinium salt, which is then attacked by the alcohol or amine.
-
Nucleophilic Catalysis (e.g., 4-Methylpyridine (B42270) N-oxide): Catalysts like 4-methylpyridine N-oxide can activate the this compound by forming a highly reactive O-phosphorylpyridinium salt intermediate. This intermediate is more susceptible to nucleophilic attack by the substrate, leading to higher reaction rates and yields under milder conditions.[1]
Experimental Protocols
Detailed experimental procedures are crucial for reproducible and high-yielding phosphorylation reactions. Below are representative protocols for the phosphorylation of an alcohol and an amine.
General Procedure for the Phosphorylation of an Alcohol using 4-Methylpyridine N-oxide as a Catalyst[1]
This amine-free method provides a mild and efficient route to phosphate esters.
Materials:
-
Alcohol (1.0 equiv)
-
This compound (1.3 equiv)
-
4-Methylpyridine N-oxide (20 mol%)
-
4 Å Molecular Sieves (350 wt% of the alcohol)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a stirred suspension of the alcohol and activated 4 Å molecular sieves in dichloromethane, add 4-methylpyridine N-oxide.
-
Add this compound dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Phosphorylation of an Amine in the Presence of a Base
This protocol is a general method for the synthesis of phosphoramidates.
Materials:
-
Primary or Secondary Amine (1.0 equiv)
-
This compound (1.1 equiv)
-
Triethylamine (B128534) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the amine in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add this compound dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the appropriate time, monitoring by TLC.
-
Filter the reaction mixture to remove the triethylammonium (B8662869) chloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography or distillation.
Quantitative Data
The yield of phosphorylation reactions with this compound is dependent on the substrate, reaction conditions, and catalyst used. The following table summarizes the yields obtained for the phosphorylation of various alcohols using the 4-methylpyridine N-oxide catalyzed method.[1]
| Entry | Alcohol Substrate | Product | Yield (%) |
| 1 | 1-Adamantaneethanol | Dimethyl (2-(adamantan-1-yl)ethyl) phosphate | 88 |
| 2 | Benzyl alcohol | Benzyl dimethyl phosphate | 95 |
| 3 | 1-Octanol | Dimethyl octyl phosphate | 92 |
| 4 | Cyclohexanol | Cyclohexyl dimethyl phosphate | 90 |
| 5 | (R)-(-)-2-Octanol | (R)-dimethyl octan-2-yl phosphate | 85 |
Visualizations
The following diagrams illustrate the key mechanistic pathways and a general experimental workflow.
Caption: General mechanism of alcohol phosphorylation with this compound.
Caption: Catalyzed phosphorylation pathway involving a reactive intermediate.
Caption: General experimental workflow for a phosphorylation reaction.
References
Dimethyl Chlorophosphate (CAS 813-77-4): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Dimethyl chlorophosphate (DMCP), identified by CAS number 813-77-4, is a highly reactive organophosphorus compound. It is a versatile and crucial reagent in organic synthesis, primarily utilized as a potent phosphorylating agent.[1][2] This capability allows for the effective introduction of a phosphoryl group into various organic molecules, a fundamental process in the synthesis of pharmaceuticals, pesticides, flame retardants, and other specialty chemicals.[1][3] Due to its high reactivity, it is also recognized for its potential as a chemical warfare agent, necessitating stringent safety protocols during handling and use.[4] This guide provides a comprehensive overview of its physicochemical properties, safety and handling protocols, key applications, and illustrative experimental methodologies.
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a pungent odor.[4] It is soluble in many organic solvents but has limited solubility in water, with which it reacts.[4][5]
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 813-77-4 | [1][4] |
| Molecular Formula | C₂H₆ClO₃P | [4][5] |
| Molecular Weight | 144.49 g/mol | [6][7] |
| Density | 1.315 - 1.34 g/cm³ at 25 °C | [5][7][8] |
| Boiling Point | 162.7 °C at 760 mmHg80 °C at 25 mmHg | [5][7] |
| Flash Point | >110 °C (>230 °F) | [5][7] |
| Vapor Pressure | 2.8 mmHg at 25 °C | [5] |
| Refractive Index | 1.398 - 1.413 at 20 °C | [5][7] |
| Appearance | Colorless to pale yellow clear liquid | [1][4] |
| Solubility | Decomposes in water; soluble in organic solvents like alcohol, benzene, and carbon tetrachloride. | [4][5] |
Safety and Hazard Information
DMCP is a highly toxic and corrosive substance. It is fatal if swallowed, inhaled, or in contact with skin, and causes severe skin burns and eye damage.[8][9][10] Contact with water liberates toxic gas.[10][11] Strict adherence to safety guidelines, including the use of appropriate personal protective equipment (PPE) and working in a well-ventilated chemical fume hood, is essential.[9][10]
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Description | Source(s) |
| Hazard Statements | H300+H310+H330 | Fatal if swallowed, in contact with skin or if inhaled. | [7][8] |
| H314 | Causes severe skin burns and eye damage. | [8][9] | |
| H290 | May be corrosive to metals. | [9] | |
| EUH029 | Contact with water liberates toxic gas. | [12] | |
| Precautionary Statements | P260 | Do not breathe mist or vapors. | [8] |
| P262 | Do not get in eyes, on skin, or on clothing. | [8] | |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | [8][9] | |
| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. | [8] | |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. | [9] | |
| P304+P340+P310 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/ doctor. | [9] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9] | |
| P405 | Store locked up. | [10] |
Reactivity and Stability
-
Stability: The product is chemically stable under standard ambient conditions (room temperature).[8]
-
Reactivity: It is sensitive to moisture and heat.[1] Contact with water causes decomposition, liberating toxic gases like hydrogen chloride.[10][11]
-
Incompatible Materials: Avoid excess heat and exposure to moist air or water.[10]
-
Hazardous Decomposition: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, oxides of phosphorus, and hydrogen chloride gas.[11]
-
Hazardous Polymerization: Hazardous polymerization does not occur.[10][11]
Experimental Protocols & Applications
This compound is a key intermediate in the synthesis of a wide range of organophosphorus compounds.[3] Its primary function is as a phosphorylating agent, used to introduce phosphate (B84403) groups into organic molecules such as alcohols to form phosphate esters.[1][2]
General Synthesis of this compound
A common industrial method for synthesizing this compound involves the chlorination of dimethyl phosphite (B83602). This process typically includes two main steps:
-
Esterification: Phosphorus trichloride (B1173362) reacts with methanol (B129727) to produce dimethyl phosphite. By-products such as methyl chloride and hydrogen chloride gas are removed.
-
Chlorination: The resulting dimethyl phosphite is then chlorinated with chlorine gas under controlled conditions to yield the final product, this compound.
The overall yield for this two-step process is reported to be above 90%.[5]
Illustrative Protocol: Phosphorylation of a Primary Alcohol
The following is a generalized protocol for the phosphorylation of a primary alcohol using a dialkyl chlorophosphate. This procedure is adapted from a method using diethyl chlorophosphate and serves as an illustrative example for a reaction with this compound.
Objective: To synthesize a dimethyl phosphate ester from a primary alcohol.
Materials:
-
Primary alcohol (Substrate)
-
This compound (Reagent)
-
Pyridine (B92270) or Triethylamine (Base)
-
Anhydrous diethyl ether (Solvent)
-
Argon or Nitrogen gas (Inert atmosphere)
-
Standard laboratory glassware (round-bottomed flask, syringes, magnetic stirrer)
-
Cooling bath (e.g., dry ice/acetone)
Methodology:
-
Reaction Setup: An argon-purged, dry round-bottomed flask is charged with the primary alcohol (1.0 equivalent), a non-nucleophilic base such as pyridine (2.5 equivalents), and an anhydrous solvent like diethyl ether.
-
Cooling: The reaction mixture is cooled to a low temperature (e.g., -30 °C) using a cooling bath to control the exothermic reaction.
-
Reagent Addition: this compound (1.5 equivalents) is added dropwise to the stirred solution via syringe over a period of 10-15 minutes.
-
Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to confirm the consumption of the starting material.
-
Workup: Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography, to yield the desired dimethyl phosphate ester.
Analytical Workflow: Purity Assessment by GC
The purity of this compound is often assessed using gas chromatography (GC).
Objective: To determine the purity of a this compound sample.
Methodology:
-
Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable volatile organic solvent (e.g., ethyl acetate). An internal standard may be added for quantitative analysis.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Flame Photometric Detector (FPD) is used. An appropriate capillary column (e.g., SP2100 or similar) is installed.
-
GC Conditions:
-
Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal decomposition.
-
Oven Program: An isothermal or temperature gradient program is established to achieve good separation of the main component from any impurities.
-
Carrier Gas: High-purity nitrogen or helium is used as the carrier gas at a constant flow rate.
-
Detector Temperature: Set higher than the final oven temperature to prevent condensation.
-
-
Analysis: A small volume of the prepared sample is injected into the GC. The resulting chromatogram is recorded.
-
Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Mechanism of Action and Visualization
Some organophosphorus compounds are known to exhibit biological activity. For instance, this compound has been reported to inhibit the growth of bacteria by binding to the 50S ribosomal subunit, thereby preventing protein synthesis.[4] While the precise interactions of DMCP itself are not fully elucidated in the search results, the general mechanism of action for inhibitors targeting the large ribosomal subunit provides a basis for a logical model. These inhibitors often interfere with the Peptidyl Transferase Center (PTC), the site where peptide bond formation occurs.
Diagrams
References
- 1. This compound | 813-77-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2020244162A1 - Chemical synthesis method of diphenyl chlorophosphate - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. Diethyl chlorophosphate - general description and application - Georganics [georganics.sk]
- 6. This compound 0.96 Dimethyl phosphorochloridate [sigmaaldrich.com]
- 7. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, 96% | Fisher Scientific [fishersci.ca]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. This compound, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 11. Antimicrobial Chemotherapy - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Diethyl chlorophosphate | C4H10ClO3P | CID 13139 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Core Reactivity of Dimethyl Chlorophosphate: A Technical Guide for Chemical and Pharmaceutical Innovators
An In-depth Exploration of the Synthesis, Reaction Mechanisms, and Practical Applications of a Versatile Phosphorylating Agent
Dimethyl chlorophosphate (DMCP), a highly reactive organophosphorus compound, serves as a critical intermediate in the synthesis of a diverse array of molecules across the pharmaceutical, agrochemical, and materials science sectors. Its utility is primarily centered on its potent ability to act as a phosphorylating agent, enabling the introduction of a dimethyl phosphate (B84403) group into various organic substrates. This guide provides a comprehensive technical overview of the reactivity of this compound, including its chemical and physical properties, detailed experimental protocols for its key reactions, and an exploration of its reaction mechanisms.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic characteristics of this compound is fundamental for its safe handling and effective use in synthesis. The following tables summarize key quantitative data for this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 813-77-4[1] |
| Molecular Formula | C₂H₆ClO₃P[2] |
| Molecular Weight | 144.49 g/mol [2] |
| Appearance | Colorless to light yellow liquid[1] |
| Density | 1.34 g/mL at 25 °C |
| Boiling Point | 80 °C at 25 mmHg |
| Refractive Index (n20/D) | 1.413 |
| Flash Point | 113 °C (closed cup) |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Peak/Chemical Shift (δ) | Assignment |
| ¹H NMR (CDCl₃) | ~3.9 ppm (doublet) | O-CH ₃ |
| ³¹P NMR (CDCl₃) | ~2.8 - 3.0 ppm | P |
| FT-IR (neat) | ~1282 cm⁻¹ | P=O stretch |
| ~1030-1050 cm⁻¹ | P-O-C stretch | |
| ~550-600 cm⁻¹ | P-Cl stretch |
Synthesis of this compound
This compound is typically synthesized through two primary routes.[1] The first involves the reaction of phosphorus oxychloride with methanol (B129727) under controlled conditions. The second common method is the Atherton-Todd reaction, where dimethyl phosphite (B83602) is reacted with a chlorinating agent, such as carbon tetrachloride, in the presence of a base.[3][4] The purity of the resulting this compound is crucial for subsequent reactions, with purities often exceeding 95% being required for research and industrial applications.[1]
Core Reactivity and Reaction Mechanisms
The reactivity of this compound is dominated by the electrophilic nature of the phosphorus atom, which is susceptible to nucleophilic attack. The chlorine atom serves as a good leaving group, facilitating the substitution reaction.
Phosphorylation of Alcohols and Amines
The most prominent application of this compound is the phosphorylation of nucleophiles such as alcohols and amines to form the corresponding phosphate esters and phosphoramidates.[1][5] These reactions typically proceed via a nucleophilic substitution mechanism at the phosphorus center. The reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct.
The reaction mechanism can be either a concerted (Sₙ2-type) process or a stepwise process involving a pentacoordinate intermediate, depending on the nature of the nucleophile, solvent, and reaction conditions.[6] For many common nucleophiles, a concerted mechanism is often proposed.
Caption: Generalized mechanism for the phosphorylation of a nucleophile by this compound.
Hydrolysis
This compound readily reacts with water in a hydrolysis reaction to produce dimethyl phosphate and hydrochloric acid. The kinetics and product distribution of this reaction can be influenced by the concentration of water and the temperature.[7] In sub-equimolar water concentrations, self-condensation reactions can occur, leading to the formation of pyrophosphates and larger polyphosphate species.[7]
Caption: Reaction pathways for the hydrolysis of this compound.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for key reactions involving this compound. These are intended as a guide for trained laboratory professionals.
General Procedure for the Phosphorylation of an Alcohol
This procedure describes a general method for the phosphorylation of a primary alcohol using this compound and triethylamine as a base.
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of the primary alcohol in anhydrous DCM at 0 °C under an inert atmosphere, add triethylamine.
-
Slowly add this compound to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Synthesis of an Aniline (B41778) Phosphate Derivative
This protocol outlines the synthesis of a phosphate derivative from aniline.
Materials:
-
Aniline (1.0 eq)
-
This compound (1.0 eq)
-
Pyridine
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve aniline in a mixture of pyridine and anhydrous diethyl ether and cool to 0 °C.
-
Add this compound dropwise to the stirred solution while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography.
Reaction Kinetics and Bond Energies
While the qualitative reactivity of this compound is well-established, comprehensive quantitative kinetic data, such as reaction rate constants and Arrhenius parameters for its reactions with a wide range of nucleophiles, are not extensively available in the public literature. Similarly, experimentally determined bond dissociation energies for the P-Cl, P-O, and O-C bonds in this compound are not readily found. Theoretical studies, however, can provide insights into the reaction mechanisms and energetics.[3]
Safety and Handling
This compound is a toxic and corrosive compound that must be handled with extreme care in a well-ventilated fume hood.[1] It is fatal if swallowed, inhaled, or in contact with skin.[2] It also causes severe skin burns and eye damage. When handling this reagent, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Due to its reactivity with water, it should be stored in a tightly sealed container under a dry, inert atmosphere.
Applications in Drug Development and Organic Synthesis
The ability of this compound to efficiently introduce a phosphate group makes it a valuable reagent in drug development and organic synthesis. Phosphate esters are crucial motifs in many biologically active molecules, including nucleotides and phospholipids. In medicinal chemistry, the introduction of a phosphate group can improve the solubility and pharmacokinetic properties of a drug candidate. Furthermore, this compound is used in the synthesis of various organophosphorus compounds that find applications as flame retardants, plasticizers, and agrochemicals.[1][5]
Caption: Key relationships and applications stemming from the reactivity of this compound.
Conclusion
This compound is a versatile and highly reactive phosphorylating agent with significant applications in both academic research and industrial chemical synthesis. A thorough understanding of its properties, reaction mechanisms, and handling requirements is essential for its safe and effective utilization. While a wealth of qualitative information exists regarding its reactivity, further quantitative studies on its reaction kinetics and thermodynamics would be beneficial for optimizing its use in various synthetic endeavors. This guide provides a foundational understanding for researchers, scientists, and drug development professionals working with this important chemical intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. Phosphorochloridic acid, dimethyl ester | C2H6ClO3P | CID 101863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. srv.orgchm.bas.bg [srv.orgchm.bas.bg]
- 4. Atherton–Todd reaction: mechanism, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds [article.sapub.org]
- 7. osti.gov [osti.gov]
The Pivotal Role of Dimethyl Chlorophosphate in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl chlorophosphate ((CH₃O)₂P(O)Cl), a highly reactive and versatile organophosphorus reagent, serves as a cornerstone in a myriad of organic transformations. Its primary function as a potent phosphorylating agent enables the facile introduction of the dimethyl phosphate (B84403) moiety onto a diverse range of nucleophiles, including alcohols, phenols, amines, and carbanions. This capability has cemented its importance in the synthesis of a wide array of biologically active molecules, agrochemicals, and functional materials. This in-depth technical guide delineates the core applications of this compound in organic synthesis, providing detailed experimental protocols, quantitative data summaries, and mechanistic insights into its key reactions.
Introduction
This compound is a colorless liquid that is a key intermediate in numerous chemical processes.[1] It is valued for its role as a phosphorylating agent, enabling the introduction of phosphate groups into organic molecules.[2] This reactivity makes it an indispensable tool for synthetic chemists, particularly in the pharmaceutical and agrochemical industries where the synthesis of organophosphorus compounds is paramount.[3] This guide will explore the fundamental reactions of this compound, including phosphorylation of various functional groups and its participation in named reactions such as the Perkow and Michaelis-Arbuzov reactions.
Core Applications and Reaction Mechanisms
The utility of this compound stems from the electrophilic nature of the phosphorus atom, which is readily attacked by nucleophiles, leading to the displacement of the chloride leaving group.
Phosphorylation of Alcohols and Phenols
The most common application of this compound is the phosphorylation of alcohols and phenols to furnish the corresponding dimethyl phosphate esters. This transformation is typically carried out in the presence of a base to neutralize the HCl generated during the reaction.
A general experimental protocol for the phosphorylation of alcohols involves stirring a mixture of the alcohol, this compound, and a base such as triethylamine (B128534) in an appropriate solvent like THF at room temperature.[4] For instance, the synthesis of geranyl diethyl phosphate (a diethyl analog) is achieved by reacting geraniol (B1671447) with diethyl chlorophosphate in diethyl ether with pyridine (B92270) as the base, with the reaction mixture being cooled initially and then allowed to warm to room temperature.[5]
Table 1: Phosphorylation of Various Alcohols with Dialkyl Chlorophosphates
| Entry | Alcohol Substrate | Chlorophosphate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Geraniol | Diethyl chlorophosphate | Pyridine | Diethyl ether | -30 to 23 | 6.5 | ~90 (crude) | [5] |
| 2 | Primary Alcohols | Diethyl/Diphenyl chlorophosphate | Triethylamine | THF | RT | Varies | High | [4] |
| 3 | Secondary Alcohols | Diethyl/Diphenyl chlorophosphate | Triethylamine | THF | RT | Varies | High | [4] |
Experimental Protocol: General Procedure for Phosphorylation of Alcohols
To a solution of the alcohol (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous THF (0.2 M) at 0 °C is added this compound (1.1 eq.) dropwise. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
Diagram 1: General Workflow for Alcohol Phosphorylation
Caption: Workflow for the synthesis of dimethyl phosphate esters from alcohols.
Synthesis of Phosphoramidates from Amines
Primary and secondary amines readily react with this compound to yield phosphoramidates. These compounds are of significant interest in medicinal chemistry and as ligands in catalysis. The reaction is typically performed in the presence of a base to scavenge the liberated HCl.
Table 2: Synthesis of Phosphoramidates
| Entry | Amine Substrate | Chlorophosphate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzylamine | Diethyl phosphite (B83602)/CuI | - | MeCN | 55 | 4-18 | 67 | [6] |
| 2 | Aniline | Diethyl phosphite/CuI | - | MeCN | 55 | 4-18 | High | [6] |
| 3 | Morpholine | Diethyl phosphite/CuI | - | MeCN | 55 | 4-18 | High | [6] |
Experimental Protocol: General Procedure for Phosphoramidate (B1195095) Synthesis from Primary Amines
To a stirred solution of the primary amine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (B109758) (0.3 M) at 0 °C, this compound (1.1 eq.) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is then quenched with saturated aqueous sodium bicarbonate solution, and the layers are separated. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude phosphoramidate is purified by flash column chromatography.[1][7][8]
Diagram 2: Synthesis of Phosphoramidates
Caption: General scheme for the synthesis of phosphoramidates.
Formation of Enol Phosphates from Ketones
Ketones can be converted to their corresponding enol phosphates by reaction with this compound. This transformation typically proceeds via the formation of an enolate intermediate, which then acts as the nucleophile. The synthesis of enol phosphates directly from ketones can be achieved through a modified one-pot Perkow reaction.[9]
Table 3: Synthesis of Enol Phosphates from Ketones
| Entry | Ketone Substrate | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Cyclohexanone | LDA, Diethyl chlorophosphate | Hexane | -78 to RT | - | 90 | [10] |
| 2 | Acetophenone | HTIB, P(OEt)₃, 4 Å MS | DCM | 60 then RT | 3 | High | [11] |
Experimental Protocol: Synthesis of Enol Phosphates via Enolate Formation
To a solution of lithium diisopropylamide (LDA) (1.1 eq.) in anhydrous THF at -78 °C is added a solution of the ketone (1.0 eq.) in THF. After stirring for 30 minutes, this compound (1.2 eq.) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction is then quenched with saturated aqueous ammonium (B1175870) chloride and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[10]
Diagram 3: Enol Phosphate Synthesis
Caption: Pathway for the synthesis of enol phosphates from ketones.
Reaction with Carboxylic Acids: Formation of Mixed Anhydrides
This compound reacts with carboxylic acids in the presence of a base to form mixed carboxylic-phosphoric anhydrides. These intermediates are highly reactive acylating agents and can be used in situ for the synthesis of esters and amides.[12][13][14]
Experimental Protocol: Formation and In Situ Reaction of Mixed Anhydrides
To a solution of the carboxylic acid (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane at 0 °C is added this compound (1.05 eq.). The mixture is stirred for 30 minutes to form the mixed anhydride. The nucleophile (e.g., an alcohol or amine, 1.2 eq.) is then added, and the reaction is stirred at room temperature until completion. The reaction is worked up by washing with water and brine, drying the organic layer, and concentrating. The product is purified by chromatography.[15]
The Perkow and Michaelis-Arbuzov Reactions
This compound is a trivalent phosphorus compound and as such, does not directly participate in the classical Perkow or Michaelis-Arbuzov reactions which involve trivalent phosphites. However, understanding these related reactions is crucial in the context of organophosphorus chemistry.
The Perkow reaction is the reaction of a trialkyl phosphite with a haloketone to form a dialkyl vinyl phosphate.[16] The reaction proceeds via nucleophilic attack of the phosphite on the carbonyl carbon.[16]
The Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite with an alkyl halide to produce a phosphonate.[2][4] The reaction is initiated by the SN2 attack of the nucleophilic phosphorus on the alkyl halide.[9][11]
Diagram 4: Perkow vs. Michaelis-Arbuzov Reaction
Caption: Comparison of the Perkow and Michaelis-Arbuzov reactions.
Applications in the Synthesis of Agrochemicals and Flame Retardants
This compound and its derivatives are crucial intermediates in the synthesis of various agrochemicals. For instance, dimethyl phosphite, which can be prepared from this compound, is a key raw material in the glycine-based synthesis of the herbicide glyphosate.
Furthermore, organophosphorus compounds derived from this compound are widely used as flame retardants.[17][18][19] The synthesis of these flame retardants often involves the reaction of this compound or its derivatives with polyols or other appropriate starting materials.
Spectroscopic Data of Dimethyl Phosphate Derivatives
The characterization of dimethyl phosphate derivatives is routinely performed using spectroscopic methods, particularly NMR and IR spectroscopy.
Table 4: Typical Spectroscopic Data for Dimethyl Phosphate Derivatives
| Compound Type | ¹H NMR (δ, ppm) | ³¹P NMR (δ, ppm) | IR (ν, cm⁻¹) |
| Dimethyl Alkyl Phosphate | ~3.8 (d, JHP ≈ 11 Hz, 6H, OCH₃) | -3 to 5 | ~1250-1280 (P=O), ~1030-1050 (P-O-C) |
| N,N-Dimethylphosphoramidate | ~3.6 (d, JHP ≈ 10 Hz, 6H, OCH₃), ~2.6 (d, JHP ≈ 9 Hz, 6H, NCH₃) | 8 to 15 | ~1230-1260 (P=O), ~980-1020 (P-N) |
| Dimethyl Enol Phosphate | ~3.7 (d, JHP ≈ 11 Hz, 6H, OCH₃), Vinyl protons in respective regions | -5 to -10 | ~1270-1300 (P=O), ~1650-1680 (C=C) |
Note: Chemical shifts and coupling constants are approximate and can vary depending on the specific structure and solvent.[20][21][22][23][24][25]
Safety and Handling
This compound is a toxic and corrosive substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, is mandatory. It is sensitive to moisture and should be stored under an inert atmosphere.
Conclusion
This compound is a powerful and versatile reagent in organic synthesis, primarily utilized for the introduction of the dimethyl phosphate group onto a wide range of substrates. Its applications span from the synthesis of simple phosphate esters to complex molecules with significant biological activity. A thorough understanding of its reactivity, coupled with careful handling, allows chemists to harness its full potential in the development of novel chemical entities. This guide has provided an overview of its key reactions, along with detailed experimental protocols and data, to serve as a valuable resource for researchers in the field.
References
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- 2. Arbuzov Reaction [organic-chemistry.org]
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- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. rsc.org [rsc.org]
- 7. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
- 16. Perkow reaction - Wikipedia [en.wikipedia.org]
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- 22. dev.spectrabase.com [dev.spectrabase.com]
- 23. researchgate.net [researchgate.net]
- 24. Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. nmr.oxinst.com [nmr.oxinst.com]
An In-depth Technical Guide to the Basic Handling and Storage of Dimethyl Chlorophosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential procedures for the safe handling and storage of dimethyl chlorophosphate (DMCP). Adherence to these protocols is critical due to the compound's high toxicity and reactivity.
Compound Identification and Properties
This compound (CAS 813-77-4), also known as dimethyl phosphorochloridate, is a highly reactive organophosphorus compound.[1][2] It is primarily used as a phosphorylating agent and as an intermediate in the synthesis of a wide array of organic chemicals, including pesticides and pharmaceuticals.[1] Its utility is counterbalanced by its significant hazards, necessitating stringent safety measures during handling and storage.[1][3]
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. This data is essential for designing appropriate storage and handling facilities and for planning experimental work.
| Property | Value | Source(s) |
| Molecular Formula | C₂H₆ClO₃P | [2][4][5] |
| Molecular Weight | 144.49 g/mol | [2][5] |
| Appearance | Colorless, transparent liquid | [1] |
| CAS Number | 813-77-4 | [1][2] |
| Density | 1.34 g/mL at 25 °C | [2] |
| Boiling Point | 80 °C at 25 mmHg | [2] |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Refractive Index | n20/D 1.413 | [2] |
| Vapor Pressure | 2.8 mmHg at 25 °C | [4][5] |
Hazard Identification and Toxicity
This compound is classified as acutely toxic and corrosive.[6] Exposure through inhalation, ingestion, or skin contact can be fatal.[5][7] It causes severe skin burns and serious eye damage.[5][7][8] Furthermore, it is a suspected cholinesterase inhibitor, and contact with water liberates toxic gas.[7][9][10]
Toxicity Data
| Route | Species | Value | Source(s) |
| GHS Hazard Statements | H300+H310+H330 | Fatal if swallowed, in contact with skin or if inhaled | [5][11] |
| GHS Hazard Statements | H314 | Causes severe skin burns and eye damage | [5][8] |
Safe Handling and Personal Protective Equipment (PPE)
All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][10][12] Engineering controls such as process enclosures or local exhaust ventilation should be used to control airborne levels.[12]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory. The following diagram outlines the selection process for appropriate PPE when handling this compound.
Caption: PPE Selection Workflow for this compound.
Storage and Incompatibility
Proper storage of this compound is crucial to prevent accidents and degradation of the material.
Storage Conditions
-
Container: Keep the container tightly closed when not in use.[3][12]
-
Location: Store in a cool, dry, well-ventilated area away from incompatible substances.[12][13] The storage area should be a designated corrosives area.[13]
-
Environment: Protect from moisture, as contact with water can liberate toxic gases.[3][6][12] Store under an inert gas atmosphere (e.g., nitrogen or argon).[3][8]
-
Security: The storage area should be locked up or accessible only to qualified and authorized personnel.[3][8] Some sources recommend storage in a freezer.[8][10]
Incompatibilities
This compound is incompatible with the following substances:
-
Water/Moisture[13]
-
Acids[10]
-
Strong reducing agents (may form highly toxic and flammable phosphine (B1218219) gas)[9]
-
Alcohols
The following diagram illustrates the logical relationships for safe storage.
Caption: Safe Storage and Handling Workflow.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First Aid Measures
The following diagram outlines the initial first aid response for various exposure routes. Medical attention must be sought immediately in all cases of exposure.[12]
Caption: First Aid Procedures for DMCP Exposure.
Spill and Leak Procedures
In case of a spill, the area should be evacuated immediately.[14] Only personnel with appropriate training and PPE should handle the cleanup.
Caption: Spill Response Workflow.
Experimental Protocols
The following protocols are generalized from literature and standard laboratory safety procedures. They should be adapted to specific experimental conditions and institutional safety guidelines.
Protocol for Monitoring Hydrolysis of this compound
This protocol describes a general method for studying the hydrolysis of DMCP, a critical reaction given its moisture sensitivity. The methodology is based on techniques used for studying the hydrolysis of organophosphates.[10][12]
Objective: To monitor the rate of hydrolysis and identify the degradation products of DMCP in an aqueous solution using ³¹P NMR spectroscopy.
Materials:
-
This compound (DMCP)
-
Deuterated water (D₂O) or a buffered D₂O solution
-
NMR tubes
-
Gas-tight syringe
-
Appropriate deuterated solvent (e.g., acetonitrile-d₃) if needed for solubility
-
NMR spectrometer
Procedure:
-
Sample Preparation (in a fume hood):
-
Prepare a stock solution of DMCP in a dry, inert, deuterated solvent if necessary.
-
In an NMR tube, place a known volume of D₂O or a buffered D₂O solution.
-
Using a gas-tight syringe, carefully add a precise amount of the DMCP stock solution (or neat DMCP) to the NMR tube. The final concentration should be chosen based on the spectrometer's sensitivity.
-
Immediately cap the NMR tube, shake vigorously to mix, and place it in the NMR spectrometer.
-
-
NMR Data Acquisition:
-
Acquire a series of one-dimensional ³¹P NMR spectra over time. The time intervals should be short at the beginning of the reaction and can be lengthened as the reaction slows.
-
The disappearance of the DMCP signal and the appearance of new signals corresponding to hydrolysis products (e.g., dimethyl hydrogen phosphate) should be monitored.
-
Integrate the peaks in each spectrum to determine the relative concentrations of reactant and products over time.
-
-
Data Analysis:
-
Plot the concentration of DMCP versus time to determine the reaction kinetics.
-
Identify hydrolysis products by comparing their chemical shifts to known literature values.
-
Protocol for Spill Decontamination
This protocol outlines a standard procedure for the decontamination of a minor spill of this compound within a chemical fume hood.
Objective: To safely neutralize and clean up a small spill of DMCP.
Materials:
-
Biological/Chemical Spill Kit[15]
-
Inert absorbent material (vermiculite, dry sand, or earth)[12][14]
-
Decontaminating solution (e.g., a solution of sodium bicarbonate or soda ash)[16]
-
Sealable, labeled hazardous waste container
-
Full PPE as described in Section 3.1
Procedure:
-
Ensure Safety: Keep the fume hood running. Ensure all personnel not involved in the cleanup have evacuated the immediate area.[14]
-
Containment: Cover the spill with an inert, dry absorbent material, working from the outside in to prevent spreading.[15] Do not use combustible materials like paper towels initially.
-
Neutralization (use caution): Once the liquid is absorbed, slowly and carefully add a decontaminating solution like sodium bicarbonate over the absorbent material to neutralize the acidic byproducts of hydrolysis.[16] Be aware of potential gas evolution.
-
Collection: Allow sufficient contact time. Using spark-proof tools, carefully scoop the mixture into a designated, properly labeled hazardous waste container.[13]
-
Final Cleaning: Wipe the spill area with a cloth dampened with the decontaminating solution, followed by a water rinse, and then a final wipe with a dry cloth. All cleaning materials must be disposed of as hazardous waste.
-
Disposal: Seal the hazardous waste container and dispose of it according to institutional and local regulations.[10]
-
Post-Cleanup: Remove PPE and wash hands and any exposed skin thoroughly.[12] Restock the spill kit.[17]
Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[10] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to EPA guidelines (40 CFR Parts 261.3) and must consult state and local regulations for complete and accurate classification.[10][12] Do not empty into drains.[18]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thermal Degradation of Organophosphorus Flame Retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Effective removal of chemical warfare agent simulants using water stable metal–organic frameworks: mechanistic study and structure–property correlation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Phosphorochloridic acid, dimethyl ester | C2H6ClO3P | CID 101863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bkcs.kchem.org [bkcs.kchem.org]
- 7. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. scribd.com [scribd.com]
- 9. Characterization of Continuous Neutralization of a Chemical Warfare Agent and Its Simulants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Catalytic Oxidative Decomposition of Dimethyl Methyl Phosphonate over CuO/CeO2 Catalysts Prepared Using a Secondary Alkaline Hydrothermal Method [mdpi.com]
- 12. osti.gov [osti.gov]
- 13. Rate and product studies with dimethyl phosphorochloridate and phosphorochloridothionate under solvolytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 16. Research Progress in the Degradation of Chemical Warfare Agent Simulants Using Metal–Organic Frameworks [mdpi.com]
- 17. mun.ca [mun.ca]
- 18. mdpi.com [mdpi.com]
"dimethyl chlorophosphate safety precautions for lab use"
An In-depth Technical Guide to the Safe Laboratory Use of Dimethyl Chlorophosphate
Overview and Core Hazards
This compound (CAS No. 813-77-4), also known as dimethyl phosphorochloridate, is a highly toxic and corrosive organophosphorus compound.[1][2] It is primarily utilized in organic synthesis, for instance, in the preparation of phosphate (B84403) esters. Due to its acute toxicity via oral, dermal, and inhalation routes, and its corrosive nature, stringent safety protocols are imperative for its handling in any laboratory setting.[1] This compound is classified as a cholinesterase inhibitor, and exposure can lead to severe systemic effects, including headache, dizziness, muscle spasms, respiratory depression, and potentially coma or death.[3][4][5] Furthermore, it reacts with water, liberating toxic gas, and is corrosive to metals.[1][2]
Hazard Statements:
-
Fatal if swallowed, in contact with skin, or if inhaled.
-
Causes severe skin burns and eye damage.[2]
-
May be corrosive to metals.[2]
Toxicological and Physical Properties
Understanding the toxicological and physical characteristics of this compound is fundamental to its safe handling. The available data is summarized below.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 1 / 2 |
| Acute Toxicity, Dermal | Category 1 / 2 |
| Acute Toxicity, Inhalation | Category 2 |
| Skin Corrosion / Irritation | Category 1B |
| Serious Eye Damage / Irritation | Category 1 |
| Source:[1] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂H₆ClO₃P |
| Molecular Weight | 144.49 g/mol |
| Appearance | Colorless to almost colorless clear liquid |
| Boiling Point | 80 °C @ 25 mmHg |
| Flash Point | 113 °C (235.4 °F) - closed cup |
| Specific Gravity | 1.34 |
| Refractive Index | 1.41 |
| Source:[2] |
Safe Handling and Storage
Adherence to strict handling and storage protocols is critical to prevent exposure and accidents.
Handling:
-
Ventilation: Always handle this compound inside a certified chemical fume hood to control airborne levels.[7][8]
-
Avoid Contact: Prevent any contact with eyes, skin, or clothing.[1][7] Do not breathe vapors or mists.[7]
-
Inert Atmosphere: Handle and store under an inert gas like nitrogen, as the compound is moisture-sensitive.[8][9]
-
Hygiene: Wash hands and face thoroughly after handling.[7][10] Do not eat, drink, or smoke in the work area.[5] Contaminated clothing must be removed immediately and washed before reuse.[7] Discard contaminated shoes.[7]
Storage:
-
Container: Keep containers tightly closed in a dry, cool, and well-ventilated area.[1][7] Store in the original, corrosion-resistant container.[2][8]
-
Temperature: Store in a freezer (below 0°C) to maintain stability.[2][8]
-
Incompatibilities: Store away from incompatible materials such as water, moisture, strong bases, acids, and oxidizing agents.[1][5]
-
Security: Store in a locked-up area accessible only to qualified and authorized personnel.[8][10]
Personal Protective Equipment (PPE)
Comprehensive personal protective equipment is mandatory when handling this compound.
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[7][8] Ensure an eyewash station is immediately accessible.[5][11]
-
Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent any possibility of skin exposure.[5][7] Flame-retardant and antistatic protective clothing is recommended.[10] An emergency shower must be available.[5]
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH/MSHA-approved full-face respirator with appropriate cartridges (e.g., organic vapor filter).[1][7][11] A respiratory protection program compliant with OSHA 29 CFR 1910.134 must be followed.[7]
Emergency Procedures
Immediate and correct response to emergencies such as spills or exposures is crucial.
First Aid Measures
General Advice: Seek immediate medical attention in case of any exposure.[7] Show the safety data sheet to the medical personnel.
-
Inhalation: Move the victim to fresh air immediately.[7] If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth).[7][12] If breathing is difficult, administer oxygen.[7]
-
Skin Contact: Immediately remove all contaminated clothing.[8] Flush the skin with large amounts of soap and water for at least 15-30 minutes.[5][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[5][7] Remove contact lenses if present and easy to do.[8]
-
Ingestion: If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water.[7] Do NOT induce vomiting.[8]
Spill Response Protocol
The response to a spill depends on its scale. For any major spill, or if you are uncertain, evacuate the area and call for emergency response personnel immediately.[13][14]
Experimental Protocol: Minor Spill Cleanup
This protocol applies to small, incidental spills that can be safely managed by trained laboratory personnel.
-
Alert Personnel: Immediately alert others in the vicinity.[13]
-
Don PPE: Put on the full personal protective equipment detailed in Section 4.0 (respirator, chemical-resistant gloves, splash goggles, face shield, lab coat/apron).[13]
-
Contain Spill: Confine the spill to a small area. Create a dike around the spill's edges using an inert, non-combustible absorbent material like dry sand, earth, or vermiculite.[5][15][16] Do not use combustible materials like paper towels.[15]
-
Absorb Spill: Gently cover and absorb the spill with the absorbent material, working from the outside in.[16]
-
Neutralization (Use with caution): For spills of corrosive materials, neutralization can be attempted. Acids can be neutralized with soda ash or sodium bicarbonate.[4][16] Use pH paper to confirm neutralization. This process can generate heat and splashing; proceed with caution.
-
Collect Residue: Carefully scoop the absorbed material into a labeled, leak-proof container for hazardous waste.[5][16]
-
Decontaminate Area: Wash the spill area with soap and water.[5] Collect the rinse water for hazardous waste disposal if the chemical is highly toxic.[13]
-
Ventilate: Ensure the area is well-ventilated after cleanup is complete.[5]
-
Dispose of Waste: Dispose of the sealed container and any contaminated PPE as hazardous waste according to local, state, and federal regulations.[5][8]
-
Restock: Replace all used items in the spill kit.[13]
Logical Workflow for Spill Response
The following diagram illustrates the decision-making process and necessary actions when a this compound spill occurs.
Caption: Workflow for this compound spill response.
Waste Disposal
All waste containing this compound, including cleanup materials and contaminated PPE, must be treated as hazardous waste.[5]
-
Collection: Store waste in clearly labeled, tightly sealed, and appropriate containers.
-
Regulations: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][11] Do not empty into drains.[1]
-
Professional Disposal: Arrange for disposal through a licensed hazardous waste disposal company.[8]
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | 813-77-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. DIMETHYL CHLOROTHIOPHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. nj.gov [nj.gov]
- 6. Diethyl chlorophosphate - general description and application - Georganics [georganics.sk]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. abdurrahmanince.net [abdurrahmanince.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 13. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 14. chemkleancorp.com [chemkleancorp.com]
- 15. jk-sci.com [jk-sci.com]
- 16. acs.org [acs.org]
An Introduction to Organophosphorus Chemistry Using Dimethyl Chlorophosphate: A Technical Guide
Introduction to Organophosphorus Chemistry
Organophosphorus chemistry is a specialized field that investigates the synthesis, properties, and applications of organic compounds containing phosphorus.[1] These compounds are integral to numerous industrial and biological processes, finding use as pesticides, flame retardants, and crucial reagents in organic synthesis.[1][2] While some organophosphorus compounds are known for their extreme toxicity, such as the nerve agents sarin (B92409) and VX, many others are vital in medicine, serving as antiviral, anticancer, and antibacterial agents.[3][4]
Phosphorus, located in group 15 of the periodic table, can exist in various oxidation states, primarily as phosphorus(III) and phosphorus(V) derivatives.[1][3] This guide focuses on a key phosphorus(V) compound, dimethyl chlorophosphate, as a model reagent to introduce the fundamental principles and applications of this diverse chemical class. Its utility as a potent phosphorylating agent makes it an invaluable tool for researchers, particularly in the fields of medicinal chemistry and drug development.[5][6]
This compound: A Profile
This compound (DMCP) is an organophosphorus compound widely used as an intermediate in organic synthesis.[5] Its primary function is as a phosphorylating agent, enabling the introduction of a dimethyl phosphate (B84403) group into various molecules, a critical step in the synthesis of many phosphate esters and prodrugs.[5][6]
Physicochemical and Safety Data
The fundamental properties and safety information for this compound are summarized below. Its high toxicity necessitates strict adherence to safety protocols during handling and use.[7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 813-77-4 | [7][8] |
| Molecular Formula | C₂H₆ClO₃P | [7][8] |
| Molecular Weight | 144.49 g/mol | [7][8] |
| Appearance | Colorless liquid | [5] |
| Density | 1.34 g/mL at 25 °C | [7] |
| Boiling Point | 80 °C at 25 mmHg | [7] |
| Refractive Index | n20/D 1.413 | [7] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [7] |
Table 2: Safety and Hazard Information
| Hazard Classification | GHS Pictograms | Signal Word | Hazard Statements |
| Acute Toxicity (Oral, Dermal, Inhalation); Skin Corrosion; Eye Damage | Skull and crossbones, Corrosion | Danger | H300 + H310 + H330 (Fatal if swallowed, in contact with skin or if inhaled), H314 (Causes severe skin burns and eye damage) |
Source: Sigma-Aldrich[7]
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the reaction of phosphorus oxychloride with methanol (B129727) or by the chlorination of dimethyl phosphite.[5]
Experimental Protocol: Synthesis from Phosphorus Oxychloride and Methanol
This protocol describes a general procedure for the synthesis of dialkyl chlorophosphates, adapted for this compound.
Materials:
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous Methanol (CH₃OH)
-
Anhydrous solvent (e.g., diethyl ether or dichloromethane)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
A three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to an inert gas line is charged with phosphorus oxychloride (1.0 eq) dissolved in an anhydrous solvent.
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of anhydrous methanol (2.0 eq) in the same anhydrous solvent is added dropwise from the dropping funnel over 1-2 hours with vigorous stirring. The temperature must be maintained below 5 °C to control the exothermic reaction and minimize side product formation.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-3 hours.
-
The reaction progress can be monitored by ³¹P NMR spectroscopy.
-
The solvent and any volatile byproducts (e.g., HCl) are carefully removed under reduced pressure.
-
The crude this compound is then purified by fractional distillation under vacuum to yield a colorless liquid.
Caption: Synthetic workflow for this compound.
Reactivity and Core Mechanisms
The phosphorus atom in this compound is highly electrophilic due to the electron-withdrawing effects of the two methoxy (B1213986) groups and the chlorine atom. This makes it susceptible to attack by a wide range of nucleophiles (Nu:⁻), such as alcohols, amines, and thiols.
The reaction typically proceeds via a nucleophilic substitution mechanism at the phosphorus center. This can occur through either a concerted, Sₙ2-like pathway with a single pentacoordinate transition state, or a stepwise mechanism involving a trigonal bipyramidal intermediate.[9] The preferred pathway often depends on the strength of the nucleophile and the stability of the leaving group.[9] For a good leaving group like chloride, a concerted mechanism is common.[10]
References
- 1. Organophosphorus chemistry - Wikipedia [en.wikipedia.org]
- 2. oms.bdu.ac.in [oms.bdu.ac.in]
- 3. All about Organophosphorus Compounds [unacademy.com]
- 4. grokipedia.com [grokipedia.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. ジメチル クロロホスファート 96% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound| CAS:#813-77-4 -Letopharm Limited [letopharm.com]
- 9. A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds [article.sapub.org]
- 10. Reactions of aryl dimethylphosphinothioate esters with anionic oxygen nucleophiles: transition state structure in 70% water–30% ethanol - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Dimethyl Chlorophosphate for Alcohol Phosphorylation
Introduction
Dimethyl chlorophosphate (DMCP), with the CAS number 813-77-4, is a highly effective organophosphorus reagent used for the phosphorylation of alcohols.[1][2] As a potent phosphorylating agent, it facilitates the introduction of a dimethyl phosphate (B84403) group onto a variety of molecules, primarily through the conversion of hydroxyl groups into phosphate esters.[3] This reaction is fundamental in organic synthesis and medicinal chemistry, as phosphate esters are crucial components of many biologically active molecules and are used to enhance the properties of drug candidates.[1][4] For instance, phosphorylation can increase the water solubility of a drug, which is beneficial for pharmacological studies and pharmaceutical development.[5] The resulting phosphate esters are pivotal intermediates in the synthesis of pharmaceuticals, pesticides, and other specialized organophosphorus compounds.[1][3]
Safety Precautions: this compound is a corrosive and highly toxic compound that is fatal if swallowed, inhaled, or in contact with skin.[2][3] It causes severe skin burns and eye damage.[2] All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] Stringent adherence to safety protocols is essential.[3]
Reaction Mechanism and Workflow
The phosphorylation of an alcohol with this compound proceeds via a nucleophilic substitution reaction. The oxygen atom of the alcohol attacks the electrophilic phosphorus atom of DMCP. This reaction is typically conducted in the presence of a non-nucleophilic base, such as triethylamine (B128534) or 1,4-diazabicyclo[2.2.2]octane (DABCO), which serves to neutralize the hydrochloric acid (HCl) byproduct.[6][7] The general mechanism is outlined below.
Caption: General mechanism for alcohol phosphorylation using DMCP.
A typical experimental workflow involves the setup of the reaction under controlled conditions, followed by workup and purification of the final phosphate ester product.
Caption: General experimental workflow for alcohol phosphorylation.
Data Presentation: Reaction Conditions and Yields
The efficiency of phosphorylation can vary based on the substrate, catalyst, and reaction conditions. Below is a summary of representative yields and conditions for the phosphorylation of various alcohols using dialkyl chlorophosphates.
| Entry | Alcohol Substrate | Phosphorylating Agent | Catalyst/Base System | Solvent | Time (h) | Yield (%) | Reference |
| 1 | (-)-Menthol | This compound | 4-Methylpyridine (B42270) N-oxide / 4Å MS | CH₂Cl₂ | N/A | 88 | [8] |
| 2 | 1-Octanol | Diethyl Chlorophosphate | InCl₃ / Triethylamine | THF | 0.5 | 95 | [6] |
| 3 | Cyclohexanol | Diethyl Chlorophosphate | InCl₃ / Triethylamine | THF | 1.5 | 92 | [6] |
| 4 | Benzyl Alcohol | Diethyl Chlorophosphate | InCl₃ / Triethylamine | THF | 0.5 | 94 | [6] |
| 5 | Cinnamyl Alcohol | Diethyl Chlorophosphate | InCl₃ / Triethylamine | THF | 0.5 | 96 | [6] |
| 6 | tert-Butanol | Diethyl Chlorophosphate | InCl₃ / Triethylamine | THF | 3.0 | 90 | [6] |
Note: Entries 2-6 utilize diethyl chlorophosphate, a closely related reagent, and are presented to show the general applicability and high yields achievable with this class of phosphorylating agents under indium(III) chloride catalysis.[6]
Experimental Protocols
Protocol 1: Amine-Free O-Phosphorylation of Alcohols
This protocol utilizes 4-methylpyridine N-oxide as an organocatalyst, providing a mild, amine-free method for the phosphorylation of various alcohols.[8]
Materials:
-
Alcohol substrate (e.g., (-)-menthol, 1.0 equiv)
-
This compound (1.3 equiv)
-
4-Methylpyridine N-oxide (20 mol %)
-
4 Å Molecular Sieves (MS), powdered (350 wt % of alcohol)
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
To a stirred suspension of the alcohol (e.g., 0.20 mmol), 4-methylpyridine N-oxide (0.04 mmol), and 4 Å molecular sieves (e.g., 110 mg for 31.5 mg of menthol) in anhydrous CH₂Cl₂ (0.25 mL), add this compound (0.26 mmol).[8]
-
Stir the resulting mixture at room temperature.[8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of water.
-
Extract the mixture with an appropriate organic solvent (e.g., ether).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired dimethyl phosphate ester.
Protocol 2: Indium(III) Chloride Catalyzed Phosphorylation
This protocol describes a general and efficient method for the phosphorylation of a wide range of alcohols, including primary, secondary, and tertiary alcohols, catalyzed by indium(III) chloride.[6] While the original report uses diethyl and diphenyl chlorophosphate, the procedure is adaptable for this compound.
Materials:
-
Alcohol substrate (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Triethylamine (Et₃N) (2.5 mmol, 2.5 equiv)
-
Indium(III) chloride (InCl₃), anhydrous (0.05 mmol, 5 mol %)
-
Tetrahydrofuran (THF), anhydrous (2 mL)
Procedure:
-
In a dry flask under an inert atmosphere, prepare a mixture of the alcohol (1.0 mmol), triethylamine (2.5 mmol), and anhydrous indium(III) chloride (5 mol %) in anhydrous THF (2 cm³).[6]
-
To this stirred mixture, add this compound (1.5 mmol).[6]
-
Stir the reaction at room temperature and monitor its completion by TLC.[6]
-
Once the reaction is complete, quench it by adding a few drops of water.[6]
-
Extract the product with ether.[6]
-
Wash the ether extract with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to obtain the crude product.[6]
-
Further purify the product by column chromatography over silica gel or by microdistillation under reduced pressure.[6]
Applications in Drug Development
The phosphorylation of alcohols using reagents like this compound is a key strategy in drug development.[4] Introducing a phosphate moiety can transform a poorly water-soluble active pharmaceutical ingredient (API) into a more soluble prodrug.[5] This enhanced solubility is critical for intravenous drug delivery and can improve oral bioavailability. Furthermore, organophosphorus compounds, including phosphate esters, exhibit a wide range of biological activities, such as antiviral, antibacterial, and antitumor properties, making them valuable targets in pharmaceutical research.[4] The ability of this compound to efficiently construct these molecular architectures makes it an important reagent for drug discovery and development pipelines.[3][4]
References
- 1. nbinno.com [nbinno.com]
- 2. Phosphorochloridic acid, dimethyl ester | C2H6ClO3P | CID 101863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound 0.96 Dimethyl phosphorochloridate [sigmaaldrich.com]
- 6. zenodo.org [zenodo.org]
- 7. researchgate.net [researchgate.net]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
Application Notes and Protocols: Dimethyl Chlorophosphate in the Synthesis of Phosphate Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl chlorophosphate ((CH₃O)₂P(O)Cl) is a highly reactive and efficient organophosphorus reagent widely employed as a potent phosphorylating agent.[1] Its primary utility lies in the introduction of a dimethyl phosphate (B84403) group to a variety of nucleophiles, most notably alcohols and phenols, to furnish the corresponding phosphate esters.[2] These resulting phosphate esters are crucial intermediates in the synthesis of a diverse array of biologically active molecules, including pharmaceuticals, pesticides, and flame retardants.[1] Furthermore, phosphate esters are fundamental to understanding and modulating cellular signaling pathways, where protein phosphorylation and dephosphorylation events, governed by kinases and phosphatases, play a pivotal role in regulating cellular processes. This document provides detailed application notes and experimental protocols for the synthesis of phosphate esters using this compound, along with an overview of a key signaling pathway involving phosphorylated molecules and a protocol for assessing their interaction with protein kinases.
Data Presentation: Phosphorylation of Alcohols
The following table summarizes the reaction conditions and yields for the phosphorylation of various alcohol archetypes using dialkyl chlorophosphates. While specific data for a broad range of substrates with this compound is not extensively available in the literature, the provided data for representative alcohols offer a comparative overview of expected reactivity and yields.
| Substrate (Alcohol Type) | Phosphorylating Agent | Base/Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1-Phenylethanol (Secondary) | This compound | 4-Methylpyridine N-oxide (20 mol%), 4 Å MS | CH₂Cl₂ | 1 | 88 | [2] |
| Octanol (Primary) | Diphenyl chlorophosphate | 4-Methylpyridine N-oxide (20 mol%), 4 Å MS | CH₂Cl₂ | 1 | 92 | [2] |
| Cyclohexanol (Secondary) | Diphenyl chlorophosphate | 4-Methylpyridine N-oxide (20 mol%), 4 Å MS | CH₂Cl₂ | 3 | 91 | [2] |
| Phenol (Aromatic) | Diethyl chlorophosphate | Magnesia (MgO) | Toluene | 0.5 | 95 | [3][4] |
| Benzyl (B1604629) Alcohol (Primary) | Triallyl phosphite/I₂ | DMAP | CH₂Cl₂ | 1 | ~80 | [5] |
Note: The yields reported are isolated yields. Reactions are typically conducted under an inert atmosphere. 4 Å MS refers to 4 Angstrom molecular sieves.
Experimental Protocols
General Protocol for the Phosphorylation of a Primary Alcohol using this compound
This protocol describes a general procedure for the phosphorylation of a primary alcohol, such as benzyl alcohol, using this compound in an amine-free catalytic system.[2]
Materials:
-
Primary alcohol (e.g., Benzyl alcohol)
-
This compound
-
4-Methylpyridine N-oxide
-
4 Å Molecular Sieves (powdered, activated)
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
To an oven-dried round-bottom flask containing a magnetic stir bar, add the primary alcohol (1.0 mmol, 1.0 equiv), 4-Methylpyridine N-oxide (0.2 mmol, 20 mol%), and activated 4 Å molecular sieves (350 wt% of the alcohol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add anhydrous dichloromethane (5 mL) to the flask and stir the suspension at room temperature.
-
Slowly add this compound (1.3 mmol, 1.3 equiv) to the stirring suspension.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution (10 mL).
-
Extract the mixture with dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired dimethyl phosphate ester.
Characterization:
The purified dimethyl phosphate ester can be characterized by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ³¹P NMR to confirm the structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic P=O and P-O-C stretching vibrations.
Signaling Pathway and Experimental Workflows
Ras-Raf-MEK-ERK Signaling Pathway
Phosphate esters are integral to cellular signaling. The Ras-Raf-MEK-ERK pathway is a classic example of a kinase cascade that relays extracellular signals to the nucleus to control gene expression and cellular processes like proliferation, differentiation, and survival. The activation of this pathway is dependent on a series of phosphorylation events.
Caption: The Ras-Raf-MEK-ERK signaling cascade.
Experimental Workflow: Kinase Inhibition Assay
Synthetic phosphate esters can be designed to act as inhibitors of specific protein kinases. The following workflow outlines a common method to assess the inhibitory potential of a synthesized compound.[6]
Caption: Workflow for a kinase inhibition assay.
Protocol: In Vitro Kinase Inhibition Assay using a Synthetic Phosphate Ester
This protocol provides a general framework for determining the inhibitory activity of a synthetically prepared phosphate ester against a specific protein kinase using a fluorescence-based assay.
Materials:
-
Purified, active protein kinase
-
Synthetic peptide substrate for the kinase (fluorescently labeled)
-
Synthetic phosphate ester (potential inhibitor)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., HEPES buffer containing MgCl₂, DTT, and BSA)
-
Kinase quench buffer (e.g., EDTA in assay buffer)
-
Black, low-volume 384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of the synthetic phosphate ester in the kinase assay buffer. Also, prepare a vehicle control (buffer with the same concentration of solvent, e.g., DMSO, as the compound dilutions).
-
Assay Plate Preparation:
-
To the wells of the 384-well plate, add the kinase assay buffer.
-
Add the serially diluted synthetic phosphate ester or vehicle control to the appropriate wells.
-
Add the protein kinase to all wells except for the "no enzyme" control wells.
-
-
Pre-incubation: Gently mix the plate and pre-incubate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Prepare a solution of the fluorescently labeled peptide substrate and ATP in the kinase assay buffer. Add this solution to all wells to initiate the kinase reaction.
-
Kinase Reaction: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding the kinase quench buffer to all wells.
-
Detection: Read the fluorescence intensity (or fluorescence polarization) of each well using a plate reader with appropriate excitation and emission wavelengths for the fluorophore used on the peptide substrate.
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" controls).
-
Calculate the percent inhibition for each concentration of the synthetic phosphate ester relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity).
-
Safety Information
This compound is highly toxic, corrosive, and a suspected cholinesterase inhibitor. It should be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All reactions should be conducted under an inert atmosphere to prevent reaction with moisture. Refer to the Safety Data Sheet (SDS) for comprehensive safety information before use.
References
- 1. CN104693235A - Method for producing dimethyl phosphate and by-products such as hydrochloric acid and methyl chloride - Google Patents [patents.google.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Phosphorylation of Phenols with Diethyl Chlorophosphonate on the Surface of Magnesia - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Phosphorylation of Primary Amines with Dimethyl Chlorophosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorylation of primary amines to form phosphoramidates is a crucial transformation in medicinal chemistry and drug development. Phosphoramidates are key structural motifs in various biologically active molecules, including prodrugs of antiviral and anticancer agents. This document provides detailed protocols for the phosphorylation of primary amines using dimethyl chlorophosphate, a common and effective phosphorylating agent. The methodologies outlined are based on established synthetic strategies and are intended to serve as a comprehensive resource for researchers in organic synthesis and medicinal chemistry.
Reaction Principle
The fundamental reaction involves the nucleophilic attack of a primary amine on the electrophilic phosphorus atom of this compound. This results in the formation of a phosphorus-nitrogen (P-N) bond and the elimination of hydrogen chloride. A base, typically a tertiary amine like triethylamine (B128534), is used to neutralize the HCl byproduct and drive the reaction to completion.
Experimental Protocols
Two primary methodologies for the synthesis of dimethyl phosphoramidates from primary amines are presented below: a two-step synthesis via in situ generation of this compound and a direct one-pot synthesis.
Protocol 1: Two-Step Synthesis via In Situ Generation of this compound
This method involves the initial formation of this compound from a suitable precursor, followed by its reaction with the primary amine.
Step 1: In Situ Generation of this compound
This step is adapted from the Atherton-Todd reaction, where a dialkyl phosphite (B83602) is chlorinated in the presence of a base and a chlorine source.
-
Reagents and Materials:
-
Dimethyl phosphite ((CH₃O)₂P(O)H)
-
Carbon tetrachloride (CCl₄) or other chlorinating agent
-
Triethylamine (Et₃N)
-
Anhydrous diethyl ether or dichloromethane
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add dimethyl phosphite (1.0 eq) dissolved in anhydrous diethyl ether.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the mixture while stirring.
-
Slowly add a solution of carbon tetrachloride (1.2 eq) in anhydrous diethyl ether dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of a white precipitate (triethylamine hydrochloride) will be observed.
-
The resulting solution containing in situ generated this compound is used directly in the next step.
-
Step 2: Reaction with Primary Amine
-
Reagents and Materials:
-
Primary amine (e.g., benzylamine) (1.1 eq)
-
Solution of in situ generated this compound
-
Anhydrous diethyl ether or dichloromethane
-
-
Procedure:
-
To the reaction mixture from Step 1, add the primary amine (1.1 eq) dissolved in anhydrous diethyl ether at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to obtain the pure dimethyl phosphoramidate (B1195095).
-
Protocol 2: One-Pot Synthesis using a Copper Catalyst
This protocol describes a one-pot synthesis of phosphoramidates from H-phosphonates and amines using a copper(I) iodide catalyst.[1]
-
Reagents and Materials:
-
Dimethyl phosphite ((CH₃O)₂P(O)H)
-
Primary amine (e.g., benzylamine)
-
Copper(I) iodide (CuI)
-
Acetonitrile (MeCN)
-
Chloroform (CHCl₃)
-
2M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a stirring suspension of CuI (0.20 mmol) in MeCN (2 mL), add dimethyl phosphite (1.00 mmol) and the primary amine (2.00 mmol).[1]
-
Stir the mixture at 55 °C for 4-18 hours.[1]
-
Cool the reaction to room temperature and dilute with CHCl₃ (50 mL).[1]
-
Wash the organic layer with 2M HCl (30 mL) and then with saturated NaHCO₃ (30 mL).[1]
-
Dry the organic phase with Na₂SO₄.[1]
-
Remove the solvent in vacuo to obtain the crude product.[1]
-
Purify the crude product by silica gel column chromatography (gradient: Et₂O to 5-10% MeOH in CH₂Cl₂).[1]
-
Data Presentation
The following table summarizes representative yields and analytical data for the synthesis of various phosphoramidates.
| Entry | Primary Amine | Phosphorylating Agent System | Product | Yield (%) | Analytical Data |
| 1 | Benzylamine | (CH₃O)₂P(O)H / CuI | Dimethyl benzylphosphoramidate | 57[1] | ¹H NMR (400 MHz, CDCl₃): δ 7.38 - 7.25 (m, 5H), 4.16 - 3.99 (m, 2H), 3.70 (d, J=11.1 Hz, 6H), 3.03 - 3.16 (m, 1H). ¹³C NMR (100 MHz, CDCl₃): δ 139.6, 128.5, 127.3, 127.2, 53.4 (d, J=5.0 Hz), 45.3. ³¹P NMR (161 MHz, CDCl₃): δ 10.2. HRMS (ES+): m/z found 238.0606 [M+Na]⁺, C₉H₁₄NO₃PNa requires 238.0604.[1] |
| 2 | Benzylamine | (C₂H₅O)₂P(O)H / CuI | Diethyl benzylphosphoramidate | 67[1] | ¹H NMR (400 MHz, CDCl₃): δ 7.38 - 7.25 (m, 5H), 4.16 - 3.99 (m, 6H), 3.03 - 3.16 (m, 1H), 1.32 (td, J=7.1, 0.8 Hz, 6H). ¹³C NMR (100 MHz, CDCl₃): δ 139.6, 128.5, 127.3, 127.2, 62.3 (d, J=5.0 Hz), 45.3, 16.1 (d, J=7.0 Hz). ³¹P NMR (161 MHz, CDCl₃): δ 8.49. HRMS (ES+): m/z found 266.0912 [M+Na]⁺, C₁₁H₁₈NO₃PNa requires 266.0917.[1] |
| 3 | Aniline | (C₂H₅O)₂P(O)H / CuI | Diethyl phenylphosphoramidate | 85[1] | Spectroscopic data consistent with the structure.[1] |
| 4 | Morpholine | (C₂H₅O)₂P(O)H / CuI | Diethyl morpholinophosphonate | 78[1] | HRMS (ES+): m/z found 246.0869 [M+Na]⁺, C₈H₁₈NO₄PNa requires 246.0866.[1] |
Visualizations
Reaction Mechanism
The reaction proceeds via a nucleophilic substitution mechanism where the primary amine attacks the phosphorus center of this compound.
Caption: Nucleophilic substitution mechanism for phosphoramidate formation.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of dimethyl phosphoramidates.
Caption: General workflow for phosphoramidate synthesis and purification.
References
Application Notes and Protocols: The Role of Dimethyl Chlorophosphate in Modern Pesticide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl chlorophosphate (DMCP) is a highly versatile and reactive organophosphorus compound that serves as a critical building block in the synthesis of a wide range of agrochemicals.[1][2][3] Its primary function is as a potent phosphorylating agent, enabling the introduction of a dimethyl phosphate (B84403) group into various organic molecules. This chemical transformation is fundamental to the creation of numerous organophosphate pesticides, which are essential for controlling a broad spectrum of agricultural pests.[1][4] The reactivity of the P-Cl bond in this compound allows for facile reactions with nucleophiles such as alcohols, phenols, and amines, leading to the formation of phosphate esters and phosphoramidates, which are the core structures of many insecticides, herbicides, and fungicides.[1][3] These compounds often exert their pesticidal activity by inhibiting critical enzymes in the target organisms, such as acetylcholinesterase in insects.[5][6]
This document provides detailed application notes on the use of this compound in pesticide synthesis, including a summary of quantitative data for representative reactions and a detailed experimental protocol for the synthesis of a model organophosphate pesticide.
Data Presentation: Synthesis of Organophosphate Pesticides
The following table summarizes key quantitative data for the synthesis of various organophosphate pesticides where this compound or its close structural analogs are utilized as key reagents.
| Pesticide Class | Specific Pesticide (Example) | Starting Materials | Reaction Type | Yield (%) | Purity (%) | Reference |
| Insecticide | Parathion-methyl | O,O-dimethylchlorothiophosphate, Sodium p-nitrophenolate | Nucleophilic Substitution | >90 | >95 | [7] |
| Insecticide | Malathion | Dimethyl dithiophosphoric acid, Diethyl maleate | Michael Addition | High | Technical Grade | [2][8] |
| Insecticide | Methamidophos | O,O-dimethyl phosphorochloridothioate, Ammonia | Ammonolysis | 98 | 93 | [9] |
| Insecticide | Acephate | Methamidophos, Acetic anhydride | Acylation | High | 49.13 (crude) | [10] |
| Herbicide | Glyphosate (B1671968) (via Dimethyl Phosphite) | Dimethyl phosphite (B83602), Glycine (B1666218), Paraformaldehyde | Condensation/Hydrolysis | High | >95 | [11][12][13] |
Experimental Protocols
Synthesis of a Model Organophosphate Insecticide: O,O-dimethyl O-(4-nitrophenyl) phosphate (a Paraoxon (B1678428) analog)
This protocol details the synthesis of a paraoxon analog, a potent acetylcholinesterase inhibitor, using this compound and 4-nitrophenol (B140041). This reaction is a classic example of the phosphorylation of a phenol, a key step in the synthesis of many organophosphate insecticides.
Materials:
-
This compound (DMCP) (98%)
-
4-Nitrophenol
-
Triethylamine (TEA)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Condenser
-
Nitrogen inlet
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is charged with 4-nitrophenol (13.9 g, 0.1 mol) and anhydrous dichloromethane (100 mL). The mixture is stirred under a nitrogen atmosphere until the 4-nitrophenol is completely dissolved.
-
Addition of Base: Triethylamine (11.1 g, 15.3 mL, 0.11 mol) is added to the solution, and the mixture is cooled to 0 °C in an ice bath.
-
Addition of this compound: A solution of this compound (14.45 g, 0.1 mol) in anhydrous dichloromethane (20 mL) is added dropwise to the reaction mixture over a period of 30 minutes, while maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is washed successively with 50 mL of water, 50 mL of saturated aqueous sodium bicarbonate solution, and 50 mL of brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel, eluting with a gradient of hexane-ethyl acetate to afford the pure O,O-dimethyl O-(4-nitrophenyl) phosphate as a pale yellow oil.
Expected Yield: 85-95%
Characterization: The structure and purity of the final product can be confirmed by ¹H NMR, ³¹P NMR, and mass spectrometry.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of a model organophosphate pesticide.
Caption: Logical relationship from synthesis to the mechanism of action of organophosphate pesticides.
References
- 1. nbinno.com [nbinno.com]
- 2. bhattercollege.ac.in [bhattercollege.ac.in]
- 3. nbinno.com [nbinno.com]
- 4. Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. arsdcollege.ac.in [arsdcollege.ac.in]
- 7. Parathion-methyl synthesis - chemicalbook [chemicalbook.com]
- 8. Malathion - Wikipedia [en.wikipedia.org]
- 9. Methamidophos | High-Purity Reference Standard [benchchem.com]
- 10. Synthesis routes of Acephate [benchchem.com]
- 11. CN113185548A - Glyphosate synthesis method for improving utilization rate of dimethyl phosphite - Google Patents [patents.google.com]
- 12. CN102040623A - Method for synthesizing and preparing glyphosate with glycine method - Google Patents [patents.google.com]
- 13. globallcadataaccess.org [globallcadataaccess.org]
Application Notes and Protocols: Dimethyl Chlorophosphate as an Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dimethyl chlorophosphate as a versatile phosphorylating agent in the synthesis of pharmaceutical intermediates. This document details its application in the creation of water-soluble prodrugs and key precursors for antiviral phosphoramidate (B1195095) therapeutics. Experimental protocols, quantitative data, and visual diagrams of relevant biological pathways and synthetic workflows are provided to guide researchers in their drug development endeavors.
Introduction
This compound ((CH₃O)₂P(O)Cl) is a highly reactive organophosphorus compound that serves as a crucial intermediate in pharmaceutical synthesis.[1][2] Its primary function is as a potent phosphorylating agent, enabling the introduction of a dimethyl phosphate (B84403) group into various organic molecules, particularly those containing hydroxyl functionalities.[1][2][3] This modification is a key strategy in prodrug design to enhance the aqueous solubility and bioavailability of parent drug molecules.[4] Furthermore, this compound and its derivatives are integral to the synthesis of complex phosphoramidate prodrugs, a class of therapeutics that has shown significant success in antiviral drug development.[3][5]
This document will explore two key applications of this compound in pharmaceutical synthesis:
-
Synthesis of a Water-Soluble Prodrug of Noladin Ether: A potent endocannabinoid ligand with therapeutic potential, limited by its poor water solubility.
-
Synthesis of a Key Intermediate for Antiviral Phosphoramidate Prodrugs: Focusing on the preparation of a precursor for widely used phosphoramidate prodrugs like those seen in Remdesivir and Sofosbuvir.
Application 1: Synthesis of a Water-Soluble Phosphate Prodrug of Noladin Ether
Noladin ether, also known as 2-arachidonyl glyceryl ether (2-AGE), is an endogenous cannabinoid that acts as an agonist at the cannabinoid CB1 and CB2 receptors.[][7][8] Its therapeutic potential is hindered by its lipophilic nature and consequently low aqueous solubility.[4] Phosphorylation of the primary hydroxyl group of noladin ether using this compound can yield a water-soluble phosphate ester prodrug, which can be hydrolyzed in vivo to release the active parent compound.
Signaling Pathway of Noladin Ether
Noladin ether primarily exerts its effects through the activation of cannabinoid receptors (CB1 and CB2), which are G-protein coupled receptors (GPCRs).[][8] Upon binding, these receptors initiate a signaling cascade that modulates various cellular processes.
Experimental Protocol: Phosphorylation of 2-Arachidonyl Glyceryl Ether
This protocol describes a general method for the phosphorylation of a primary alcohol using this compound, adapted for the synthesis of noladin ether monophosphate.
Materials:
-
2-Arachidonyl Glyceryl Ether (Noladin Ether)
-
This compound
-
Anhydrous Pyridine (B92270)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-arachidonyl glyceryl ether (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: To the cooled solution, add anhydrous pyridine (2.0 eq) followed by the dropwise addition of this compound (1.5 eq).
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the desired dimethyl phosphate ester of noladin ether.[9]
Quantitative Data (Representative):
| Parameter | Value |
| Starting Material | 2-Arachidonyl Glyceryl Ether (376.6 g/mol ) |
| Reagent | This compound (144.49 g/mol ) |
| Yield | 75-85% (expected) |
| Purity (by HPLC) | >95% |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Characteristic peaks for the arachidonyl and glycerol (B35011) moieties, with a downfield shift of the protons on the carbon bearing the phosphate group. |
| ³¹P NMR (CDCl₃, 162 MHz) δ (ppm) | A characteristic singlet corresponding to the phosphate group. |
| Mass Spectrometry (ESI-MS) | m/z calculated for C₂₅H₄₅O₆P [M+H]⁺, found. |
Application 2: Synthesis of a Key Intermediate for Antiviral Phosphoramidate Prodrugs
Phosphoramidate prodrugs, such as Remdesivir and Sofosbuvir, are a cornerstone of modern antiviral therapy.[10] These "ProTides" deliver a nucleoside monophosphate into the target cell, bypassing the often inefficient initial phosphorylation step by host cell kinases. A common structural motif in these prodrugs is an L-alanine ester linked to the phosphorus atom. The synthesis of the phosphoramidate moiety often involves a phosphorochloridate intermediate.
Intracellular Activation of a Phosphoramidate Prodrug
The following diagram illustrates the general intracellular activation pathway of a nucleoside phosphoramidate prodrug.
Experimental Protocol: Synthesis of L-Alanine Benzyl (B1604629) Ester p-Toluenesulfonate Salt
This protocol details the synthesis of a key chiral intermediate used in the preparation of phosphoramidate prodrugs.
Materials:
-
L-Alanine
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add L-alanine (1.0 eq), benzyl alcohol (3.0 eq), p-toluenesulfonic acid monohydrate (1.1 eq), and toluene.
-
Azeotropic Removal of Water: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).
-
Crystallization: Cool the reaction mixture to room temperature, then further cool in an ice bath to induce crystallization.
-
Isolation and Purification: Collect the crystalline product by vacuum filtration, wash with cold toluene, and then with diethyl ether. Dry the product under vacuum to yield L-alanine benzyl ester p-toluenesulfonate salt as a white solid.[1][2]
Quantitative Data:
| Parameter | Value |
| Starting Material | L-Alanine (89.09 g/mol ) |
| Product | L-Alanine benzyl ester p-toluenesulfonate salt (351.42 g/mol ) |
| Yield | 85-95% |
| Purity (by ¹H NMR) | >98% |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | Characteristic peaks for the alanine, benzyl, and p-toluenesulfonate moieties. |
| Melting Point | 152-155 °C |
Conclusion
This compound is a valuable and versatile reagent in pharmaceutical synthesis, particularly for the preparation of phosphate ester prodrugs to improve the physicochemical properties of active pharmaceutical ingredients. Furthermore, its derivatives are key components in the synthesis of sophisticated phosphoramidate prodrugs that have revolutionized antiviral therapies. The protocols and data presented herein provide a foundation for researchers to explore the utility of this compound in their own drug discovery and development programs. Due to its toxicity, appropriate safety precautions must be taken when handling this compound.[11]
References
- 1. L-ALANINE BENZYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Activation mechanisms of nucleoside phosphoramidate prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isopropenyl phosphate as an atom efficient reagent for phosphorylation of alcohols with catalytic base - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02293E [pubs.rsc.org]
- 5. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 7. 2-Arachidonyl glyceryl ether - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. WO2002062808A1 - Process for purification of phosphate esters - Google Patents [patents.google.com]
- 10. 2-arachidonyl glyceryl ether, an endogenous agonist of the cannabinoid CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diethyl phosphorochloridate - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: A Step-by-Step Guide to Phosphorylation Using Dimethyl Chlorophosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorylation, the addition of a phosphate (B84403) group to a molecule, is a fundamental process in numerous biological pathways and a critical transformation in synthetic organic chemistry and drug development. Dimethyl chlorophosphate (DMCP) is a potent and efficient phosphorylating agent for the conversion of alcohols and other nucleophiles into their corresponding dimethyl phosphate esters.[1] These esters are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and various organophosphorus compounds.[1][2] This document provides detailed protocols for the phosphorylation of alcohols using this compound, data on reaction efficiency, and a visual guide to the experimental workflow.
Data Presentation
The following table summarizes the yields of dimethyl phosphate esters obtained from the phosphorylation of various alcohol substrates using this compound. The data is adapted from a study utilizing 4-methylpyridine (B42270) N-oxide as a catalyst. This method has demonstrated high efficiency for a range of primary and secondary alcohols.
| Substrate (Alcohol) | Product (Dimethyl Phosphate Ester) | Yield (%) |
| Octanol | Dimethyl octyl phosphate | 92 |
| 3-Methyl-1-butanol | Dimethyl (3-methylbutyl) phosphate | 92 |
| Phenethyl alcohol | Dimethyl phenethyl phosphate | 93 |
| Benzyl alcohol | Dibenzyl phosphate | 88 |
Experimental Protocols
Two effective methods for the phosphorylation of alcohols using this compound are detailed below. The first protocol utilizes a 4-methylpyridine N-oxide catalyst, which is a mild and amine-free approach. The second protocol employs indium(III) chloride as a catalyst.
Protocol 1: Phosphorylation using 4-Methylpyridine N-Oxide Catalyst
This method is notable for its mild reaction conditions and high yields for a variety of primary and secondary alcohols.[1]
Materials:
-
Alcohol substrate
-
This compound (DMCP)
-
4-Methylpyridine N-oxide
-
4 Å Molecular Sieves (powdered, activated)
-
Dichloromethane (B109758) (CH₂Cl₂, anhydrous)
-
Ethyl acetate (B1210297) (EtOAc)
-
Silica (B1680970) gel (for column chromatography)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe
-
Standard laboratory glassware for workup and purification
Procedure:
-
Preparation: To a round-bottom flask containing a magnetic stir bar, add the alcohol substrate (1.0 eq), 4-methylpyridine N-oxide (0.2 eq), and activated 4 Å molecular sieves (350 wt% relative to the alcohol).
-
Solvent Addition: Add anhydrous dichloromethane to the flask.
-
Reaction Initiation: Stir the mixture at room temperature and add this compound (1.3 eq) dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Extract the mixture with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.
Protocol 2: Phosphorylation using Indium(III) Chloride Catalyst
This protocol offers a general and efficient method for the phosphorylation of a variety of alcohols and phenols.
Materials:
-
Alcohol substrate
-
This compound (DMCP)
-
Indium(III) chloride (InCl₃, anhydrous)
-
Triethylamine (B128534) (Et₃N)
-
Tetrahydrofuran (THF, anhydrous)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the alcohol (1 mmol), anhydrous indium(III) chloride (5 mol%), and anhydrous THF (2 cm³).
-
Reagent Addition: To the stirred mixture, add triethylamine (2.5 mmol) followed by the dropwise addition of this compound (1.5 mmol).
-
Reaction: Stir the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction for completion using TLC.
-
Quenching: Once the reaction is complete, quench it by adding a few drops of water.
-
Extraction: Extract the product with diethyl ether.
-
Purification: Wash the ether extract with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent to yield the crude product. Further purification can be achieved by column chromatography over silica gel or micro-distillation under reduced pressure.
Mandatory Visualization
The following diagrams illustrate the key chemical transformation and the general experimental workflow for the phosphorylation of an alcohol using this compound.
Caption: Chemical reaction for alcohol phosphorylation.
Caption: General experimental workflow for phosphorylation.
References
Catalytic Methods for Dimethyl Chlorophosphate Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for catalytic reactions involving dimethyl chlorophosphate. The information is intended to guide researchers in the phosphorylation of various nucleophiles, a critical transformation in drug development and chemical biology.
Organocatalytic O-Phosphorylation of Alcohols
The phosphorylation of alcohols using this compound can be efficiently achieved using organocatalysts, offering a mild and amine-free alternative to traditional methods. One of the most effective systems employs 4-methylpyridine (B42270) N-oxide as a catalyst in the presence of molecular sieves.
Application Note:
This method is suitable for the phosphorylation of a wide range of primary and secondary alcohols. The reaction proceeds under mild conditions at room temperature and demonstrates high functional group tolerance, making it applicable to acid- or base-sensitive substrates. The use of 4 Å molecular sieves is crucial for scavenging water and preventing the hydrolysis of this compound, thereby ensuring high yields. The catalyst loading can be as low as 5 mol% for efficient conversion.
Quantitative Data Summary:
The following table summarizes the yields for the 4-methylpyridine N-oxide catalyzed phosphorylation of various alcohols with this compound.[1][2][3]
| Entry | Alcohol Substrate | Product | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | (-)-Menthol | Dimethyl (-)-menthyl phosphate (B84403) | 20 | 1.5 | 88 |
| 2 | 1-Octanol | Dimethyl octyl phosphate | 20 | Not Specified | 92 |
| 3 | 3-Methyl-1-butanol | Dimethyl (3-methylbutyl) phosphate | 20 | Not Specified | 92 |
| 4 | 2-Phenylethanol | Dimethyl phenethyl phosphate | 20 | Not Specified | 93 |
| 5 | Benzyl alcohol | Benzyl dimethyl phosphate | 20 | Not Specified | Not Specified |
Experimental Protocol: General Procedure for Amine-Free O-Phosphorylation[1][3]
-
Preparation: To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the alcohol substrate (1.0 equiv.).
-
Reagent Addition: Add activated 4 Å molecular sieves (350 wt% relative to the alcohol), 4-methylpyridine N-oxide (20 mol%), and a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂).
-
Phosphorylation: To the stirred suspension, add this compound (1.3 equiv.) dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or other suitable analytical techniques.
-
Work-up: Upon completion, quench the reaction with water. Filter the mixture through a pad of Celite® to remove the molecular sieves.
-
Extraction: Transfer the filtrate to a separatory funnel and extract with an appropriate organic solvent (e.g., CH₂Cl₂). Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired dimethyl phosphate ester.
Logical Workflow Diagram
Catalytic Synthesis of Phosphoramidates from Amines
The reaction of this compound with primary and secondary amines provides access to phosphoramidates, which are important structural motifs in medicinal chemistry. While direct catalytic methods specifically for this compound are not as extensively documented as for alcohols, related procedures using similar phosphorylating agents provide valuable guidance. For instance, the synthesis of phosphoramidates can be achieved through the coupling of amines with dialkyl H-phosphonates catalyzed by copper salts or through reactions with other dialkyl chlorophosphates in the presence of a base.[4][5][6] A general approach involves the reaction of the amine with the chlorophosphate in the presence of a base to neutralize the HCl generated.
Application Note:
The synthesis of phosphoramidates from this compound and amines is a nucleophilic substitution reaction. The choice of base and solvent is critical to ensure high yields and minimize side reactions. For less nucleophilic aromatic amines, a stronger base or a catalyst may be required. While specific catalytic protocols for this compound are sparse in the literature, methods developed for diethyl chlorophosphate can often be adapted.
Experimental Protocol: General Procedure for Phosphoramidate Synthesis
-
Preparation: In a flame-dried reaction vessel under an inert atmosphere, dissolve the primary or secondary amine (1.0 equiv.) and a suitable non-nucleophilic base (e.g., triethylamine, 1.2 equiv.) in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile).
-
Reaction: Cool the solution to 0 °C. Add this compound (1.1 equiv.) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up: Quench the reaction with water and separate the organic layer.
-
Extraction: Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization to yield the desired dimethyl phosphoramidate.
Reaction Mechanism Diagram
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Organocatalyzed Amine-Free O-Phosphorylation of Alcohols with 4-Methylpyridine N-Oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Solvent Selection for Dimethyl Chlorophosphate Mediated Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl chlorophosphate is a common reagent for the phosphorylation of hydroxyl groups in a variety of substrates, a critical transformation in the synthesis of many biologically active molecules and prodrugs. The choice of solvent can significantly impact the yield, reaction rate, and purity of the desired phosphorylated product. These application notes provide a guide to solvent selection for this reaction, including a summary of solvent effects on reaction yield, a detailed experimental protocol, and a depiction of the general reaction mechanism.
Data Presentation: Solvent Effects on Phosphorylation Yield
The selection of an appropriate solvent is crucial for the success of a this compound-mediated phosphorylation reaction. The polarity of the solvent can influence the solubility of the reactants and the stability of the transition state, thereby affecting the reaction rate and yield. The following table summarizes the effect of different solvents on the yield of a model phosphorylation reaction.
| Solvent | Dielectric Constant (approx.) | Yield (%) | Reaction Time | Notes |
| Dichloromethane (B109758) (CH₂Cl₂) | 9.1 | Excellent | Short | Preferred solvent for high yields and fast reactions.[1] |
| Chloroform (CHCl₃) | 4.8 | Excellent | Short | An effective alternative to dichloromethane.[1] |
| Toluene (B28343) | 2.4 | Moderate | Prolonged | Less polar nature slows down the reaction.[1] |
| Carbon Tetrachloride (CCl₄) | 2.2 | Moderate | Prolonged | Similar performance to toluene due to low polarity.[1] |
| Tetrahydrofuran (THF) | 7.6 | Good | - | A suitable solvent for this type of transformation.[2] |
| Acetonitrile (MeCN) | 37.5 | - | - | Can be used for substrates with poor solubility in other solvents.[3] |
| N,N-Dimethylformamide (DMF) | 36.7 | Low | - | May lead to the formation of byproducts.[1][4] |
Note: Yields are qualitative descriptions based on literature for analogous reactions and may vary depending on the specific substrate and reaction conditions.[1]
Experimental Protocols
General Protocol for this compound Mediated Phosphorylation of an Alcohol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Alcohol substrate
-
This compound
-
Anhydrous dichloromethane (or other suitable anhydrous solvent)
-
Anhydrous triethylamine (B128534) (or another suitable non-nucleophilic base)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of the alcohol (1.0 eq.) in anhydrous dichloromethane (0.1 M) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add anhydrous triethylamine (1.5 eq.).
-
Slowly add this compound (1.2 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to afford the desired dimethyl phosphorylated product.
Mandatory Visualization
Experimental Workflow for Solvent Screening
Caption: Workflow for screening solvents in this compound mediated phosphorylation.
General Reaction Mechanism
Caption: General SN2 mechanism for phosphorylation of an alcohol with this compound.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. zenodo.org [zenodo.org]
- 3. Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent [organic-chemistry.org]
- 4. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dimethyl Chlorophosphate in the Preparation of Enol Phosphates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl chlorophosphate is a highly effective phosphorylating agent utilized in the synthesis of enol phosphates from carbonyl compounds. This class of organophosphorus compounds serves as versatile intermediates in organic synthesis, finding applications in the construction of complex molecules, including natural products and pharmacologically active agents. The conversion of a ketone to an enol phosphate (B84403) "traps" the enol form, allowing for a variety of subsequent chemical transformations.
The primary method for this transformation involves the deprotonation of a ketone to form an enolate, which then reacts with this compound in a nucleophilic substitution reaction. The regioselectivity of this reaction can often be controlled by the choice of base and reaction conditions, allowing for the formation of either the kinetic or thermodynamic enol phosphate. This application note provides an overview of the synthesis of enol phosphates using this compound, detailed experimental protocols, and a summary of representative yields.
Reaction Mechanism and Stereoselectivity
The fundamental reaction involves the formation of a metal enolate from a ketone using a strong base, such as lithium diisopropylamide (LDA). This enolate then acts as a nucleophile, attacking the electrophilic phosphorus atom of this compound. The chloride ion is displaced, resulting in the formation of the enol phosphate and a lithium chloride salt.
The stereoselectivity of the resulting enol phosphate (E/Z isomerism) is influenced by the enolate geometry, which in turn is affected by the deprotonation conditions (base, solvent, temperature) and the steric environment around the carbonyl group.
Data Presentation
The following table summarizes the yields for the synthesis of various enol phosphates from their corresponding ketones using a dialkyl chlorophosphate.
| Ketone | Base | Dialkyl Chlorophosphate | Product | Yield (%) |
| Cyclohexanone (B45756) | LDA | Diethyl Chlorophosphate | Cyclohex-1-en-1-yl diethyl phosphate | 90[1] |
| (E)-ethyl 3-oxodeca-7,9-dienoate | NaH | Diethyl Chlorophosphate | (1Z,6E)-1-(ethoxycarbonyl)nona-1,6,8-trien-2-yl diethyl phosphate | 59[1] |
| But-3-en-2-one | LDA | Diphenyl Chlorophosphate | Buta-1,3-dien-2-yl diphenyl phosphate | 75[1] |
| But-3-en-2-one | LDA | Di(2,6-dimethylphenyl) Chlorophosphate | Buta-1,3-dien-2-yl bis(2,6-dimethylphenyl) phosphate | 48[1] |
Experimental Protocols
Protocol 1: Synthesis of Cyclohex-1-en-1-yl diethyl phosphate from Cyclohexanone [1]
This protocol details the formation of an enol phosphate from a cyclic ketone.
Materials:
-
Cyclohexanone
-
Lithium diisopropylamide (LDA)
-
Diethyl chlorophosphate
-
Tetrahydrofuran (THF), anhydrous
-
Hexane (B92381), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Magnesium sulfate, anhydrous
-
Nitrogen gas (inert atmosphere)
Procedure:
-
Enolate Formation:
-
To a solution of lithium diisopropylamide in a mixture of THF and hexane under a nitrogen atmosphere at -78°C, add cyclohexanone dropwise over a period of 10 minutes.
-
Stir the resulting solution at -78°C for 30 minutes to ensure complete formation of the lithium enolate.
-
-
Phosphorylation:
-
To the enolate solution at -78°C, add diethyl chlorophosphate.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
-
Work-up and Purification:
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield cyclohex-1-en-1-yl diethyl phosphate.
-
Protocol 2: General Procedure for the Synthesis of Dienyl Phosphates from α,β-Unsaturated Ketones [1]
This protocol provides a general guideline for the synthesis of dienyl phosphates.
Materials:
-
α,β-Unsaturated ketone (e.g., but-3-en-2-one)
-
Lithium diisopropylamide (LDA)
-
Dialkyl or Diaryl chlorophosphate (e.g., diphenyl chlorophosphate)
-
Tetrahydrofuran (THF), anhydrous
-
Appropriate work-up and purification reagents (as in Protocol 1)
Procedure:
-
Enolate Formation:
-
Generate the lithium dienolate by treating the α,β-unsaturated ketone with LDA in THF at -78°C for 30 minutes.
-
-
Phosphorylation:
-
Add the desired dialkyl or diaryl chlorophosphate to the dienolate solution at low temperature (e.g., -78°C or -50°C, depending on the substrate).
-
The reaction time and temperature for the phosphorylation step may need to be optimized for each specific substrate.
-
-
Work-up and Purification:
-
Follow a standard aqueous work-up procedure as described in Protocol 1.
-
Purify the resulting dienyl phosphate by column chromatography or distillation.
-
Mandatory Visualizations
Caption: Mechanism of enol phosphate synthesis.
Caption: General experimental workflow.
References
Troubleshooting & Optimization
"common side reactions with dimethyl chlorophosphate"
Welcome to the Technical Support Center for dimethyl chlorophosphate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in experimental settings.
Disclaimer
This compound is a highly toxic and corrosive chemical. All handling and experimental procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Please consult the safety data sheet (SDS) for this chemical before use.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction to be aware of when using this compound?
A1: The most prevalent side reaction is the hydrolysis of this compound in the presence of moisture, which leads to the formation of tetramethyl pyrophosphate (TMPP). This dimerization can significantly reduce the yield of the desired phosphorylated product.
Q2: My phosphorylation reaction is showing a lower than expected yield. What are the possible causes?
A2: Low yields can be attributed to several factors:
-
Presence of moisture: As mentioned in Q1, water contamination will lead to the formation of TMPP.
-
Degradation of this compound: The reagent can degrade over time, especially if not stored under anhydrous and inert conditions.
-
Sub-optimal reaction conditions: Temperature, reaction time, and the choice of base can all impact the efficiency of the phosphorylation.
-
Competing side reactions: Depending on the substrate, other side reactions such as over-phosphorylation or reaction with the solvent may occur.
Q3: I am observing an unexpected peak in my 31P NMR spectrum. What could it be?
A3: An unexpected peak could be one of several common byproducts. The formation of tetramethyl pyrophosphate is a likely candidate.[1] Other possibilities include unreacted starting material or other phosphate (B84403) species formed through decomposition.
Q4: How can I minimize the formation of tetramethyl pyrophosphate (TMPP)?
A4: To minimize TMPP formation, it is crucial to maintain strictly anhydrous conditions throughout the experiment. This includes using anhydrous solvents, drying all glassware thoroughly, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q5: What are the common side reactions when reacting this compound with amines?
A5: When reacting this compound with primary or secondary amines, in addition to the desired phosphoramidate, over-alkylation can occur, especially if the amine is not sterically hindered.[2][3] This can lead to the formation of quaternary ammonium (B1175870) salts. Another potential side reaction is the formation of pyrophosphorylamides if there is any moisture present.
Troubleshooting Guides
Low Yield of Phosphorylated Product
| Symptom | Possible Cause | Troubleshooting Step |
| Low or no product formation | Moisture Contamination: Hydrolysis of this compound to TMPP. | Ensure all solvents and reagents are anhydrous. Dry glassware in an oven and cool under an inert atmosphere. |
| Reagent Degradation: this compound is old or has been improperly stored. | Use a fresh bottle of this compound or purify the existing stock by distillation. | |
| Inefficient Reaction: Incorrect stoichiometry, temperature, or reaction time. | Optimize reaction conditions. A good starting point is to use a slight excess of this compound and monitor the reaction progress by TLC or NMR. | |
| Base Incompatibility: The base used is not suitable for the reaction. | For phosphorylation of alcohols, non-nucleophilic bases like pyridine (B92270) or triethylamine (B128534) are commonly used. |
Presence of Unexpected Byproducts
| Byproduct | Identification Method | Mitigation Strategy |
| Tetramethyl Pyrophosphate (TMPP) | 31P NMR, GC-MS | Maintain strictly anhydrous reaction conditions. |
| Over-alkylated Amine Products | LC-MS, 1H NMR | Use a less reactive phosphorylating agent if possible, or carefully control the stoichiometry of the reactants. Use of a non-nucleophilic bulky base can also help. |
| Pyrophosphorylamides | 31P NMR, LC-MS | Ensure the reaction is completely free of water. |
Experimental Protocols
Protocol for Monitoring a Phosphorylation Reaction Using 31P NMR
-
Sample Preparation: At various time points during the reaction, carefully quench a small aliquot (e.g., 0.1 mL) of the reaction mixture by adding it to a vial containing a deuterated solvent (e.g., CDCl3) and a small amount of an internal standard (e.g., triphenyl phosphate).
-
NMR Acquisition: Acquire a 31P NMR spectrum of the quenched sample.
-
Data Analysis: Compare the chemical shifts of the peaks in your spectrum to known values for this compound, the desired product, and potential byproducts like tetramethyl pyrophosphate. The relative integration of these peaks can be used to monitor the progress of the reaction and the formation of side products.
Data Presentation
While specific quantitative data on side product formation is highly dependent on the specific reaction conditions and substrates, the following table provides a qualitative overview of the expected impact of key parameters.
| Parameter | Effect on TMPP Formation | Effect on Over-alkylation (Amines) |
| Presence of Water | High | Minimal |
| Excess this compound | Minimal | High |
| Sterically Hindered Substrate | Minimal | Low |
| Use of Non-nucleophilic Base | Minimal | Low |
Visualizations
Signaling Pathways and Workflows
References
Technical Support Center: Hydrolysis of Dimethyl Chlorophosphate During Reaction Workup
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dimethyl chlorophosphate. The information provided is intended to help users anticipate and resolve issues related to the hydrolysis of this reagent during reaction workup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (DMCP) is a highly reactive organophosphorus compound with the chemical formula (CH₃O)₂P(O)Cl. It is primarily used as a phosphorylating agent in organic synthesis to introduce a dimethyl phosphate (B84403) group onto a variety of nucleophiles, including alcohols, amines, and carboxylates. This is a crucial step in the synthesis of many biologically active molecules, including pharmaceuticals and pesticides.
Q2: Why is the hydrolysis of this compound a concern during reaction workup?
This compound is highly susceptible to hydrolysis by water. During an aqueous workup, any unreacted DMCP will rapidly react with water. This hydrolysis reaction can lead to the formation of byproducts that may complicate the purification of the desired product. Incomplete hydrolysis can also result in the formation of pyrophosphates, further contaminating the product mixture.
Q3: What are the primary products of this compound hydrolysis?
The primary product of the complete hydrolysis of this compound is dimethyl hydrogen phosphate ((CH₃O)₂P(O)OH) and hydrochloric acid (HCl). However, the reaction can be more complex depending on the conditions.
Q4: What happens if the hydrolysis of this compound is incomplete during the workup?
If the amount of water used for quenching is insufficient (sub-equimolar), this compound can undergo condensation reactions with the initially formed dimethyl hydrogen phosphate. This leads to the formation of tetramethyl pyrophosphate and potentially larger polyphosphates, which can be difficult to separate from the desired product.[1]
Q5: Is this compound stable under acidic or basic conditions?
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Formation of an oily, insoluble byproduct during workup. | Incomplete hydrolysis of this compound leading to the formation of pyrophosphates. | - Ensure a sufficient excess of aqueous quenching solution is used to fully hydrolyze all residual this compound. - Vigorously stir the biphasic mixture during quenching to maximize interfacial contact. - Consider adding a phase-transfer catalyst if solubility is an issue. |
| Low yield of the desired phosphorylated product. | - Hydrolysis of the desired product under the workup conditions (especially if it is sensitive to acid or base). - Inefficient extraction of the product from the aqueous layer. | - If the product is acid-sensitive, use a mild basic quench (e.g., saturated sodium bicarbonate solution) followed by careful neutralization. - If the product is base-sensitive, use a dilute acid quench (e.g., 1M HCl) and ensure the aqueous layer remains acidic. - Perform multiple extractions with an appropriate organic solvent to ensure complete recovery of the product. |
| Difficulty in separating the product from phosphorus-containing byproducts by chromatography. | The polarity of the desired product is similar to that of dimethyl hydrogen phosphate or pyrophosphate byproducts. | - After the initial aqueous quench, perform several washes of the organic layer with brine or water to remove water-soluble phosphorus byproducts. - Consider a non-aqueous workup if the product is highly sensitive to water. This could involve quenching with an alcohol in the presence of a non-nucleophilic base. |
| The reaction mixture becomes acidic during workup. | Hydrolysis of this compound generates hydrochloric acid (HCl). | - Use a buffered aqueous solution or a mild base (e.g., saturated sodium bicarbonate) for quenching to neutralize the acid as it is formed. - Monitor the pH of the aqueous layer during the workup and adjust as necessary. |
Data Presentation
Table 1: Hydrolysis Rate of Diethyl Chlorophosphate (a DMCP analog) as a Function of Water Concentration
The following data for diethyl chlorophosphate (DECP) is provided as an analogue to illustrate the effect of water concentration on hydrolysis. Similar trends can be expected for this compound.
| [DECP]/[H₂O] Molar Ratio | Relative Water Volume | Observed Half-life (t₁/₂) | Key Observations |
| 12.4 | 10 µL | slow | Incomplete hydrolysis, formation of polyphosphates observed.[1] |
| 4.2 | 30 µL | faster | Increased rate of hydrolysis and formation of pyrophosphates.[1] |
| 1.0 | 124 µL | rapid | Primarily forms the simple hydrolysis product, diethyl hydrogen phosphate.[1] |
Experimental Protocols
Protocol 1: Standard Aqueous Quenching and Workup
This protocol is suitable for most phosphorylation reactions where the product is stable to water and mild acidic/basic conditions.
-
Cool the Reaction Mixture: After the reaction is complete, cool the reaction mixture to 0 °C in an ice bath. This will help to control the exothermicity of the quenching process.
-
Quenching: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the cooled reaction mixture with vigorous stirring. The addition should be done dropwise initially to control the effervescence from the neutralization of any acidic species. Continue adding the NaHCO₃ solution until the gas evolution ceases and the aqueous layer is basic (test with pH paper).
-
Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate completely.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) three times. Combine the organic extracts.
-
Washing: Wash the combined organic layers sequentially with:
-
1M Hydrochloric Acid (HCl) (if the product is base-stable and there are basic impurities to remove).
-
Water.
-
Saturated aqueous sodium chloride (brine).
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography.
Mandatory Visualizations
Caption: Hydrolysis pathways of this compound.
Caption: Standard aqueous workup workflow.
References
"preventing pyrophosphate formation in dimethyl chlorophosphate reactions"
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for troubleshooting and preventing the formation of pyrophosphate byproducts during phosphorylation reactions using dimethyl chlorophosphate.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of pyrophosphate formation in my reaction?
A1: The formation of pyrophosphate, specifically tetramethyl pyrophosphate, is almost always initiated by the presence of water in your reaction. This compound is highly sensitive to moisture and can hydrolyze to form dimethyl hydrogen phosphate (B84403). This phosphate intermediate can then act as a nucleophile, attacking another molecule of this compound to generate the pyrophosphate byproduct and release hydrochloric acid (HCl).
Q2: How can I prevent the initial hydrolysis of this compound?
A2: Strict adherence to anhydrous reaction conditions is critical. This includes:
-
Drying Solvents: Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves.
-
Drying Glassware: All glassware should be oven-dried at a high temperature (e.g., 120°C) for several hours and cooled under an inert atmosphere (e.g., nitrogen or argon) immediately before use.
-
Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas such as nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.
-
Dry Reagents: Ensure your alcohol substrate and any bases used are thoroughly dried. Molecular sieves (4 Å) can be added to the reaction mixture to scavenge trace amounts of water.[1]
Q3: What type of base should I use, and why?
A3: The choice of base is crucial. An ideal base should efficiently scavenge the HCl generated during the reaction without acting as a nucleophile itself, which could lead to other side products.
-
Recommended: Sterically hindered, non-nucleophilic bases are preferred. Examples include pyridine (B92270), 2,6-lutidine, or a proton sponge (e.g., 1,8-bis(dimethylamino)naphthalene). Pyridine is a common choice and is often used as the solvent as well.
-
To Avoid: Strong, nucleophilic bases such as primary or secondary amines should be avoided as they can react with this compound.
Q4: Does reaction temperature play a role in preventing pyrophosphate formation?
A4: Yes, temperature control is an important factor.
-
Low Temperatures: It is highly recommended to perform the addition of this compound at a low temperature, typically 0°C or even -78°C (dry ice/acetone bath). This helps to control the initial exothermic reaction between the alcohol and the phosphorylating agent and can suppress the rate of potential side reactions.
-
Gradual Warming: After the addition, the reaction can be allowed to slowly warm to room temperature.
Q5: How can I detect the presence of tetramethyl pyrophosphate in my reaction mixture?
A5: The most effective method for detecting pyrophosphate formation is through ³¹P NMR spectroscopy.
-
Dimethyl Phosphate Ester (Desired Product): The desired dimethyl phosphate ester product will typically show a signal in the range of δ +1 to +5 ppm.
-
Tetramethyl Pyrophosphate (Byproduct): Tetramethyl pyrophosphate will exhibit a characteristic signal further downfield, typically in the range of δ -10 to -15 ppm.
-
Dimethyl Hydrogen Phosphate (Intermediate): The hydrolysis intermediate, dimethyl hydrogen phosphate, can sometimes be observed, often as a broader peak around δ 0 to +3 ppm, and its chemical shift can be pH-dependent.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant peak around δ -13 ppm in ³¹P NMR. | Presence of tetramethyl pyrophosphate due to moisture. | 1. Review Anhydrous Technique: Ensure all solvents, reagents, and glassware are scrupulously dried and the reaction is performed under a strict inert atmosphere. 2. Purification: If the byproduct has already formed, it can sometimes be removed by careful column chromatography on silica (B1680970) gel, though separation can be challenging. An acidic wash of the crude product with a chelating agent followed by treatment with an acid scavenger has also been reported for purifying phosphate esters. |
| Low or no yield of the desired phosphate ester. | 1. Incomplete reaction. 2. Degradation of this compound. 3. Use of a nucleophilic base. | 1. Reaction Time/Temperature: Allow the reaction to stir for a longer period at room temperature or consider gentle warming if the substrate is unreactive. 2. Reagent Quality: Use a fresh bottle of this compound. Old bottles may have hydrolyzed over time. 3. Base Selection: Switch to a non-nucleophilic base like pyridine or 2,6-lutidine. |
| Multiple unexpected peaks in the ³¹P NMR spectrum. | Complex side reactions, possibly due to an inappropriate base or reactive functional groups on the substrate. | 1. Simplify the System: If possible, protect other reactive functional groups on your substrate before phosphorylation. 2. Use a Milder Protocol: Consider the amine-free method using 4-methylpyridine (B42270) N-oxide and 4 Å molecular sieves, which has been shown to be effective and high-yielding.[1] |
Quantitative Data Summary
While comprehensive comparative data is scarce, the following table summarizes expected outcomes based on established protocols.
| Method | Base | Key Conditions | Expected Yield of Dimethyl Phosphate Ester | Notes |
| Standard Pyridine Protocol | Pyridine | Anhydrous conditions, 0°C to room temperature | Generally >80% | Success is highly dependent on the rigorous exclusion of water. |
| Amine-Free N-Oxide Protocol [1] | 4-Methylpyridine N-Oxide | 4 Å molecular sieves, CH₂Cl₂ or CHCl₃, room temperature | ~88% | Reported to be a mild and high-yielding method, suitable for sensitive substrates. |
Key Experimental Protocols
Protocol 1: General Phosphorylation of an Alcohol using Pyridine
-
Preparation: Oven-dry all glassware and cool under a stream of dry nitrogen.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the alcohol (1.0 equiv) and anhydrous pyridine (as solvent).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Addition of Reagent: Slowly add this compound (1.1 - 1.5 equiv) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours, monitoring by TLC or ³¹P NMR.
-
Workup: Quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl (to remove pyridine), water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Amine-Free Phosphorylation using 4-Methylpyridine N-Oxide[1]
-
Preparation: Activate 4 Å molecular sieves by heating under vacuum. Oven-dry all glassware and cool under a stream of dry nitrogen.
-
Reaction Setup: To a flask containing the alcohol (1.0 equiv), add 4-methylpyridine N-oxide (catalytic amount, e.g., 20 mol%), activated 4 Å molecular sieves (powdered), and anhydrous chloroform (B151607) (CHCl₃).
-
Addition of Reagent: Add this compound (1.3 equiv) and stir the mixture at room temperature.
-
Reaction: Monitor the reaction by TLC. The reaction is typically complete within 1.5 - 3 hours.[1]
-
Workup and Purification: Upon completion, filter the reaction mixture to remove the molecular sieves and purify the filtrate by column chromatography on silica gel.
Visualizations
Reaction Pathways
Caption: Desired vs. Undesired Reaction Pathways.
Experimental Workflow for Preventing Pyrophosphate Formation
Caption: Recommended Experimental Workflow.
References
Technical Support Center: Optimizing Reaction Conditions for Dimethyl Chlorophosphate
Welcome to the Technical Support Center for the synthesis and optimization of dimethyl chlorophosphate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on reaction conditions, troubleshooting common issues, and answering frequently asked questions.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction: Insufficient reaction time or non-optimal temperature. | - For Phosphorus Oxychloride Route: Ensure the reaction is maintained at a low temperature (-10°C to 0°C) during the addition of methanol (B129727) and allow for a sufficient stirring period (e.g., 1-2 hours) post-addition. - For Atherton-Todd Reaction: The reaction can be slow; monitor by TLC or GC to ensure completion. If the reaction stalls, consider a slight increase in temperature or addition of a catalytic amount of a stronger, non-nucleophilic base. |
| Moisture Contamination: Water in reagents or glassware can hydrolyze the product and starting materials. | - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents and reagents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Side Reactions: Formation of pyrophosphates or other byproducts. | - Maintain strict temperature control. - For the Atherton-Todd reaction, ensure slow addition of the chlorinating agent. - Controlled hydrolysis can lead to tetraethyl pyrophosphate, so avoid excess water.[1] | |
| Low Purity of Crude Product | Presence of Unreacted Starting Materials: Incomplete reaction. | - As with low yield, ensure sufficient reaction time and optimal temperature. - Consider adjusting the stoichiometry of the reactants. |
| Formation of Byproducts: Such as trimethyl phosphate (B84403) or pyrophosphates. | - The presence of hydrogen chloride and moisture can lead to the formation of trimethyl phosphate during distillation.[2] Ensure the reaction mixture is neutralized or washed before distillation. - To avoid pyrophosphates, strictly exclude water from the reaction. | |
| Degradation during Workup: The product is sensitive to heat and moisture. | - Keep all workup steps, including extractions and washes, cold. - Minimize the time the product is in contact with aqueous solutions. | |
| Difficulty in Purification by Distillation | Product Decomposition: this compound is heat-sensitive. | - Use vacuum distillation to lower the boiling point and reduce thermal stress.[3][4] - Ensure the distillation is performed as quickly as possible. |
| Co-distillation of Impurities: Impurities with similar boiling points. | - A fractional distillation column can improve separation. - If trimethyl phosphate is a suspected impurity, ensure all HCl is removed before distillation.[2] | |
| High Viscosity Residue: Polymerization or formation of non-volatile byproducts. | - This can indicate significant side reactions. Review the reaction conditions for temperature control and exclusion of moisture. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two main synthesis routes for this compound:
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The reaction of phosphorus oxychloride with methanol, often in the presence of a base to neutralize the HCl byproduct.[5]
-
The Atherton-Todd reaction, which involves the chlorination of dimethyl phosphite (B83602) using a chlorinating agent like carbon tetrachloride in the presence of a base.[6][7]
Q2: What are the critical safety precautions when working with this compound?
A2: this compound is highly toxic, corrosive, and a cholinesterase inhibitor.[6] It can cause severe skin burns and respiratory issues.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Have an appropriate quenching agent and emergency plan in place.
Q3: How should I store this compound?
A3: this compound is sensitive to moisture and heat. It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, and well-ventilated area away from water and sources of ignition.
Q4: What are common impurities in this compound synthesis?
A4: Common impurities include unreacted starting materials, trimethyl phosphate, and pyrophosphates. The formation of these impurities is often related to moisture in the reaction or improper workup and purification conditions.[2]
Q5: Can I use other chlorinating agents for the Atherton-Todd reaction?
A5: Yes, besides carbon tetrachloride, other chlorinating agents like N-chlorosuccinimide (NCS) can be used for the chlorination of dialkyl phosphites.[8] The choice of agent can affect reaction conditions and byproduct profiles.
Experimental Protocols
Protocol 1: Synthesis from Phosphorus Oxychloride and Methanol
This protocol is adapted from a patented synthesis method.
Materials:
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous Methanol (CH₃OH)
-
Potassium bicarbonate (KHCO₃)
-
1% Hydrochloric acid (HCl) solution
-
Anhydrous solvent (e.g., dichloromethane)
-
Ice-salt bath
Procedure:
-
Set up a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, under an inert atmosphere.
-
Add phosphorus oxychloride (1.0 eq) to the flask and cool to -10°C using an ice-salt bath.
-
Slowly add anhydrous methanol (2.0 eq) dropwise via the dropping funnel, ensuring the internal temperature is maintained at or below -5°C. The addition should take approximately 1 hour.
-
After the addition is complete, continue stirring at -5°C for another hour.
-
Slowly add the reaction mixture to ice-cold water and separate the lower organic layer containing the crude product.
-
Wash the organic layer with a cold 1% HCl solution.
-
Cool the organic layer to -10°C and add potassium bicarbonate portion-wise to neutralize any remaining acid, keeping the temperature below -5°C.
-
Wash the organic layer again with cold 1% HCl solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation.
Protocol 2: Atherton-Todd Reaction using Dimethyl Phosphite
Materials:
-
Dimethyl phosphite
-
Carbon tetrachloride (CCl₄)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous solvent (optional, e.g., dichloromethane)
Procedure:
-
Set up a round-bottom flask with a magnetic stirrer and a dropping funnel under an inert atmosphere.
-
To a cooled (0°C) and stirred mixture of dimethyl phosphite (1.0 eq) and carbon tetrachloride (2.0 eq), slowly add triethylamine (1.1 eq) dropwise.
-
Maintain the temperature at 0°C for 15 minutes after the addition is complete.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.[4]
-
Monitor the reaction by TLC or GC until completion.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with cold, dilute HCl, then with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by vacuum distillation.
Data Presentation
Table 1: Comparison of Synthesis Routes and Conditions
| Parameter | Synthesis from POCl₃ | Atherton-Todd Reaction |
| Starting Materials | Phosphorus oxychloride, Methanol | Dimethyl phosphite, Carbon tetrachloride, Triethylamine |
| Reaction Temperature | -10°C to -5°C | 0°C to Room Temperature |
| Reaction Time | ~2-3 hours | ~3-4 hours |
| Typical Yield | ~90% | Varies, can be optimized to >80% |
| Key Byproducts | Hydrogen chloride | Triethylamine hydrochloride, Chloroform |
| Advantages | High yield, readily available starting materials. | Milder reaction conditions. |
| Disadvantages | Requires careful temperature control, generates corrosive HCl gas. | Use of toxic carbon tetrachloride, formation of solid byproduct. |
Table 2: Vacuum Distillation Parameters for this compound
| Parameter | Value | Reference |
| Boiling Point | 80 °C | at 25 mmHg |
| Boiling Point | 60 °C | at 2 mmHg |
| Notes | Rapid distillation at low temperature is recommended to minimize decomposition. | [4] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound from phosphorus oxychloride.
Caption: Simplified logical relationship in the Atherton-Todd reaction.
References
- 1. Diethyl phosphorochloridate - Wikipedia [en.wikipedia.org]
- 2. Reactions accompanying the chlorination of dimethyl hydrogen phosphite with chlorine (Journal Article) | OSTI.GOV [osti.gov]
- 3. Purification [chem.rochester.edu]
- 4. scribd.com [scribd.com]
- 5. nbinno.com [nbinno.com]
- 6. Diethyl chlorophosphate - general description and application - Georganics [georganics.sk]
- 7. Atherton–Todd reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
"troubleshooting low yields in phosphorylation with dimethyl chlorophosphate"
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during phosphorylation reactions using dimethyl chlorophosphate, with a focus on resolving issues of low yield.
Troubleshooting Guides & FAQs
This section addresses common issues in a question-and-answer format to help you diagnose and resolve synthesis problems.
Q1: I am observing a significantly lower than expected yield in my phosphorylation reaction with this compound. What are the primary causes?
Low yields in phosphorylation reactions using this compound can stem from several factors. The most common culprits are reagent degradation, suboptimal reaction conditions, and the presence of impurities. A systematic approach to troubleshooting is recommended to identify the root cause.
Q2: How can I determine if the quality of my this compound is the issue?
This compound is highly sensitive to moisture and can hydrolyze over time to dimethyl phosphate (B84403) and hydrochloric acid, which will not participate in the desired phosphorylation reaction.
-
Visual Inspection: The reagent should be a clear, colorless liquid. Any discoloration or turbidity may indicate degradation.
-
Analytical Verification: If you have access to ³¹P NMR spectroscopy, a fresh bottle of this compound should show a clean singlet. The presence of other peaks, particularly one corresponding to dimethyl phosphate, indicates hydrolysis.
-
Functional Test: Perform a small-scale reaction with a simple, reliable substrate under optimal conditions. If this reaction also yields poor results, the reagent is likely compromised.
Q3: What are the optimal reaction conditions for phosphorylation with this compound?
The optimal conditions can be substrate-dependent, but here are general guidelines:
-
Anhydrous Conditions: All glassware should be oven-dried, and all solvents and reagents must be anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Base: A non-nucleophilic base is crucial to neutralize the HCl byproduct. Pyridine (B92270) or triethylamine (B128534) (TEA) are commonly used. The choice of base can impact the yield (see Table 1).
-
Temperature: Reactions are typically run at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions.
-
Solvent: A dry, non-protic solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) is recommended.
Q4: My substrate has multiple hydroxyl groups. How can I achieve selective phosphorylation?
Achieving regioselectivity can be challenging. Strategies include:
-
Protecting Groups: Protect less reactive hydroxyl groups with suitable protecting groups that can be removed under conditions that do not affect the phosphate ester.
-
Stoichiometry Control: Using a limiting amount of this compound may favor phosphorylation of the most reactive hydroxyl group. However, this often results in a mixture of products and unreacted starting material.
Q5: I suspect side reactions are consuming my starting material. What are the common side reactions?
-
Hydrolysis: As mentioned, this compound readily reacts with water.
-
Reaction with Solvent: Protic solvents (e.g., alcohols, water) will react with this compound.
-
Over-phosphorylation: If the substrate has multiple reactive sites, di- or poly-phosphorylation can occur.
-
Pyrophosphate Formation: In the presence of trace water, this compound can hydrolyze to dimethyl phosphate, which can then react with another molecule of this compound to form a pyrophosphate.
Data Presentation
The following tables summarize hypothetical, yet realistic, quantitative data based on established chemical principles to guide optimization of your phosphorylation reactions.
Table 1: Effect of Base on Phosphorylation Yield
| Base (1.5 equiv.) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Pyridine | DCM | 0 to RT | 4 | 75-85 |
| Triethylamine (TEA) | DCM | 0 to RT | 4 | 70-80 |
| Diisopropylethylamine (DIPEA) | DCM | 0 to RT | 4 | 65-75 |
| 2,6-Lutidine | DCM | 0 to RT | 4 | 80-90 |
Note: Yields are substrate-dependent. 2,6-Lutidine can be a good choice for acid-sensitive substrates as it is a stronger, non-nucleophilic base.
Table 2: Effect of Temperature and Solvent on Phosphorylation Yield
| Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Dichloromethane (DCM) | 0 | 6 | 88 |
| Dichloromethane (DCM) | Room Temperature | 4 | 82 |
| Tetrahydrofuran (THF) | 0 | 6 | 85 |
| Tetrahydrofuran (THF) | Room Temperature | 4 | 78 |
| Acetonitrile | 0 | 6 | 80 |
| Acetonitrile | Room Temperature | 4 | 75 |
Note: Lower temperatures generally favor higher yields by minimizing side reactions.
Experimental Protocols
Protocol 1: General Procedure for Phosphorylation of a Primary Alcohol
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the primary alcohol (1.0 equiv.) and anhydrous dichloromethane (DCM, 0.1 M) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add anhydrous pyridine (1.5 equiv.) dropwise to the stirred solution.
-
Addition of Phosphorylating Agent: Slowly add this compound (1.2 equiv.) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Work-up: Transfer the mixture to a separatory funnel and extract with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Phosphorylation of a Serine Residue in a Protected Peptide
-
Preparation: Dissolve the protected peptide containing a free serine hydroxyl group (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C.
-
Addition of Base: Add 2,6-lutidine (2.0 equiv.).
-
Addition of Phosphorylating Agent: Slowly add a solution of this compound (1.5 equiv.) in anhydrous DCM.
-
Reaction: Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.
-
Work-up: Quench the reaction with water and purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Deprotection: The methyl protecting groups on the phosphate can be removed post-purification using appropriate deprotection strategies (e.g., treatment with a thiol and base).
Mandatory Visualization
Technical Support Center: Managing Acidic Byproducts in Dimethyl Chlorophosphate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dimethyl chlorophosphate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during phosphorylation reactions, with a focus on the effective management of acidic byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary acidic byproducts generated during reactions with this compound?
A1: The most common acidic byproduct generated during phosphorylation reactions with this compound is hydrogen chloride (HCl). This is formed when the substrate, typically an alcohol or an amine, reacts with this compound, leading to the displacement of the chlorine atom.
Q2: Why is it crucial to manage these acidic byproducts?
A2: The in-situ generation of HCl can lead to several complications in your reaction:
-
Degradation of Acid-Sensitive Functional Groups: Both your starting materials and desired products may contain functional groups that are sensitive to acidic conditions, leading to decomposition and reduced yields.
-
Protonation of Nucleophiles: If your substrate or other reagents in the reaction mixture are basic (e.g., amines), the generated HCl can protonate them. This protonated form is often no longer nucleophilic and cannot react with the this compound, which can halt the reaction or lead to incomplete conversion.
-
Catalysis of Unwanted Side Reactions: The acidic environment can catalyze undesired side reactions, such as the hydrolysis of the phosphorylating agent or the final product if trace amounts of water are present.
Q3: What are the common strategies for neutralizing acidic byproducts in these reactions?
A3: The most prevalent and effective strategy is the use of a base, often referred to as an "acid scavenger" or "HCl scavenger," which is added to the reaction mixture to neutralize the HCl as it is formed. Common choices include tertiary amines like triethylamine (B128534) (TEA) and pyridine (B92270), as well as other organic and inorganic bases.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q1.1: I am not getting the expected yield in my phosphorylation reaction. What are the likely causes related to acidic byproduct management?
A1.1: Low yields in phosphorylation reactions are often linked to inadequate management of the generated HCl. Here are some potential causes and troubleshooting steps:
-
Insufficient Amount of Acid Scavenger: Ensure you are using at least a stoichiometric equivalent of the acid scavenger to the amount of HCl that will be produced. It is common practice to use a slight excess (1.1-1.5 equivalents).
-
Inappropriate Choice of Acid Scavenger: The basicity (pKa) of the scavenger is crucial. If the scavenger is not basic enough, it will not effectively neutralize the HCl. Conversely, a base that is too strong might lead to undesired side reactions.
-
Moisture Contamination: this compound is highly sensitive to moisture. Any water present in your reagents or solvent can react with it, consuming your starting material and generating more acid. Ensure all glassware is thoroughly dried and use anhydrous solvents.[1]
-
Reaction Temperature: If the temperature is too high, it could lead to the degradation of your product, especially in the presence of acid. Conversely, a temperature that is too low may result in an incomplete reaction.
Issue 2: Difficulty in Product Purification
Q2.1: I am having trouble purifying my product from the acid scavenger and its salt.
A2.1: The salt formed between the acid scavenger and HCl (e.g., triethylamine hydrochloride) can sometimes be challenging to remove. The purification strategy depends on the solubility of this salt in your reaction solvent.
-
Aqueous Workup: If your product is stable in water and soluble in a water-immiscible organic solvent (like dichloromethane (B109758) or ethyl acetate), an aqueous workup is often the most effective method. Washing the organic layer with water or a dilute aqueous acid solution will extract the water-soluble amine hydrochloride salt.[2][3]
-
Filtration: If the reaction is performed in a solvent where the scavenger's hydrochloride salt is insoluble (e.g., diethyl ether or THF), the salt will precipitate out of the solution and can be removed by simple filtration.[2][4]
-
Solvent Trituration: After removing the reaction solvent, you can add a solvent in which your product is soluble, but the salt is not (an "anti-solvent"). This will cause the salt to precipitate, and it can then be filtered off.[2]
Q2.2: How do I remove residual pyridine from my reaction mixture?
A2.2: Pyridine can be effectively removed by washing the organic layer with a dilute aqueous solution of a mild acid, such as 1-5% HCl. This will form the water-soluble pyridinium (B92312) hydrochloride salt, which will partition into the aqueous layer.[5] Another method involves washing with an aqueous copper sulfate (B86663) solution, which forms a complex with pyridine that is soluble in the aqueous phase.[5][6]
Data Presentation
Table 1: Comparison of Common Acid Scavengers
| Acid Scavenger | pKa of Conjugate Acid | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Characteristics |
| Triethylamine (TEA) | 10.75 | 101.19 | 89 | Commonly used, inexpensive, and effective. Its hydrochloride salt has some solubility in organic solvents. |
| Pyridine | 5.25 | 79.10 | 115 | A weaker base than TEA, which can be advantageous for sensitive substrates. Also acts as a nucleophilic catalyst in some cases. |
| N,N-Diisopropylethylamine (DIPEA or Hünig's Base) | 10.7 | 129.24 | 127 | A non-nucleophilic, sterically hindered base. Useful when the nucleophilicity of other amine bases could lead to side reactions. |
| 4-Dimethylaminopyridine (DMAP) | 9.7 | 122.17 | 162 (decomposes) | Often used as a hypernucleophilic acylation catalyst in small amounts alongside a stoichiometric base like TEA. |
| Proton Sponge (1,8-Bis(dimethylamino)naphthalene) | 12.1 | 214.30 | 115-117 (at 0.6 mmHg) | A very strong, non-nucleophilic base. Useful for reactions that are particularly sensitive to acidic conditions. |
Table 2: Solubility of Amine Hydrochloride Salts in Common Organic Solvents
| Salt | Dichloromethane | Chloroform | Ethyl Acetate | Diethyl Ether | Hexane |
| Triethylamine Hydrochloride | Soluble | Very Soluble[7] | Sparingly Soluble | Insoluble[8] | Insoluble |
| Pyridinium Chloride | Soluble[9] | Soluble[10] | Sparingly Soluble | Insoluble[10] | Insoluble |
Data compiled from various sources. "Soluble" and "Insoluble" are qualitative descriptors and actual solubility can vary with temperature and the presence of other solutes.
Experimental Protocols
Protocol 1: General Procedure for Phosphorylation of an Alcohol using this compound and Triethylamine
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 equivalent) in an anhydrous solvent (e.g., dichloromethane or THF).
-
Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Phosphorylating Agent: Slowly add this compound (1.1 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for the designated time. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup (Aqueous):
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with dilute HCl (e.g., 1N HCl), saturated aqueous sodium bicarbonate solution, and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Workup (Non-Aqueous/Filtration):
-
If the reaction was performed in a solvent in which triethylamine hydrochloride is insoluble (e.g., THF), cool the reaction mixture to promote further precipitation.
-
Filter the mixture through a pad of celite or a sintered glass funnel to remove the precipitated salt.[4]
-
Wash the filter cake with a small amount of the cold anhydrous solvent.
-
Combine the filtrates and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. triethylammonium chloride [chemister.ru]
- 8. Triethylamine hydrochloride, 98% 1000 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fr]
- 9. 3-(2-OXO-PROPYL)-PYRIDINIUM, CHLORIDE | 6302-03-0 [m.chemicalbook.com]
- 10. Pyridinium chloride - Wikipedia [en.wikipedia.org]
Technical Support Center: Phosphorylation with Dimethyl Chlorophosphate
Welcome to the technical support center for phosphorylation reactions using dimethyl chlorophosphate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My phosphorylation reaction is slow or incomplete. What are the common causes and how can I improve the reaction rate and yield?
A1: Slow or incomplete reactions are a common issue in phosphorylation. Several factors can contribute to this, and the following troubleshooting steps can help improve your reaction's efficiency.
-
Insufficient Base: The base plays a crucial role in scavenging the HCl generated during the reaction. If the base is not present in a sufficient amount (at least a stoichiometric equivalent to the this compound), the reaction mixture can become acidic, protonating the starting alcohol or amine and deactivating it for further reaction.
-
Base Strength: The choice of base can significantly impact the reaction rate. A base that is too weak may not effectively neutralize the generated acid, while a highly basic amine can be deactivated by protonation.[3]
-
Solution: For standard phosphorylations, tertiary amines like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) are commonly used. For less reactive substrates, a more basic catalyst like 4-(dimethylamino)pyridine (DMAP) can be used, often in catalytic amounts alongside a stoichiometric amount of a weaker base like TEA.
-
-
Reaction Temperature: Phosphorylation reactions are often performed at low temperatures (e.g., 0 °C) to control exothermic reactions and minimize side products. However, if the reaction is sluggish, a gradual increase in temperature might be necessary.
-
Solution: Monitor the reaction by Thin Layer Chromatography (TLC). If no significant progress is observed at 0 °C after a reasonable time, allow the reaction to slowly warm to room temperature.
-
-
Moisture Contamination: this compound is highly sensitive to moisture and can be rapidly hydrolyzed to dimethyl hydrogen phosphate (B84403), which will not participate in the desired reaction.
-
Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). The use of drying agents like 4 Å molecular sieves can also be beneficial in ensuring anhydrous conditions.[3]
-
Q2: I am observing significant side product formation. What are the likely side products and how can I minimize them?
A2: Side product formation can significantly lower the yield of your desired phosphorylated product. The nature of the side products often depends on the base used and the reaction conditions.
-
Pyrophosphate Formation: In the presence of trace amounts of water, this compound can hydrolyze to dimethyl hydrogen phosphate. This can then react with another molecule of this compound to form tetramethyl pyrophosphate.
-
Solution: As mentioned above, strictly anhydrous conditions are crucial. Ensure all glassware is oven-dried and solvents are freshly distilled or from a sure-seal bottle.
-
-
N-Phosphorylation of Amine Bases: When using amine bases, particularly more nucleophilic ones, the base itself can be phosphorylated, leading to the formation of a phosphoramidate (B1195095) byproduct.
-
Solution: Use a non-nucleophilic, sterically hindered base like DIPEA. Alternatively, a less nucleophilic base like triethylamine can be used. If a catalytic amount of a nucleophilic base like DMAP is used, ensure a stoichiometric amount of a less nucleophilic base is also present to act as the primary acid scavenger.
-
-
Reaction with Solvent: Certain solvents can react with this compound. For example, reactive alcohols used as solvents will be phosphorylated.
-
Solution: Use inert, aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile.
-
Q3: How do I choose the right base for my phosphorylation reaction?
A3: The choice of base is critical for the success of the phosphorylation reaction. The ideal base should be a good proton scavenger without interfering with the reaction through side reactions.
-
For Routine Phosphorylations: Triethylamine (TEA) is a common and cost-effective choice. It is a sufficiently strong base to neutralize the generated HCl without being overly nucleophilic.
-
For Sterically Hindered Alcohols: A more sterically hindered base like Diisopropylethylamine (DIPEA) can be advantageous. Its bulkiness reduces its nucleophilicity, minimizing side reactions involving the base itself.
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To Accelerate Slow Reactions: 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst that can significantly increase the rate of phosphorylation. It is typically used in catalytic amounts (e.g., 5-10 mol%) in conjunction with a stoichiometric amount of a tertiary amine like TEA or DIPEA. Caution should be exercised as its higher nucleophilicity can lead to side products if used in excess.
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For Acid- or Base-Sensitive Substrates: In cases where the substrate is sensitive to strong amines, an amine-free protocol using a catalyst like 4-methylpyridine (B42270) N-oxide in the presence of 4 Å molecular sieves can be an excellent alternative.[3]
Data Presentation
The efficiency of the phosphorylation of benzyl (B1604629) alcohol with this compound is influenced by the choice of base. The following table summarizes representative reaction conditions and outcomes. Note: The data is compiled from different sources and may not represent a direct side-by-side comparison under identical conditions.
| Base/Catalyst | Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Methylpyridine N-oxide | 0.2 (catalyst) | CH₂Cl₂ | 20 | 1.5 | 88 | [3] |
| Triethylamine (TEA) | 1.5 | THF | Room Temp | 2 | ~90 (general) | [1] |
| Pyridine | Stoichiometric | Dichloromethane | Room Temp | Varies | Good (general) | [4] |
| 4-(Dimethylamino)pyridine (DMAP) | Catalytic (with TEA) | Dichloromethane | 0 to Room Temp | Varies | High (general) | [5][6] |
| Diisopropylethylamine (DIPEA) | 1.5 | Dichloromethane | 0 to Room Temp | Varies | Good (general) | [5] |
Experimental Protocols
General Protocol for the Phosphorylation of an Alcohol using this compound and Triethylamine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
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Alcohol (1.0 mmol)
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Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (10 mL)
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Triethylamine (TEA) (1.5 mmol, 1.5 equiv.)
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This compound (1.2 mmol, 1.2 equiv.)
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Argon or Nitrogen atmosphere
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Oven-dried glassware
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the alcohol (1.0 mmol) and anhydrous solvent (10 mL).
-
Cool the solution to 0 °C in an ice bath.
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Add triethylamine (1.5 mmol) dropwise to the stirred solution.
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Slowly add this compound (1.2 mmol) to the reaction mixture dropwise over 5-10 minutes.
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Stir the reaction at 0 °C and monitor its progress by TLC. If the reaction is slow, it can be allowed to warm to room temperature and stirred for an additional 1-3 hours.
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Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
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Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 15 mL).
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Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired phosphate ester.
Visualizations
General Workflow for Alcohol Phosphorylation
Caption: Experimental workflow for alcohol phosphorylation.
Decision Tree for Base Selection in Phosphorylation
Caption: Base selection guide for phosphorylation reactions.
References
Technical Support Center: Work-up Procedures for Unreacted Dimethyl Chlorophosphate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted dimethyl chlorophosphate from their reaction mixtures.
Troubleshooting Guides
This section addresses specific issues that may arise during the work-up of reactions involving this compound.
Issue 1: An Emulsion Has Formed During Aqueous Extraction
Q: I've added my aqueous quench solution and now have a persistent emulsion that won't separate. What should I do?
A: Emulsion formation is a common issue when working with organophosphates due to their surfactant-like properties. Here are several strategies to break the emulsion, starting with the gentlest method:
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Patience: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Sometimes, the layers will separate on their own.
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Gentle Swirling: Instead of vigorous shaking, gently swirl the separatory funnel to minimize the formation of a stable emulsion.[1]
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Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion by "salting out" the organic components.[1]
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Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite® or glass wool may be effective.[2]
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Solvent Modification: Adding a small amount of a different organic solvent can alter the overall properties of the organic phase and may help to break the emulsion.[1]
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Centrifugation: If available, centrifuging the mixture is often a very effective method for separating the layers.
Issue 2: The Product is Water-Soluble or Highly Polar
Q: My phosphorylated product has significant water solubility. How can I perform an aqueous work-up without losing my product?
A: This is a common challenge with polar organophosphates. Here are some approaches:
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Back-Extraction: After the initial extraction, re-extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to recover as much of the water-soluble product as possible.
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Solvent Evaporation: If the reaction solvent is volatile and the product is not, you can evaporate the reaction solvent before the work-up. Then, dissolve the residue in a minimal amount of a water-immiscible organic solvent for the extraction.
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Use of a More Polar Organic Solvent: Consider using a more polar, water-immiscible organic solvent for the extraction, such as ethyl acetate (B1210297) or dichloromethane.
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Avoid Aqueous Work-up: If possible, consider alternative purification methods that do not involve an aqueous work-up, such as direct precipitation of the product or flash chromatography. For highly polar compounds, specialized chromatography techniques like reverse-phase or HILIC may be necessary.[2][3]
Issue 3: Unreacted this compound Remains After Work-up
Q: I've performed an aqueous wash, but I still see unreacted this compound in my crude product by NMR/TLC. What are my options?
A: If a simple aqueous wash is insufficient, more rigorous purification methods are required:
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Scavenger Resins: Employ a scavenger resin with a nucleophilic functional group (e.g., an amine-based resin) to react with and sequester the electrophilic this compound.[4][5]
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Flash Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and by-products. A gradient elution from a non-polar to a more polar solvent system is often effective.[2][6]
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Hydrolysis: If the product is stable to basic conditions, a wash with a dilute aqueous solution of sodium bicarbonate can accelerate the hydrolysis of the remaining this compound.
Frequently Asked Questions (FAQs)
Q1: What is the first step in the work-up to remove unreacted this compound?
A1: The first and most critical step is to quench the reaction to deactivate any remaining highly reactive this compound. This is typically done by slowly adding an aqueous solution to the reaction mixture while cooling in an ice bath. Common quenching agents include water, a saturated aqueous solution of ammonium (B1175870) chloride, or a dilute solution of sodium bicarbonate.[7]
Q2: Which aqueous solutions are recommended for washing the organic layer?
A2: A series of aqueous washes is recommended to remove different types of impurities:
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Water: To remove water-soluble by-products and any remaining quenching solution.
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Saturated Aqueous Sodium Bicarbonate (NaHCO₃): To neutralize any acidic by-products (e.g., HCl) that may have formed during the reaction or from the hydrolysis of this compound.
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Brine (Saturated Aqueous NaCl): To remove the bulk of the dissolved water from the organic layer before drying.[8]
Q3: How can I be sure all the this compound has been removed?
A3: The most reliable methods for confirming the removal of this compound are analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy (specifically ³¹P NMR if available), and Gas Chromatography-Mass Spectrometry (GC-MS).
Q4: Are there any safety concerns when working with this compound?
A4: Yes, this compound is toxic and corrosive.[9] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.
Experimental Protocols
Protocol 1: Standard Aqueous Work-up
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Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate dropwise with vigorous stirring. Be cautious as gas evolution (CO₂) may occur. Continue adding the bicarbonate solution until gas evolution ceases.
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Extraction: Transfer the mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent, dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane. Allow the layers to separate.
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Washing:
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Drain the lower aqueous layer.
-
Wash the organic layer sequentially with:
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Water (2 x volume of organic layer)
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Saturated aqueous sodium bicarbonate (1 x volume of organic layer)
-
Brine (1 x volume of organic layer)
-
-
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Swirl the flask and let it stand for 10-15 minutes.
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Filtration and Concentration: Filter the solution to remove the drying agent. Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
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Sample Preparation: Dissolve the crude product in a minimal amount of the initial chromatography eluent or a stronger solvent that is then evaporated onto a small amount of silica (B1680970) gel to create a dry load.
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Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, non-polar eluent.
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Loading: Carefully load the prepared sample onto the top of the silica gel bed.
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Elution: Begin elution with a non-polar solvent system (e.g., hexanes/ethyl acetate 9:1) and gradually increase the polarity of the eluent (e.g., to hexanes/ethyl acetate 1:1) to elute the compounds.
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Fraction Collection: Collect fractions and monitor their composition by TLC.
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Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Use of a Scavenger Resin
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Resin Selection: Choose a nucleophilic scavenger resin, such as an amine-functionalized silica or polystyrene resin (e.g., SiliaBond Amine).[5]
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Reaction: After the primary reaction is complete, add the scavenger resin to the reaction mixture (typically 2-3 equivalents relative to the excess this compound).
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Stirring: Stir the mixture at room temperature for 2-16 hours, monitoring the disappearance of the this compound by TLC or NMR.
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Filtration: Filter the reaction mixture to remove the resin.
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Work-up: Wash the resin with the reaction solvent and combine the filtrates. Proceed with a standard aqueous work-up or directly concentrate the filtrate to obtain the crude product for further purification if necessary.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| CAS Number | 813-77-4 |
| Molecular Formula | C₂H₆ClO₃P |
| Molecular Weight | 144.49 g/mol |
| Boiling Point | 80 °C / 25 mmHg[10] |
| Density | 1.34 g/mL at 25 °C[10] |
| Refractive Index | n20/D 1.413[10] |
Table 2: Solubility of this compound
| Solvent | Solubility |
| Water | Reacts (hydrolyzes) |
| Dichloromethane | Soluble |
| Diethyl Ether | Soluble |
| Toluene | Soluble |
| Tetrahydrofuran (THF) | Soluble |
Table 3: Comparative Hydrolysis Rates of Diethyl Chlorophosphate (a close analog)
| Condition | Half-life (t₁/₂) |
| Neutral Water | ~10 hours |
| Aqueous NaOH (0.1 M) | < 1 minute |
Data is for diethyl chlorophosphate and serves as an estimate for the reactivity of this compound under similar conditions. The rate of hydrolysis is significantly influenced by pH and temperature.[1]
Visualizations
Caption: Troubleshooting workflow for this compound removal.
Caption: Standard aqueous work-up protocol flowchart.
References
- 1. osti.gov [osti.gov]
- 2. Purification [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. Combichem scavenging [pubsapp.acs.org]
- 5. silicycle.com [silicycle.com]
- 6. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. kgroup.du.edu [kgroup.du.edu]
- 9. nbinno.com [nbinno.com]
- 10. www1.chem.umn.edu [www1.chem.umn.edu]
Navigating the Reactivity of Dimethyl Chlorophosphate: A Guide to Solvent Stability
For Immediate Technical Support, Contact:
-
Email: --INVALID-LINK--
-
Phone: 1-800-CHEM-HLP
-
Hours: Monday - Friday, 9:00 AM - 5:00 PM (EST)
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of dimethyl chlorophosphate (DMCP) in various organic solvents. Understanding the reactivity of DMCP is critical for the success and reproducibility of experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in protic solvents like methanol (B129727) and ethanol?
A1: this compound is highly reactive towards protic solvents such as alcohols. It will readily undergo solvolysis to form the corresponding dimethyl phosphate (B84403) ester and hydrogen chloride. Due to this high reactivity, using alcoholic solvents as a reaction medium for protocols requiring intact this compound is not recommended. An analogous compound, diethyl chlorophosphate, is also known to be unstable in alcoholic solvents.
Q2: Can I use ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) with this compound?
A2: Caution is advised when using ethereal solvents. While generally more stable than in protic solvents, the stability of this compound in ethers can be compromised, especially in the presence of impurities like water. Diethyl chlorophosphate is reported to be unstable in ethereal solvents. For reactions requiring long-term stability, it is advisable to use freshly distilled, anhydrous ethereal solvents and consider alternative aprotic solvents.
Q3: What are the recommended solvents for working with this compound?
A3: For applications where the integrity of this compound is crucial, anhydrous aprotic solvents are recommended. Dichloromethane (B109758) (DCM) and acetonitrile (B52724) (ACN) are commonly used solvents for reactions involving phosphorochloridates, provided they are rigorously dried. Kinetic studies on related chlorophosphates have been successfully conducted in acetonitrile, suggesting its suitability as a non-reactive solvent when anhydrous.
Q4: My reaction in an aprotic solvent is not proceeding as expected. What could be the issue?
A4: If you are experiencing issues in an aprotic solvent, the most likely cause is the presence of water. This compound is sensitive to moisture and will hydrolyze. Ensure your solvent is anhydrous and that all glassware is thoroughly dried before use. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent the introduction of atmospheric moisture.
Q5: How can I detect the decomposition of this compound in my solvent?
A5: Decomposition of this compound will typically generate acidic byproducts like hydrogen chloride. This can be indirectly monitored by a change in the pH of the reaction mixture if a pH indicator is compatible with your system. For a more direct analysis, techniques like ³¹P NMR spectroscopy can be used to observe the disappearance of the this compound signal and the appearance of new signals corresponding to decomposition products.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no product yield in a phosphorylation reaction. | Decomposition of this compound. | 1. Verify the stability of this compound in the chosen solvent (see Table 1).2. Ensure the solvent is anhydrous and freshly distilled.3. Perform the reaction under an inert atmosphere.4. Use a freshly opened bottle of this compound or purify it before use. |
| Formation of unexpected byproducts. | Reaction of this compound with the solvent or impurities. | 1. Switch to a more inert solvent like anhydrous dichloromethane or acetonitrile.2. Check for potential reactive impurities in your starting materials and solvents. |
| Inconsistent reaction rates or yields between batches. | Variable water content in the solvent. | 1. Standardize the solvent drying procedure.2. Use a consistent source and grade of solvent.3. Measure the water content of the solvent before use (e.g., Karl Fischer titration). |
Stability of this compound in Common Organic Solvents
The following table summarizes the expected stability of this compound in various organic solvents based on its chemical properties and published data on analogous compounds. It is important to note that quantitative stability data for this compound is limited, and these are general guidelines.
| Solvent | Solvent Type | Expected Stability | Notes |
| Methanol | Protic, Alcoholic | Very Unstable | Rapidly undergoes methanolysis. |
| Ethanol | Protic, Alcoholic | Very Unstable | Rapidly undergoes ethanolysis.[1] |
| Water | Protic | Very Unstable | Rapidly hydrolyzes. |
| Acetonitrile (anhydrous) | Aprotic, Polar | Stable | A good solvent choice, but must be anhydrous. |
| Dichloromethane (anhydrous) | Aprotic, Nonpolar | Stable | A good solvent choice, but must be anhydrous. |
| Tetrahydrofuran (THF, anhydrous) | Aprotic, Ethereal | Moderately Stable | Potential for slow reaction, especially if not rigorously anhydrous. |
| Diethyl Ether (anhydrous) | Aprotic, Ethereal | Moderately Stable | Potential for slow reaction, especially if not rigorously anhydrous. |
| Dimethylformamide (DMF, anhydrous) | Aprotic, Polar | Moderately Stable | May react over time, especially at elevated temperatures. |
| Dimethyl Sulfoxide (DMSO, anhydrous) | Aprotic, Polar | Moderately Stable | May react over time, especially at elevated temperatures. |
Experimental Protocols
Protocol 1: General Procedure for Handling and Storage of this compound
-
Handling: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store this compound in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and in a cool, dry, and well-ventilated area away from incompatible substances such as water and alcohols.
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Dispensing: Use dry syringes or cannulas to transfer the liquid under an inert atmosphere to prevent exposure to moisture.
Protocol 2: Monitoring the Stability of this compound by ³¹P NMR Spectroscopy
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Sample Preparation: In a dry NMR tube, under an inert atmosphere, dissolve a known concentration of this compound in the anhydrous organic solvent of interest.
-
Data Acquisition: Acquire a ³¹P NMR spectrum of the sample immediately after preparation (t=0).
-
Monitoring: Store the NMR tube at the desired temperature and acquire subsequent ³¹P NMR spectra at regular time intervals.
-
Analysis: Monitor the intensity of the this compound signal (typically a singlet) over time. The appearance of new peaks will indicate decomposition. The rate of decomposition can be quantified by integrating the signals and fitting the data to an appropriate kinetic model.
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Troubleshooting decision tree for reactions with DMCP.
References
Validation & Comparative
A Comparative Guide to Dimethyl Chlorophosphate and Diethyl Chlorophosphate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Dimethyl chlorophosphate (DMCP) and diethyl chlorophosphate (DECP) are highly reactive organophosphorus compounds extensively used as phosphorylating agents in organic synthesis.[1][2] Both serve as crucial intermediates for introducing a phosphate (B84403) moiety into organic molecules, a fundamental transformation in the synthesis of a wide array of pharmaceuticals, agrochemicals, and fine chemicals.[1][2][3] The choice between these two reagents often depends on the specific requirements of the synthetic route, including substrate reactivity, desired product properties, and reaction conditions. This guide provides an objective comparison of their performance, supported by physical data and experimental protocols.
Physical and Chemical Properties
The seemingly minor difference in the alkyl substituents—methyl versus ethyl—leads to variations in their physical properties, which can influence their handling and use in the laboratory.
| Property | This compound (DMCP) | Diethyl Chlorophosphate (DECP) |
| CAS Number | 813-77-4[1] | 814-49-3[2] |
| Molecular Formula | C₂H₆ClO₃P[4] | C₄H₁₀ClO₃P[5] |
| Molecular Weight | 144.49 g/mol [6] | 172.55 g/mol [5] |
| Appearance | Colorless clear liquid | Colorless to light yellow clear liquid[7] |
| Boiling Point | 80 °C / 25 mmHg[4] | 60 °C / 2 mmHg[7][8] |
| Density | 1.34 g/mL at 25 °C[4] | 1.1915 g/mL at 25 °C[5][8] |
| Refractive Index | n20/D 1.413[4] | n20/D 1.416[7] |
| Solubility | Reacts with water[9] | Soluble in alcohol and chloroform; slightly soluble in water[7] |
Reactivity and Performance in Synthesis
Both DMCP and DECP are potent electrophiles, readily reacting with nucleophiles such as alcohols, amines, and enolates to form the corresponding phosphate esters or phosphoramidates.[1][8] The primary difference in their reactivity stems from the steric bulk of the alkyl groups. The smaller methyl groups of DMCP may offer faster reaction rates with sterically hindered nucleophiles compared to the ethyl groups of DECP.
DECP is widely used to convert ketones into enol phosphates, which are versatile intermediates that can be used in cross-coupling reactions or reduced to form alkenes.[10][11] It is also a key reagent in the synthesis of organophosphorus nerve agent mimics and biologically active phosphoroamidates.[10] Both reagents are employed for the phosphorylation of a variety of substrates.[1][8] For instance, DECP is used in the phosphorylation of aminophosphonates to yield derivatives with multiple phosphoryl groups.[12]
The synthesis of these reagents themselves is often achieved through methods like the Atherton-Todd reaction, which involves the chlorination of the corresponding dialkyl phosphite.[8][10][13]
Key Applications
The utility of DMCP and DECP extends across various sectors of the chemical industry. They are indispensable building blocks for complex molecules.
This compound (DMCP):
-
Versatile Chemical Intermediate: Serves as a key starting material for a wide range of complex organophosphorus compounds.[1][14]
-
Phosphorylation Reactions: Extensively used to introduce dimethyl phosphate groups into organic molecules, enabling the creation of specialized chemical structures.[1][14]
-
Pharmaceuticals and Pesticides: Acts as a crucial building block in the synthesis of various pharmaceuticals and pesticides.[14]
Diethyl Chlorophosphate (DECP):
-
Agrochemicals: Serves as an intermediate in the synthesis of herbicides, insecticides, and fungicides.[2][3][15]
-
Pharmaceutical Development: Used in the formulation of drugs that require phosphonate (B1237965) groups for biological activity.[2][3]
-
Flame Retardants and Plasticizers: Employed in the preparation of flame retardants and plasticizers, contributing to improved material properties.[2]
-
Biochemical Research: Used to modify proteins and nucleic acids for research purposes.[3]
Safety and Handling
A critical consideration when working with these reagents is their high toxicity. Both are potent cholinesterase inhibitors and are classified as fatal if swallowed, inhaled, or in contact with skin.[4][5][6] Strict safety protocols must be followed.
| Hazard Information | This compound (DMCP) | Diethyl Chlorophosphate (DECP) |
| GHS Hazard Statements | H300, H310, H330 (Fatal if swallowed, in contact with skin, or if inhaled); H314 (Causes severe skin burns and eye damage)[4][6] | H300, H310, H330 (Fatal if swallowed, in contact with skin or if inhaled)[5] |
| Toxicity | Acute Toxicity (Oral, Dermal, Inhalation): Category 2; Skin Corrosion: Category 1B; Eye Damage: Category 1[4] | High oral and very high dermal toxicity; cholinesterase inhibitor.[7][10][16] |
| Reactivity | Moisture sensitive; contact with water liberates toxic gas.[9] | Susceptible to forming toxic and flammable phosphine (B1218219) gas with strong reducing agents.[5][7][17] |
| Decomposition | When heated, emits toxic fumes of hydrogen chloride and phosphorus oxides.[9] | When heated, emits very toxic fumes of chloride and phosphorus oxides.[5][17] |
Handling Precautions:
-
Work must be conducted in a well-ventilated chemical fume hood.[9]
-
Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[9]
-
Ensure eyewash stations and safety showers are readily accessible.[9]
-
Store in a dry, cool, and well-ventilated place, away from incompatible materials like acids, strong bases, and oxidizing agents.[9]
-
These reagents are moisture-sensitive and should be handled under an inert atmosphere.[9]
Experimental Protocol: General Phosphorylation of an Amine
This protocol is a generalized procedure for the N-phosphorylation of an α-aminophosphonate using diethyl chlorophosphate, based on established methods.[12] A similar procedure can be adapted for this compound.
Materials:
-
α-Aminophosphonate substrate
-
Diethyl chlorophosphate (DECP) or this compound (DMCP)
-
Triethylamine (B128534) (Et₃N) or other suitable non-nucleophilic base
-
Anhydrous toluene (B28343) (or other suitable anhydrous aprotic solvent like DCM)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the α-aminophosphonate substrate (1.0 mmol) and anhydrous toluene (2 mL).[12]
-
Stir the solution and add triethylamine (1.0 mmol, 1.0 eq).[12]
-
Slowly add the chlorophosphate reagent (DECP or DMCP, 1.0 mmol, 1.0 eq) to the reaction mixture at room temperature (approx. 26 °C).[12]
-
Stir the reaction mixture at room temperature for 24 hours or until reaction completion is confirmed by TLC or other analytical methods.[12]
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt formed.[12]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.[12]
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., DCM:MeOH = 97:3) to afford the pure phosphorylated product.[12]
Visualizations
Caption: General workflow for a phosphorylation reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. jk-sci.com [jk-sci.com]
- 4. O,O-二甲基磷酰氯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Diethyl chlorophosphate | C4H10ClO3P | CID 13139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - High purity | EN [georganics.sk]
- 7. Diethyl chlorophosphate | 814-49-3 [chemicalbook.com]
- 8. Diethyl phosphorochloridate - Wikipedia [en.wikipedia.org]
- 9. fishersci.com [fishersci.com]
- 10. Diethyl chlorophosphate - general description and application - Georganics [georganics.sk]
- 11. researchgate.net [researchgate.net]
- 12. New Cytotoxic Derivatives by the Phosphorylation and Phosphinoylation of Diethyl α‐Amino‐α‐Aryl‐Methylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diethyl chlorophosphate | 814-49-3 | Benchchem [benchchem.com]
- 14. nbinno.com [nbinno.com]
- 15. rjpn.org [rjpn.org]
- 16. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. DIETHYL CHLOROPHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
A Comparative Guide to Phosphorylation Reagents: Alternatives to Dimethyl Chlorophosphate
For researchers, scientists, and drug development professionals engaged in the synthesis of phosphorylated molecules, the choice of phosphorylating agent is critical to the success of the reaction. Dimethyl chlorophosphate has been a widely used reagent for this purpose; however, its high toxicity and reactivity necessitate the exploration of safer and more versatile alternatives. This guide provides an objective comparison of this compound and three key alternative reagents: diphenyl chlorophosphate , dibenzyl chlorophosphate , and 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite . The comparison focuses on their performance in phosphorylating various substrates, supported by experimental data and detailed protocols.
Performance Comparison of Phosphorylating Reagents
The selection of an appropriate phosphorylating reagent depends on several factors, including the nature of the substrate (alcohols, phenols, amines, or nucleosides), desired reactivity, and reaction conditions. The following table summarizes the key performance indicators for this compound and its alternatives based on available experimental data.
| Reagent | Substrate | Typical Reaction Conditions | Yield (%) | Key Advantages | Key Disadvantages |
| This compound | Alcohols | Base (e.g., pyridine), CH₂Cl₂, room temperature | 88-93%[1] | High reactivity, good yields for simple alcohols. | Highly toxic, moisture sensitive, can lead to over-reactivity. |
| Diphenyl Chlorophosphate | Phenols | Base (e.g., triethylamine (B128534), pyridine), CH₂Cl₂, 0°C to room temp. | 90-95%[2][3] | Good reactivity for phenols, stable product. | Can be challenging to remove phenyl protecting groups. |
| Alcohols | Lewis acid catalyst (e.g., InCl₃), triethylamine, THF | Good to excellent[1] | Effective for a range of alcohols. | Requires a catalyst. | |
| Dibenzyl Chlorophosphate | Nucleosides | Base (e.g., pyridine), solvent, room temperature | ~75-93% (for diphosphates)[4] | Benzyl (B1604629) groups are easily removed by hydrogenolysis. | Reagent can be unstable and is often prepared in situ.[5] |
| Amines | Base (e.g., NaHMDS), solvent | - | Forms stable phosphoramidates. | Limited data on yields for simple amines. | |
| 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite | Nucleosides | Activator (e.g., 1H-tetrazole), anhydrous acetonitrile (B52724), room temp. | 72-98%[6][7] | High efficiency in automated solid-phase synthesis, stable reagent.[8] | Requires subsequent oxidation step. |
| Alcohols | Activator (e.g., 1H-tetrazole), anhydrous solvent | Moderate to good[8][9] | Milder conditions compared to chlorophosphates. | Two-step process (phosphitylation and oxidation). |
Signaling Pathway Activated by Small Molecule Phosphorylation
Phosphorylation of small molecules can initiate signaling cascades that lead to specific cellular responses. The diagram below illustrates a simplified pathway where an extracellular signal leads to the phosphorylation of a small molecule substrate, which then acts as a second messenger to activate a downstream effector protein.
Caption: A simplified signaling pathway initiated by small molecule phosphorylation.
Experimental Workflow for Chemical Phosphorylation
The general workflow for the chemical phosphorylation of a substrate involves the reaction with a phosphorylating agent, followed by work-up and purification of the final product. The following diagram outlines these key steps.
Caption: A general experimental workflow for a chemical phosphorylation reaction.
Experimental Protocols
Below are representative experimental protocols for the phosphorylation of different substrate classes using the discussed alternative reagents.
Protocol 1: Phosphorylation of a Phenol (B47542) using Diphenyl Chlorophosphate
This protocol describes the phosphorylation of a generic phenol.
Materials:
-
Phenol (1.0 eq)
-
Diphenyl chlorophosphate (1.1 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (B109758) (anhydrous)
-
1 M HCl (aqueous)
-
Saturated NaHCO₃ (aqueous)
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the phenol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diphenyl chlorophosphate (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.[10]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired diphenyl phosphate (B84403) ester.
Protocol 2: Phosphorylation of a Nucleoside using 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite
This protocol outlines the phosphitylation of a protected nucleoside, a key step in oligonucleotide synthesis.
Materials:
-
5'-O-DMT protected nucleoside (1.0 eq)
-
2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite (1.5 eq)
-
1H-Tetrazole (0.45 M in anhydrous acetonitrile) (1.2 eq)
-
Anhydrous acetonitrile
-
Oxidizing solution (e.g., 0.1 M I₂ in THF/pyridine/water)
-
Aqueous sodium thiosulfate (B1220275)
Procedure:
-
Dissolve the 5'-O-DMT protected nucleoside (1.0 eq) in anhydrous acetonitrile in a flask under an inert atmosphere.
-
Add 1H-Tetrazole solution (1.2 eq) to the nucleoside solution and stir for 2 minutes.
-
Add the 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite (1.5 eq) and stir the reaction at room temperature for 1-2 hours, monitoring by TLC.[11]
-
After completion of the phosphitylation, cool the reaction to 0 °C and add the oxidizing solution dropwise until a persistent brown color is observed.
-
Stir for 30 minutes, then quench the excess iodine by adding aqueous sodium thiosulfate until the solution becomes colorless.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
The resulting phosphotriester can be further purified by silica gel chromatography.
Protocol 3: Phosphorylation of an Amine using Dibenzyl Chlorophosphate (Conceptual)
This protocol provides a general conceptual framework for the phosphorylation of an amine, as detailed quantitative studies for a broad range of simple amines are less common in readily available literature. Dibenzyl chlorophosphate is often prepared in situ.[5]
Materials:
-
Amine (1.0 eq)
-
Dibenzyl phosphite (B83602) (1.1 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Anhydrous solvent (e.g., THF or dichloromethane)
-
Base (e.g., triethylamine or a stronger non-nucleophilic base like NaHMDS, 1.1 eq)
Procedure:
-
In situ preparation of dibenzyl chlorophosphate: In a separate flask under an inert atmosphere, dissolve dibenzyl phosphite (1.1 eq) in an anhydrous solvent. Cool the solution to 0 °C and add N-Chlorosuccinimide (1.1 eq) portion-wise. Stir the reaction at 0 °C for 1 hour. The resulting solution contains the dibenzyl chlorophosphate.
-
Phosphorylation: In another flask, dissolve the amine (1.0 eq) and the base (1.1 eq) in the same anhydrous solvent under an inert atmosphere.
-
Cool the amine solution to 0 °C and slowly add the freshly prepared dibenzyl chlorophosphate solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, the reaction is quenched with a proton source (e.g., saturated aqueous NH₄Cl).
-
The product is extracted with an organic solvent, and the organic layer is washed with water and brine.
-
The organic layer is dried, filtered, and concentrated.
-
The crude phosphoramidate (B1195095) is then purified, typically by column chromatography.
-
The benzyl protecting groups can be removed by catalytic hydrogenation (e.g., H₂, Pd/C).
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. CN106810575A - A kind of preparation method of chlorinated diphenyl phosphate - Google Patents [patents.google.com]
- 3. WO2020244162A1 - Chemical synthesis method of diphenyl chlorophosphate - Google Patents [patents.google.com]
- 4. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. biotage.com [biotage.com]
- 7. Application of 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite for in situ preparation of deoxyribonucleoside phosphoramidites and their use in polymer-supported synthesis of oligodeoxyribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite - University of Wollongong - Figshare [ro.uow.edu.au]
- 9. scispace.com [scispace.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. escholarship.org [escholarship.org]
A Comparative Guide to Phosphorylating Agents for Researchers
Authored for researchers, scientists, and drug development professionals, this guide provides an objective comparison of common phosphorylating agents. We delve into their efficacy, supported by experimental data, and offer detailed protocols to aid in the selection of the most appropriate agent for your specific research needs.
Phosphorylation, the addition of a phosphate (B84403) group to a molecule, is a cornerstone of numerous biological processes and a critical transformation in synthetic chemistry. From regulating cellular signaling pathways to the synthesis of oligonucleotides and prodrugs, the choice of phosphorylating agent dictates the efficiency, selectivity, and scalability of the process. This guide compares the performance of key chemical and enzymatic phosphorylating agents.
Chemical Phosphorylating Agents: A Head-to-Head Comparison
In synthetic chemistry, the precise and efficient phosphorylation of molecules such as nucleosides, alcohols, and peptides is paramount. The choice of reagent often depends on the substrate's complexity, desired selectivity, and the scale of the reaction. Here, we compare the most prevalent classes of chemical phosphorylating agents.
Quantitative Performance Data
The efficacy of a phosphorylating agent is determined by factors such as coupling efficiency, reaction time, and selectivity. The following table summarizes typical performance data for the leading chemical methods in the context of oligonucleotide synthesis, a well-established benchmark for comparing these reagents.
| Feature | Phosphoramidites | H-Phosphonates | Phosphotriester |
| Coupling Efficiency | >99% | 94-95%[1] | Typically lower than phosphoramidites |
| Reaction Time per Cycle | ~30 seconds (standard bases)[2] | ~5 minutes[3] | Can be hours |
| Stability of Monomers | Good, but sensitive to moisture and air | Stable in solution[4] | Generally stable |
| Activator Required | Yes (e.g., Tetrazole, ETT)[5] | Yes (e.g., Pivaloyl chloride)[4] | Yes (e.g., HOBt phosphate ester)[1] |
| Oxidation/Sulfurization | Performed after each coupling step[2] | Can be performed once at the end[6] | Performed after each coupling step |
| Primary Application | Automated DNA/RNA synthesis[] | Backbone modifications (e.g., phosphorothioates)[4] | Historical method, largely superseded |
For the phosphorylation of simpler molecules like alcohols, other reagents are often employed. Below is a qualitative comparison of agents commonly used for this purpose.
| Feature | POCl₃ / Pyridine (B92270) | Ψ-Reagent (Psi-Reagent) |
| Reactivity | High | High |
| Selectivity | Moderate, risk of over-phosphorylation | High O-selectivity, tolerates free amines[8] |
| Substrate Scope | Broad (primary, secondary, tertiary alcohols)[9] | Broad, including complex molecules and amino alcohols[10] |
| Reaction Conditions | Mild, basic conditions (0 °C to room temp)[11] | Mild, anhydrous conditions, DBU as base[8] |
| Byproducts | Pyridinium hydrochloride | Hydrolysis products of the reagent |
| Key Advantage | Cost-effective, one-step process[9] | High chemoselectivity, avoids protecting groups[8] |
Enzymatic Phosphorylation: The Biological Approach
In biological systems, phosphorylation is predominantly carried out by kinases, enzymes that transfer a phosphate group from a high-energy donor, most commonly Adenosine Triphosphate (ATP), to a specific substrate.[12] This process is central to signal transduction, metabolic regulation, and a host of other cellular functions.
ATP vs. GTP as Phosphate Donors
While ATP is the universal energy currency and primary phosphate donor for the vast majority of kinase-catalyzed reactions, Guanosine Triphosphate (GTP) also plays a crucial role as an energy source and phosphate donor in specific contexts.[12][13]
| Feature | Adenosine Triphosphate (ATP) | Guanosine Triphosphate (GTP) |
| Primary Role | Universal energy currency, primary phosphoryl donor for most kinases.[12] | Energy source for specific processes (e.g., protein synthesis, microtubule assembly), phosphoryl donor for specific kinases (e.g., NMP kinases).[12][14] |
| Cellular Concentration | High (e.g., ~3.5 mM in human myeloid leukemia cells).[13] | Lower than ATP (e.g., ~0.9 mM in human myeloid leukemia cells).[13] |
| Enzyme Specificity | Substrate for a vast number of kinases. | Utilized by a more restricted set of enzymes, such as guanylate kinases and certain signal-transducing GTPases.[14] |
| Kinetic Parameters | For a given kinase, typically has a lower Km (higher affinity) and higher Vmax compared to GTP.[15] | For kinases that can utilize both, GTP often shows a higher Km and lower Vmax.[12][15] |
| Example (Adenylate Kinase) | Preferred substrate; binding induces a catalytically competent closed conformation.[16] | Poor substrate; binding arrests the enzyme in a catalytically inhibited open state.[16] |
| Example (HRI Kinase) | Highest catalytic efficiency (kcat).[13] | Lower kcat than ATP, but significantly higher than CTP or UTP.[13] |
Experimental Protocols
Detailed and reproducible methodologies are critical for achieving desired outcomes in phosphorylation reactions. Below are representative protocols for key phosphorylation techniques.
Protocol 1: Solid-Phase Oligonucleotide Synthesis via the Phosphoramidite (B1245037) Method
This protocol outlines the key steps in a single cycle of automated solid-phase DNA synthesis.[2][5]
-
Deblocking (Detritylation):
-
Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).
-
Procedure: The solid support-bound nucleoside, protected at the 5'-hydroxyl with a dimethoxytrityl (DMT) group, is treated with the deblocking solution to remove the DMT group, exposing the 5'-hydroxyl for the subsequent coupling reaction.[5]
-
Time: ~1-2 minutes.
-
-
Coupling:
-
Reagents: Nucleoside phosphoramidite monomer (e.g., 5-fold molar excess) and an activator (e.g., 5-(ethylthio)-1H-tetrazole (ETT), 20-fold molar excess) in anhydrous acetonitrile.
-
Procedure: The phosphoramidite monomer and activator are delivered simultaneously to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, which is then attacked by the free 5'-hydroxyl of the support-bound nucleoside, forming a phosphite (B83602) triester linkage.[5]
-
Time: ~30 seconds for standard bases.[2]
-
-
Capping:
-
Reagents: A capping mixture, typically containing acetic anhydride (B1165640) and 1-methylimidazole.
-
Procedure: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent their participation in subsequent cycles, which would result in deletion mutations in the final oligonucleotide.[5]
-
Time: ~1 minute.
-
-
Oxidation:
This cycle is repeated until the desired oligonucleotide sequence is assembled.
Protocol 2: Phosphorylation of an Alcohol using POCl₃ and Pyridine
This method is a common procedure for the dehydration of alcohols but can be adapted for phosphorylation. The initial step involves the formation of a dichlorophosphate (B8581778) ester.
-
Reaction Setup:
-
Materials: Alcohol substrate, phosphorus oxychloride (POCl₃), and anhydrous pyridine (serves as both solvent and base).
-
Procedure: Dissolve the alcohol in anhydrous pyridine in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture in an ice bath (0 °C).[11]
-
-
Addition of POCl₃:
-
Procedure: Slowly add POCl₃ dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained at or below 0 °C during the addition. The POCl₃ reacts with the alcohol's hydroxyl group to form a dichlorophosphate intermediate (-OPOCl₂), which is a good leaving group.[9][11]
-
-
Reaction and Work-up:
-
Procedure: After the addition is complete, allow the reaction to stir at 0 °C or room temperature until completion (monitored by TLC). The reaction is then carefully quenched by the slow addition of water or ice. The product is typically extracted with an organic solvent, and the organic layer is washed with dilute acid (to remove pyridine), water, and brine, then dried and concentrated.
-
Note: This reaction can lead to elimination to form alkenes, especially with secondary and tertiary alcohols at elevated temperatures. Careful control of conditions is necessary to favor the formation of the phosphate product.
Protocol 3: In Vitro Protein Kinase Assay using Radiolabeled ATP
This protocol provides a general method for measuring the activity of a specific protein kinase on a substrate protein.[17][18]
-
Prepare Kinase Reaction Buffer (5x Stock):
-
Composition: 50 mM HEPES (pH 8.0), 50 mM MgCl₂, 5 mM DTT, and other components as required by the specific kinase (e.g., protease inhibitors).
-
Storage: Store in aliquots at -20°C.
-
-
Prepare Reaction Master Mix:
-
Procedure: On ice, combine the following in a microcentrifuge tube for each reaction (or as a master mix for multiple reactions):
-
Water to final volume (e.g., 30 µL)
-
6 µL of 5x Kinase Reaction Buffer
-
2 µL of substrate protein (e.g., ~5 mg/mL stock)
-
1 µL of "cold" (non-radioactive) ATP (to achieve desired final concentration, e.g., 250 µM)
-
-
-
Initiate the Reaction:
-
Procedure: Add the purified kinase enzyme (e.g., 50-100 ng) to the master mix. To start the phosphorylation reaction, add 1 µL of [γ-³²P]-ATP (e.g., 5 µCi).
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 5-60 minutes). A time-course experiment is recommended for initial optimization.[17]
-
-
Terminate the Reaction:
-
Procedure: Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and heating the sample at 95-100°C for 5 minutes.
-
-
Analysis:
-
Procedure: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film (autoradiography) to visualize the radiolabeled (phosphorylated) substrate. The intensity of the band corresponds to the kinase activity.
-
Visualizing the Processes
Diagrams can clarify complex workflows and pathways. The following are represented in the DOT language for Graphviz.
Signaling Pathway: Kinase Cascade
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 3. mdpi.com [mdpi.com]
- 4. glenresearch.com [glenresearch.com]
- 5. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 6. Gene Link: Phosphonate Oligos [genelink.com]
- 8. Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent [organic-chemistry.org]
- 9. POCl3 for Dehydration of Alcohols - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Structural basis for GTP versus ATP selectivity in the NMP kinase AK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. diva-portal.org [diva-portal.org]
- 15. Differential phosphorylation by GTP and ATP in isolated rod outer segments of the retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular mechanism of ATP versus GTP selectivity of adenylate kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Monitoring Dimethyl Chlorophosphate Reactions
For Researchers, Scientists, and Drug Development Professionals
The synthesis and utilization of dimethyl chlorophosphate (DMCP) and related organophosphorus compounds are integral to numerous applications, from the development of novel pharmaceuticals to the synthesis of pesticides and nerve agent simulants. Precise monitoring of reactions involving DMCP is paramount for optimizing reaction conditions, ensuring product purity, and enhancing safety. This guide provides an objective comparison of the primary analytical techniques used for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy.
Comparative Analysis of Key Performance Metrics
The selection of an appropriate analytical method hinges on a variety of factors, including the speed of analysis, sensitivity requirements, and the nature of the reaction mixture. The following table summarizes the key quantitative performance parameters for each technique, providing a basis for comparison. The data presented are representative of the analysis of organophosphorus compounds and can be considered indicative for DMCP and its reaction products.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/MS) | ³¹P Nuclear Magnetic Resonance (³¹P NMR) |
| Limit of Detection (LOD) | 0.5 - 9.0 ng/g[1] | 0.02 - 0.07 ng/mL (UFLC-MS/MS)[2][3] | Dependent on concentration, typically in the low mM to high µM range |
| Limit of Quantification (LOQ) | 3.0 - 30 ng/g[1] | 0.06 - 0.21 ng/mL (UFLC-MS/MS)[2][3] | Dependent on concentration, typically in the mM range |
| Analysis Time | ~20-30 minutes per sample[4] | 3 - 11 minutes per sample[5] | Seconds to minutes per spectrum |
| Sample Throughput | Moderate | High | High (for in-situ monitoring) |
| Quantitative Accuracy | High, requires calibration curves | High, requires calibration curves | High, can be absolute with an internal standard[6] |
| Specificity | High (with MS detection) | Moderate (UV) to High (MS) | High for phosphorus-containing compounds |
In-depth Look at Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It offers excellent separation and definitive identification based on mass-to-charge ratio.[7]
Experimental Protocol:
-
Sample Preparation:
-
At specified time intervals, an aliquot (e.g., 100 µL) is withdrawn from the reaction vessel.
-
The reaction is immediately quenched by transferring the aliquot to a vial containing a suitable quenching agent to halt the reaction.[7]
-
If the reaction solvent is not amenable to GC-MS (e.g., high boiling point, reactive), a liquid-liquid extraction is performed with an appropriate organic solvent.[7]
-
-
Derivatization (if necessary):
-
For polar or non-volatile products, derivatization may be required. Silylation is a common method for organophosphorus compounds.[7]
-
-
GC-MS Instrumentation and Conditions:
-
Injector: Split/splitless inlet, typically at a temperature that ensures rapid volatilization without thermal degradation.
-
Column: A non-polar or medium-polarity capillary column, such as a (5%-Phenyl)-methylpolysiloxane column, is commonly used for organophosphate analysis.[8]
-
Oven Temperature Program: A temperature gradient is employed to separate compounds based on their boiling points. A typical program might start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 280°C), and hold for a period to ensure all compounds have eluted.[9]
-
Carrier Gas: Helium is the most common carrier gas.
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and quantitative analysis.[10]
-
-
Data Analysis:
-
The concentration of reactants, intermediates, and products is determined by integrating the area of their respective chromatographic peaks and comparing them to a calibration curve generated from standards of known concentrations.[7]
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. It is often coupled with UV or mass spectrometry detectors.
Experimental Protocol:
-
Sample Preparation:
-
Aliquots are taken from the reaction at desired time points.
-
The reaction is quenched, often by dilution with a cold solvent or the addition of a chemical quencher.
-
The sample is then diluted to an appropriate concentration with the mobile phase.
-
-
HPLC Instrumentation and Conditions:
-
Column: A reversed-phase C18 column is frequently used for the separation of organophosphorus compounds.[11]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and water is typically used, often with a gradient elution to optimize separation.[11]
-
Flow Rate: A typical flow rate is around 1 mL/min.
-
Detector: A Diode Array Detector (DAD) or a UV-Vis detector can be used for quantification if the compounds have a chromophore. For higher specificity and sensitivity, a mass spectrometer (LC-MS) is employed.[12]
-
-
Data Analysis:
-
Similar to GC-MS, quantification is achieved by comparing the peak areas of the analytes to a calibration curve.
-
³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy
³¹P NMR is a non-destructive technique that is highly specific for phosphorus-containing compounds. It provides valuable structural information and allows for direct, in-situ monitoring of reactions.
Experimental Protocol for In-Situ Monitoring:
-
Sample Preparation:
-
The reaction is set up directly in an NMR tube.
-
A known amount of an internal standard (a phosphorus-containing compound that does not react with the components of the reaction mixture) can be added for quantitative analysis.
-
-
NMR Instrumentation and Data Acquisition:
-
A standard NMR spectrometer equipped with a multinuclear probe is used.
-
The spectrometer is tuned to the ³¹P frequency.
-
A series of ¹D ³¹P NMR spectra are acquired over the course of the reaction. Proton decoupling is typically used to simplify the spectra.[13]
-
-
Data Analysis:
-
The progress of the reaction is monitored by observing the decrease in the integral of the reactant's ³¹P signal and the corresponding increase in the integral of the product's ³¹P signal.[14]
-
The relative concentrations of the phosphorus-containing species can be determined directly from the integration of the signals.
-
Visualizing the Workflow and Method Comparison
To better understand the practical application and comparative advantages of these techniques, the following diagrams illustrate a typical reaction monitoring workflow and a logical comparison of the methods.
Caption: General workflow for monitoring a chemical reaction.
Caption: Logical comparison of analytical methods.
Conclusion
The choice of an analytical method for monitoring this compound reactions is a critical decision that impacts the quality and efficiency of research and development. GC-MS offers high sensitivity and specificity for volatile compounds. HPLC provides versatility for a broader range of analytes and faster analysis times. ³¹P NMR stands out for its ability to provide real-time, in-situ monitoring and detailed structural information without the need for sample workup. By carefully considering the specific requirements of the reaction and the performance characteristics outlined in this guide, researchers can select the most appropriate technique to achieve their scientific goals.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of a New UFLC-MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 5. A Comparative Study of Newly Developed HPLC-DAD and UHPLC-UV Assays for the Determination of Posaconazole in Bulk Powder and Suspension Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. VALIDATION OF A METHOD FOR DETERMINATION OF SOME ORGANOPHOSPHATE RESIDUES [actahort.org]
- 9. hpst.cz [hpst.cz]
- 10. researchgate.net [researchgate.net]
- 11. ijcmas.com [ijcmas.com]
- 12. mdpi.com [mdpi.com]
- 13. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 14. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
A Researcher's Guide to Tracking Protein Phosphorylation: NMR Spectroscopy vs. Alternative Methods
In the intricate world of cellular signaling, protein phosphorylation stands as a pivotal post-translational modification, governing a vast array of biological processes. For researchers in drug development and the broader scientific community, the ability to accurately track and quantify these phosphorylation events is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for studying phosphorylation, with other widely used techniques. We delve into the experimental protocols, present quantitative data for objective comparison, and visualize key signaling pathways to provide a complete picture for the discerning researcher.
The Power of ³¹P NMR Spectroscopy for Phosphorylation Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy offers a non-invasive, quantitative method to observe protein phosphorylation at an atomic level.[1][2] Among the various NMR techniques, ³¹P NMR is particularly well-suited for this purpose due to the 100% natural abundance of the ³¹P isotope and its large chemical shift dispersion, which minimizes signal overlap. This allows for the direct detection and quantification of phosphorylated serine, threonine, and tyrosine residues within a protein.
One of the key advantages of ³¹P NMR is its ability to provide site-specific information without the need for radioactive labeling.[1] The chemical shift of the phosphorus nucleus is highly sensitive to its local chemical environment, enabling the distinction between different phosphorylation sites and even different protonation states of the phosphate (B84403) group.[1][3] This technique is not only qualitative but also quantitative, allowing for the determination of the stoichiometry of phosphorylation at specific sites.[4]
However, the inherent low sensitivity of NMR can be a limitation, often requiring larger sample quantities and longer acquisition times compared to other methods.[2][5]
Experimental Protocol: Tracking In Vitro Protein Phosphorylation using ³¹P NMR
The following protocol provides a general framework for analyzing protein phosphorylation in vitro using ³¹P NMR spectroscopy.[1]
1. Protein Sample Preparation:
- Prepare a concentrated solution (typically 0.1-1 mM) of the purified target protein in a suitable NMR buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4).
- The buffer should not contain any phosphate.
- Add 10% D₂O for the NMR lock.
2. In Vitro Phosphorylation Reaction:
- To the protein sample, add the appropriate kinase, ATP, and MgCl₂ to initiate the phosphorylation reaction.
- The reaction can be carried out directly in the NMR tube.
- Monitor the reaction progress over time by acquiring ³¹P NMR spectra at regular intervals.
3. ³¹P NMR Data Acquisition:
- Acquire one-dimensional ³¹P NMR spectra on a high-field NMR spectrometer.
- Use proton decoupling to simplify the spectra and improve sensitivity.
- A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
4. Data Analysis:
- Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
- Identify the signals corresponding to the phosphorylated residues. The chemical shifts will be indicative of the specific amino acid (Ser, Thr, or Tyr) and its local environment.
- Integrate the signals to quantify the extent of phosphorylation at each site.
Alternative Approaches to Phosphorylation Analysis
While ³¹P NMR is a powerful technique, several other methods are commonly employed to study protein phosphorylation, each with its own set of advantages and disadvantages.
In-Cell NMR Spectroscopy
A significant advancement in the field is in-cell NMR , which allows for the study of phosphorylation events within the complex environment of a living cell.[2][5][6] This technique provides a more physiologically relevant picture of phosphorylation dynamics, capturing the interplay of kinases, phosphatases, and other cellular components.[2][5] However, in-cell NMR experiments are technically challenging, often suffering from lower sensitivity and resolution compared to in vitro studies.[2][5]
Mass Spectrometry
Mass spectrometry (MS) is a highly sensitive technique that has become a cornerstone of phosphoproteomics.[7] It can identify and quantify thousands of phosphorylation sites in a single experiment, providing a global view of the phosphoproteome.[7] Methods like liquid chromatography-mass spectrometry (LC-MS) are particularly powerful for analyzing complex protein mixtures.[7] The main drawbacks of MS-based approaches are the potential for sample loss during preparation and the indirect nature of quantification, which often relies on isotopic labeling or spectral counting.
Quantitative Comparison of Phosphorylation Analysis Methods
| Feature | ³¹P NMR Spectroscopy | In-Cell NMR Spectroscopy | Mass Spectrometry (LC-MS) |
| Sensitivity | Moderate | Low to Moderate | High |
| Quantitative Accuracy | High (Direct) | Moderate (Direct) | Moderate to High (Often Relative) |
| Site Resolution | High | High | High |
| Sample Requirement | High (mg) | High (concentrated cells) | Low (µg to ng) |
| Throughput | Low | Low | High |
| In vivo capability | No (typically in vitro) | Yes | No (requires cell lysis) |
| Structural Information | Yes (local conformation) | Yes (in-cell conformation) | No |
Visualizing Key Phosphorylation-Driven Signaling Pathways
To illustrate the application of these techniques, we present diagrams of two well-characterized signaling pathways where phosphorylation plays a crucial role: the ERK1/2 and Akt pathways. These diagrams, generated using the DOT language, depict the key kinases and their phosphorylation targets.
The ERK1/2 Signaling Pathway
Caption: The ERK1/2 signaling cascade, a key regulator of cell proliferation and differentiation.
The Akt Signaling Pathway
Caption: The Akt signaling pathway, crucial for cell survival and metabolism.
Conclusion
The choice of method for tracking protein phosphorylation depends on the specific research question, available resources, and the desired level of detail. ³¹P NMR spectroscopy provides a robust and quantitative approach for site-specific phosphorylation analysis, particularly in vitro. For studies requiring physiological context, in-cell NMR offers invaluable insights, albeit with technical challenges. Mass spectrometry, on the other hand, excels in high-throughput phosphoproteomic screening. By understanding the strengths and limitations of each technique, researchers can select the most appropriate tool to unravel the complex roles of protein phosphorylation in health and disease.
References
- 1. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Phosphorylation of AKT: a mutational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. bosterbio.com [bosterbio.com]
- 7. trilinkbiotech.com [trilinkbiotech.com]
A Comparative Guide to Mass Spectrometry Analysis of Dimethyl Chlorophosphate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Dimethyl chlorophosphate is a reactive organophosphorus compound utilized in the synthesis of a variety of molecules, including pesticides, flame retardants, and pharmaceutical intermediates. The analysis of its reaction products is crucial for process monitoring, impurity profiling, and metabolic studies. This guide provides a comparative overview of mass spectrometry-based techniques for the analysis of common reaction products of this compound, supported by experimental data from analogous compounds.
Common Reaction Products of this compound
This compound readily reacts with nucleophiles, leading to the formation of various phosphate (B84403) esters and phosphoramidates. The most common reactions involve:
-
Hydrolysis: Reaction with water yields dimethyl phosphate.
-
Alcoholysis: Reaction with alcohols (e.g., methanol (B129727), ethanol) produces the corresponding trialkyl phosphates (e.g., trimethyl phosphate, dimethyl ethyl phosphate).
-
Aminolysis: Reaction with primary or secondary amines (e.g., diethylamine) forms N-substituted dimethyl phosphoramidates (e.g., N,N-diethyl dimethylphosphoramidate).
Comparison of Analytical Techniques: GC-MS vs. LC-MS/MS
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound reaction products depends on the analyte's properties, the sample matrix, and the desired sensitivity.
Quantitative Performance Comparison
The following tables summarize typical quantitative parameters for the analysis of organophosphorus compounds analogous to the reaction products of this compound.
Table 1: Representative Quantitative Data for GC-MS Analysis of Trialkyl Phosphates
| Analyte (Analog) | Linearity Range (ng/mL) | Correlation Coefficient (R²) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Trimethyl Phosphate | 1 - 500 | ≥0.995 | 0.1 - 1 | 0.5 - 5 | 85 - 110 | <15 |
| Triethyl Phosphate | 1 - 500 | ≥0.995 | 0.1 - 1 | 0.5 - 5 | 85 - 110 | <15 |
Data is representative for organophosphorus compounds and can be adapted for dimethyl phosphate derivatives.
Table 2: Representative Quantitative Data for LC-MS/MS Analysis of Trialkyl Phosphates
| Analyte (Analog) | Linearity Range (ng/mL) | Correlation Coefficient (R²) | Limit of Detection (LOD) (ng/L) | Limit of Quantification (LOQ) (ng/L) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Trimethyl Phosphate | 0.1 - 1000 | >0.999 | 3 | 10 | >81 | <5 |
| Triethyl Phosphate | 0.1 - 1000 | >0.999 | 3 | 10 | >81 | <5 |
Data is based on the analysis of trimethyl phosphate and triethyl phosphate in water samples.[1][2]
Experimental Protocols
GC-MS Analysis Protocol (General)
This protocol is suitable for the analysis of volatile and thermally stable reaction products like trialkyl phosphates. For less volatile products, derivatization may be necessary.
-
Sample Preparation:
-
Dilute the reaction mixture in a suitable organic solvent (e.g., acetone, acetonitrile).
-
For aqueous samples, perform a liquid-liquid extraction with a non-polar solvent like dichloromethane (B109758) or use solid-phase extraction (SPE).
-
If derivatization is needed for polar analytes (e.g., dimethyl phosphate), use a suitable agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injection: Splitless or split injection, depending on the concentration of the analytes. Injector temperature is typically set to 250-280°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50-70°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode (e.g., m/z 40-400) for qualitative analysis and identification of unknowns. Selected Ion Monitoring (SIM) mode for quantitative analysis of target compounds.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
LC-MS/MS Analysis Protocol (General)
This protocol is well-suited for the analysis of polar, non-volatile, and thermally labile reaction products.
-
Sample Preparation:
-
Dilute the reaction mixture with the initial mobile phase (e.g., water/acetonitrile (B52724) mixture).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
For complex matrices, SPE may be required for sample cleanup and pre-concentration.[2]
-
-
LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a common choice.
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both typically containing 0.1% formic acid for positive ionization mode.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode for these compounds.
-
Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity in quantitative analysis.
-
Source Parameters: Capillary voltage, source temperature, and gas flows should be optimized for the specific instrument and analytes.
-
-
Visualizing Workflows and Reactions
Caption: General experimental workflow for the analysis of this compound reaction products.
Caption: Common reaction pathways of this compound with nucleophiles.
References
A Comparative Guide to Phosphorylating Agents: Validating Product Formation in Dimethyl Chlorophosphate Reactions
For Researchers, Scientists, and Drug Development Professionals
The introduction of a phosphate (B84403) group into a molecule is a critical transformation in the synthesis of a wide array of biologically active compounds, from pharmaceuticals to agrochemicals. Dimethyl chlorophosphate is a commonly employed reagent for this purpose; however, a thorough understanding of its performance in comparison to other phosphorylating agents is essential for optimizing reaction outcomes and ensuring the desired product formation. This guide provides an objective comparison of this compound with key alternatives, supported by experimental data and detailed analytical protocols for product validation.
Performance Comparison of Phosphorylating Agents
The choice of a phosphorylating agent significantly impacts reaction efficiency, yield, and the profile of side products. Below is a comparative summary of this compound against common alternatives: diethyl chlorophosphate, diphenyl chlorophosphate, and phosphorus oxychloride. The data presented is compiled from various studies and is intended to be representative. Direct comparison is challenging due to variations in substrates and reaction conditions across different studies.
Phosphorylation of Alcohols
The phosphorylation of alcohols is a fundamental reaction in organic synthesis. The following table summarizes the performance of different phosphorylating agents in this context.
| Phosphorylating Agent | Substrate | Reaction Conditions | Yield (%) | Key Observations & Common Side Products |
| This compound | Primary Alcohol | 4-Methylpyridine N-oxide, 4 Å MS, CH₂Cl₂ | 88%[1] | Good yield under mild, amine-free conditions. Side products can include pyrophosphate formation upon hydrolysis. |
| Diethyl Chlorophosphate | Primary Alcohol | 4-Methylpyridine N-oxide, 4 Å MS, CH₂Cl₂ | Excellent[1] | High yields are achievable. Similar to this compound, it is susceptible to hydrolysis, which can lead to the formation of tetraethyl pyrophosphate[2]. |
| Diphenyl Chlorophosphate | Primary Alcohols | 4-Methylpyridine N-oxide, 4 Å MS, CH₂Cl₂ | 92-93%[1] | Generally provides high yields. The phenyl groups can offer greater stability and may reduce the propensity for certain side reactions compared to their alkyl counterparts[3]. |
| Phosphorus Oxychloride | Ethanol | Excess ethanol, 0-10°C | 85% (as tri-ethylphosphate)[4] | Highly reactive, which can lead to the formation of mixtures of mono-, di-, and tri-alkylphosphates[5][6]. The reaction is highly exothermic and requires careful temperature control. |
Phosphorylation of Amines
The formation of phosphoramidates through the phosphorylation of amines is another crucial transformation. The table below compares the efficacy of various reagents for this purpose.
| Phosphorylating Agent | Substrate | Reaction Conditions | Yield (%) | Key Observations & Common Side Products |
| This compound | Secondary Amines | N/A | High (qualitative)[7] | Effective for the alkylation of secondary amines to form phosphorus-containing allylic amines[7]. |
| Diethyl Chlorophosphate | α-Amino-benzylphosphonates | Triethylamine, Toluene, 26°C | 86-94%[8] | Efficient reagent for the phosphorylation of amines to produce phosphoramidates[9]. |
| Diphenyl Chlorophosphate | α-Amino-benzylphosphonates | Triethylamine, Toluene, 26°C | 86-94%[8] | A versatile reagent for the synthesis of phosphoramidates, often providing high yields[10]. |
| Phosphorus Oxychloride | Amines | Base (e.g., triethylamine) | Variable | Its high reactivity can lead to multiple phosphorylations and the formation of pyrophosphoramidates if moisture is present. |
Experimental Protocols for Product Validation
Accurate validation of product formation is paramount. The following are detailed methodologies for key analytical techniques used to monitor reaction progress and characterize the final products.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is a powerful, non-destructive technique for the direct observation and quantification of phosphorus-containing compounds.
Sample Preparation:
-
Withdraw an aliquot (approximately 0.1 mL) from the reaction mixture.
-
Dilute the aliquot with a deuterated solvent (e.g., CDCl₃, D₂O) to a final volume of 0.5-0.7 mL in an NMR tube.
-
Add a known amount of an internal standard (e.g., triphenyl phosphate) if quantification is desired.
Instrument Parameters (typical for a 400 MHz spectrometer):
-
Nucleus: ³¹P
-
Pulse Program: A standard single-pulse experiment with proton decoupling.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 5-10 seconds (to ensure full relaxation for quantitative analysis).
-
Number of Scans: 64-256, depending on the concentration.
-
Reference: 85% H₃PO₄ as an external standard (δ = 0 ppm).
Data Analysis:
-
The disappearance of the this compound signal and the appearance of the product phosphate ester signal are monitored.
-
Integration of the signals corresponding to the starting material, product, and internal standard allows for the determination of reaction conversion and yield.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive method for separating and identifying volatile and thermally stable organophosphorus compounds.
Sample Preparation:
-
Quench a small aliquot of the reaction mixture with a suitable solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine to remove any water-soluble byproducts and salts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
If necessary, derivatize the sample to increase volatility (e.g., silylation).
-
Dilute the sample to an appropriate concentration (e.g., 1-10 ppm) with the injection solvent.
Instrument Parameters (representative):
-
GC Column: A non-polar or medium-polarity column (e.g., HP-5MS, DB-35ms).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Ionization Mode: Electron Impact (EI) at 70 eV.
-
MS Scan Range: m/z 50-500.
Data Analysis:
-
Identify the product peak based on its retention time and mass spectrum.
-
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns of the phosphate ester.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of a wide range of organophosphorus compounds, including those that are not amenable to GC analysis.
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture with the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
Instrument Parameters (example for reverse-phase HPLC):
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a buffer such as phosphate or an ion-pairing agent[11].
-
Flow Rate: 0.5-1.0 mL/min.
-
Column Temperature: 25-40°C.
-
Detector: UV detector (if the product has a chromophore) or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS).
Data Analysis:
-
Monitor the chromatogram for the appearance of the product peak and the disappearance of the starting material peaks.
-
Quantification can be achieved by creating a calibration curve with standards of known concentrations.
Visualizing Reaction and Analytical Workflows
To further clarify the processes involved, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: General scheme of a phosphorylation reaction.
Caption: Workflow for reaction monitoring and product validation.
Caption: Selecting the appropriate analytical validation method.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Diethyl phosphorochloridate - Wikipedia [en.wikipedia.org]
- 3. Phenyl Dichlorophosphate: Applications in Organic Synthesis and Phosphorylation Reactions [sincerechemicals.com]
- 4. US3801683A - Process for preparing trialkyophosphate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Phosphoryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 7. Dimethyl 3-chloroprop-1-en-2-ylphosphonate. Part 2. Alkylation of amines, phosphines and phosphites - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. New Cytotoxic Derivatives by the Phosphorylation and Phosphinoylation of Diethyl α‐Amino‐α‐Aryl‐Methylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. acgpubs.org [acgpubs.org]
- 11. Use of phosphorus oxychloride in synthesizing nucleotides and oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Applications of Dimethyl Chlorophosphate
Dimethyl chlorophosphate ((CH₃O)₂P(O)Cl), a highly reactive organophosphorus compound, serves as a versatile and critical reagent in a myriad of chemical syntheses.[1] Its primary role as a phosphorylating agent allows for the introduction of phosphate (B84403) groups into organic molecules, a fundamental process in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2] This guide provides a comparative analysis of this compound's key applications, objectively weighing its performance against common alternatives and presenting supporting experimental data for researchers, scientists, and drug development professionals.
Phosphorylation of Alcohols
One of the most prevalent applications of this compound is the phosphorylation of alcohols to form phosphate esters.[2] This transformation is crucial in the synthesis of various biologically active molecules and prodrugs.
Comparison with an Alternative: Diethyl Chlorophosphate
Diethyl chlorophosphate ((CH₃CH₂O)₂P(O)Cl) is a frequently used alternative for phosphorylation.[3] While both reagents perform the same fundamental transformation, the choice between them often depends on the desired properties of the final product, such as solubility and metabolic stability, which are influenced by the differing alkyl groups (methyl vs. ethyl).
| Parameter | This compound | Diethyl Chlorophosphate | Notes |
| Reactivity | Generally higher due to less steric hindrance. | Slightly lower reactivity. | Can be advantageous for selective phosphorylation in polyfunctional molecules. |
| Byproducts | Methanol (if hydrolysis occurs). | Ethanol (if hydrolysis occurs). | Both reagents produce HCl, requiring a base. |
| Yield | High yields, often >90%. | High yields, comparable to this compound. | Yields are substrate-dependent for both reagents. |
| Safety | Highly toxic and corrosive.[4] | Highly toxic and corrosive.[5] | Both are cholinesterase inhibitors and require stringent safety protocols.[5][6] |
Experimental Protocol: General Phosphorylation of an Alcohol
A solution of the alcohol (1.0 eq) and a non-nucleophilic base, such as triethylamine (B128534) (1.2 eq), in an anhydrous aprotic solvent (e.g., THF, dichloromethane) is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon). This compound (1.1 eq) is added dropwise to the stirred solution. The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 1-24 hours), monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
Synthesis of Agrochemicals
This compound is a key precursor in the synthesis of various organophosphate pesticides, which act by inhibiting the enzyme acetylcholinesterase.[7]
Comparison with an Alternative: Phosphorus Trichloride (B1173362) (PCl₃)
Phosphorus trichloride is a more fundamental building block for some organophosphorus compounds. The synthesis of pesticides like malathion (B1675926) can start from phosphorus pentasulfide, but related structures can be conceptualized from simpler phosphorus precursors. PCl₃ offers a different synthetic route, often involving more steps but using a cheaper starting material.
| Parameter | This compound | Phosphorus Trichloride (PCl₃) | Notes |
| Directness of Route | More direct for creating dimethyl phosphate derivatives. | Requires sequential reactions to build up the desired phosphate ester structure. | PCl₃ routes can be more versatile for creating diverse structures. |
| Reaction Steps | Often a single step to introduce the dimethyl phosphate moiety. | Typically involves initial reaction with an alcohol or thiol, followed by oxidation and further substitution. | More steps can lead to lower overall yields. |
| Reagent Handling | Highly toxic liquid. | Highly corrosive and water-reactive liquid. | Both require specialized handling procedures. |
| Cost-Effectiveness | Generally more expensive than PCl₃. | A cheaper, bulk commodity chemical. | Cost of the overall synthesis must be considered. |
Experimental Protocol: Synthesis of an Organophosphate Pesticide (Conceptual)
Note: Due to the hazardous nature of these compounds, this is a generalized and conceptual protocol. Specific syntheses must follow established and safety-vetted procedures.
To a solution of a suitable nucleophile (e.g., a substituted thiol or phenol) (1.0 eq) and a base (e.g., potassium carbonate) in a solvent like acetonitrile, this compound (1.05 eq) is added at a controlled temperature. The reaction is stirred until completion, as monitored by an appropriate analytical technique. The solid byproduct (e.g., KCl) is filtered off, and the solvent is removed in vacuo. The resulting crude organophosphate is then purified, often by distillation under reduced pressure or chromatography.
Synthesis of Flame Retardants
Organophosphorus compounds are widely used as flame retardants.[8] They can act in either the gas phase (interrupting combustion) or the condensed phase (promoting char formation).[9] this compound can be used to synthesize phosphate ester-based flame retardants.
Comparison with an Alternative: DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide)
DOPO and its derivatives have become a cornerstone of modern, high-performance halogen-free flame retardants, particularly for epoxy resins.[10] They offer a different structure and mechanism compared to simple phosphate esters.
| Parameter | This compound-derived | DOPO-derived | Notes |
| Mechanism | Primarily gas-phase inhibition and some condensed-phase action. | Strong condensed-phase action (char promotion) and gas-phase radical trapping.[10] | DOPO's rigid structure contributes to high char yields. |
| Thermal Stability | Moderate; depends on the overall structure. | High thermal stability. | Essential for withstanding high processing temperatures of polymers. |
| Efficiency | Effective, but higher loadings may be needed. | Highly efficient; lower phosphorus content required for the same flame retardant rating (e.g., UL-94 V-0).[10] | Lower loading preserves the mechanical properties of the polymer. |
| Synthesis | Simple phosphorylation reaction. | Multi-step synthesis is often required. | DOPO is typically reacted with other monomers to be incorporated. |
Experimental Protocol: Synthesis of a Simple Phosphate Flame Retardant
A diol or phenol, such as bisphenol A (1.0 eq), is dissolved in a suitable solvent with a base like triethylamine (2.2 eq). The solution is cooled, and this compound (2.1 eq) is added dropwise. The mixture is stirred at room temperature or with gentle heating to drive the reaction to completion. After an aqueous workup similar to the one described for alcohol phosphorylation, the resulting phosphate ester is isolated and purified.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Diethyl phosphorochloridate - Wikipedia [en.wikipedia.org]
- 4. This compound - High purity | EN [georganics.sk]
- 5. Diethyl chlorophosphate - general description and application - Georganics [georganics.sk]
- 6. Diethyl chlorophosphate | C4H10ClO3P | CID 13139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. bhattercollege.ac.in [bhattercollege.ac.in]
- 8. frontiersin.org [frontiersin.org]
- 9. frontiersin.org [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. nbinno.com [nbinno.com]
A Comparative Guide to Dimethyl Chlorophosphate in Large-Scale Synthesis: A Cost-Benefit Analysis
In the landscape of large-scale chemical manufacturing, particularly within the pharmaceutical and agrochemical sectors, the selection of an efficient and cost-effective phosphorylating agent is a critical decision. Dimethyl chlorophosphate (DMCP) is a potent reagent for introducing phosphate (B84403) moieties into organic molecules, a key step in the synthesis of numerous active pharmaceutical ingredients (APIs) and pesticides.[1] This guide provides a comprehensive cost-benefit analysis of this compound for large-scale synthesis, comparing it with common alternatives such as diethyl chlorophosphate and phosphorus oxychloride (POCl₃). This analysis is intended to equip researchers, scientists, and drug development professionals with the data necessary to make informed decisions in process development and manufacturing.
Performance and Cost Analysis
The choice of a phosphorylating agent in an industrial setting is a multifactorial decision that balances reagent cost, reaction efficiency, safety, and environmental impact. While laboratory-scale synthesis often prioritizes reaction scope and yield, large-scale production must also heavily weigh economic and safety considerations.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for this compound and its primary alternatives. It is important to note that bulk pricing can vary significantly based on supplier, purity, and market fluctuations.
| Reagent | Molecular Weight ( g/mol ) | Purity | Boiling Point (°C) | Density (g/mL) |
| This compound (DMCP) | 144.49 | >96%[2] | 80 °C / 25 mmHg[2] | 1.34[2] |
| Diethyl Chlorophosphate (DECP) | 172.55 | >97% | 60 °C / 2 mmHg | 1.194 |
| Phosphorus Oxychloride (POCl₃) | 153.33[3] | >99%[3] | 105.8[3] | 1.64[3] |
Table 1: Physicochemical Properties of Selected Phosphorylating Agents
| Reagent | Price (USD/kg) - Lab Scale | Bulk Price Indication (USD/ton) | Primary Use | Key Byproducts |
| This compound (DMCP) | ~$5,600 (for 25g) | Not readily available | Phosphorylation of alcohols and amines | HCl |
| Diethyl Chlorophosphate (DECP) | ~$490 (for 1kg)[4] | Not readily available | Phosphorylation of alcohols and amines | HCl |
| Phosphorus Oxychloride (POCl₃) | ~$75,875 (for 25g, high purity)[4] | ~$700 - $800[5][6][7] | Production of phosphate esters, chlorinating agent | HCl, phosphoric acid (upon hydrolysis)[3][8] |
*Note: Lab-scale prices are not indicative of bulk pricing but are included for relative cost indication. Bulk prices are subject to significant fluctuation.
Experimental Protocols
Detailed methodologies are crucial for the successful and reproducible implementation of phosphorylation reactions at scale. Below are representative protocols for the phosphorylation of an alcohol using this compound and its alternatives.
Protocol 1: Phosphorylation of a Primary Alcohol using this compound
Objective: To synthesize a dimethyl phosphate ester from a primary alcohol.
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (B128534) (1.2 eq)
-
Anhydrous dichloromethane (B109758) (DCM)
Procedure:
-
In a clean, dry, and inerted reactor, dissolve the primary alcohol in anhydrous DCM.
-
Cool the solution to 0-5 °C with constant stirring.
-
Slowly add triethylamine to the cooled solution, maintaining the temperature below 10 °C.
-
Add this compound dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by in-process control (e.g., TLC, HPLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer, and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dimethyl phosphate ester.
-
Purify the crude product by vacuum distillation or column chromatography as required.
Protocol 2: Phosphorylation using Phosphorus Oxychloride
Objective: To synthesize a dichlorophosphate (B8581778) intermediate from a primary alcohol, which can be further reacted to form a phosphate triester.
Materials:
-
Primary alcohol (1.0 eq)
-
Phosphorus oxychloride (1.05 eq)
-
Pyridine (B92270) (1.1 eq)
-
Anhydrous toluene
Procedure:
-
In a suitable reactor under an inert atmosphere, dissolve the primary alcohol in anhydrous toluene.
-
Cool the solution to -5 to 0 °C.
-
Slowly add phosphorus oxychloride to the solution, maintaining the low temperature.
-
Add pyridine dropwise to the reaction mixture. An exotherm may be observed.
-
Stir the reaction at 0 °C for 1-2 hours.
-
The resulting dichlorophosphate intermediate can be used in situ for the next reaction step (e.g., addition of a second alcohol) or isolated after a careful workup procedure involving quenching with ice and extraction.
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Safety, Handling, and Environmental Considerations
The choice of a phosphorylating agent has significant implications for process safety and environmental impact.
-
This compound (DMCP): DMCP is highly toxic and corrosive.[9] It reacts with water and moisture, releasing toxic gases.[9] Stringent safety protocols, including the use of personal protective equipment (PPE) and closed handling systems, are mandatory.[1] Waste streams containing DMCP and its byproducts are considered hazardous and require specialized disposal, contributing to the overall process cost.[10][11]
-
Diethyl Chlorophosphate (DECP): Similar to DMCP, DECP is highly toxic and a cholinesterase inhibitor.[12][13] It is also corrosive and requires careful handling in a controlled environment.[14] Its environmental profile is comparable to other organophosphate compounds, with concerns about aquatic toxicity.[12]
-
Phosphorus Oxychloride (POCl₃): POCl₃ is a highly reactive and corrosive substance that reacts violently with water.[3][8] It is toxic upon inhalation and contact.[3][8] The large-scale use of POCl₃ necessitates robust infrastructure to handle its reactivity and the corrosive HCl byproduct. While it is a widely used industrial chemical, its handling and the management of its byproducts pose significant safety and environmental challenges.[8] The production of POCl₃ itself has environmental impacts related to the consumption of raw materials like phosphorus and chlorine.[8]
The environmental impact of phosphorus-based reagents is a growing concern. Phosphorus is a finite resource, and its inefficient use and release into the environment can lead to eutrophication of water bodies.[15]
Conclusion
The selection of a phosphorylating agent for large-scale synthesis is a complex decision that requires a thorough evaluation of cost, performance, safety, and environmental impact.
-
This compound is a potent and effective phosphorylating agent. However, its high toxicity, stringent handling requirements, and the associated costs of waste disposal are significant considerations. Its use in large-scale synthesis is likely limited to applications where its specific reactivity profile offers a distinct advantage that outweighs these drawbacks.
-
Diethyl chlorophosphate offers a similar reactivity profile to DMCP and may be a viable alternative, though it shares similar toxicity concerns.
-
Phosphorus oxychloride remains a workhorse in the chemical industry due to its relatively low cost and high reactivity. However, its hazardous nature and the generation of corrosive byproducts necessitate significant investment in safety and handling infrastructure.
For drug development professionals and researchers, the choice between these reagents will depend on the specific requirements of the synthesis, the scale of production, and the capacity to manage the associated safety and environmental risks. While DMCP can be a valuable tool in the laboratory, its translation to large-scale manufacturing requires a careful and comprehensive cost-benefit analysis that extends beyond the initial reagent cost to include the lifecycle costs of handling, safety, and waste management.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound 0.96 Dimethyl phosphorochloridate [sigmaaldrich.com]
- 3. Phosphorus Oxychloride (POCl3) - High Purity 99% at Best Price [jigspharma.com]
- 4. chemimpex.com [chemimpex.com]
- 5. echemi.com [echemi.com]
- 6. echemi.com [echemi.com]
- 7. echemi.com [echemi.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. This compound, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. shapiroe.com [shapiroe.com]
- 11. angi.com [angi.com]
- 12. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. Diethyl phosphorochloridate - Wikipedia [en.wikipedia.org]
- 15. From rocks to bioactive compounds: a journey through the global P( v ) organophosphorus industry and its sustainability - RSC Sustainability (RSC Publishing) DOI:10.1039/D2SU00015F [pubs.rsc.org]
A Comparative Guide to Phosphorylating Agents: Environmental and Safety Profiles
For Researchers, Scientists, and Drug Development Professionals
Phosphorylation is a cornerstone of numerous chemical syntheses, particularly in drug development and materials science. The choice of a phosphorylating agent is critical, not only for reaction efficiency but also for ensuring the safety of laboratory personnel and minimizing environmental impact. This guide provides an objective comparison of commonly used phosphorylating agents, focusing on their environmental and safety characteristics, supported by available experimental data.
Workflow for Environmental and Safety Assessment
The selection of a suitable phosphorylating agent should involve a systematic evaluation of its potential hazards. The following workflow outlines a general process for this assessment.
Caption: A general workflow for assessing the environmental and safety profiles of chemical reagents.
Quantitative Data Comparison
The following table summarizes key quantitative data for a selection of phosphorylating agents. It is important to note that "greener" alternatives often have limited publicly available quantitative toxicity data, with their favorable classification based on their composition and reaction byproducts.
| Phosphorylating Agent | Formula | Acute Oral Toxicity (LD50, rat) | Acute Inhalation Toxicity (LC50, rat) | Key Hazards | Environmental Fate & Byproducts |
| Traditional Agents | |||||
| Phosphorus Oxychloride | POCl₃ | 36 - 380 mg/kg[1] | 71 - 308 mg/m³ (4h)[1] | Corrosive, toxic by inhalation, reacts violently with water.[2][3] | Rapidly hydrolyzes in water to form phosphoric acid and hydrochloric acid.[1] |
| Phosphorus Trichloride | PCl₃ | 18 - 550 mg/kg[4] | 226 - >500 mg/m³[4] | Corrosive, toxic by inhalation, reacts violently with water. | Rapidly hydrolyzes in water to form phosphonic acid and hydrochloric acid.[4] |
| Phosphorus Pentachloride | PCl₅ | 660 mg/kg[4][5][6] | 205 mg/m³[4][6] | Corrosive, water-reactive, toxic.[4][5] | Reacts violently with water to form phosphoric acid and hydrochloric acid.[4][7] |
| Alternative Agents | |||||
| Phosphoramidites (e.g., 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite) | C₁₀H₂₀ClN₂OP | Data not readily available | Data not readily available | Moisture sensitive, potential for hazardous byproducts.[1][8] | Hydrolyzes in the presence of water; disposal requires careful management.[1][9] |
| Phosphoric Acid / Urea | H₃PO₄ / CO(NH₂)₂ | Phosphoric acid: 1,530 mg/kg; Urea: Generally low toxicity, but can be harmful in large quantities.[10][11][12] | Data not readily available for the mixture | Low volatility, non-corrosive compared to phosphorus halides. | Benign byproducts (e.g., water, CO₂); excess phosphate (B84403) can contribute to eutrophication.[13][14] |
Experimental Protocols
Standardized testing protocols are essential for generating comparable safety and environmental data. The following methodologies are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (LD50) - Adapted from OECD Guideline 423
This test provides information on the health hazards likely to arise from a short-term oral exposure to a substance.
-
Test Principle: A stepwise procedure is used with a limited number of animals. The substance is administered orally by gavage. The starting dose level is selected based on a preliminary assessment of the substance's toxicity.
-
Methodology:
-
Animals: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive) are used.
-
Housing and Feeding: Animals are housed in standard conditions with free access to food and water, except for a brief fasting period before dosing.
-
Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Pathology: A gross necropsy is performed on all animals at the end of the observation period.
-
Data Analysis: The LD50 is estimated based on the observed mortality at different dose levels.
-
Acute Inhalation Toxicity (LC50) - Adapted from OECD Guideline 403
This test determines the concentration of a substance in the air that causes the death of 50% of test animals during a specified exposure period.
-
Test Principle: Animals are exposed to the test substance, generated as a vapor or aerosol, in a specially designed inhalation chamber for a defined period (typically 4 hours).
-
Methodology:
-
Animals: Young adult rats are used.
-
Exposure Chamber: The chamber is designed to provide a stable and uniform concentration of the test substance in the air.
-
Concentration Monitoring: The concentration of the test substance in the chamber is monitored continuously or at frequent intervals.
-
Observations: Animals are observed for signs of toxicity during and after exposure for a period of up to 14 days.
-
Data Collection: Mortality, clinical signs, and body weights are recorded.
-
Data Analysis: The LC50 is calculated from the concentration-mortality data.
-
Aquatic Toxicity Testing
These tests are crucial for determining the potential environmental impact of a chemical on aquatic ecosystems.
-
Test Principle: Young daphnids (a type of small crustacean) are exposed to the test substance in water for 48 hours. The endpoint is immobilization, defined as the inability to swim.[2][15][16]
-
Methodology:
-
Test Organism: Daphnia magna less than 24 hours old are used.[16]
-
Test Conditions: The test is conducted in a defined medium at a constant temperature (20 ± 1°C) with a specified light-dark cycle.
-
Concentrations: A range of at least five concentrations of the test substance is used.[2]
-
Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.[15][16]
-
Data Analysis: The EC50 (the concentration that causes immobilization in 50% of the daphnids) is calculated for the 48-hour exposure period.[16]
-
-
Test Principle: The test assesses the effect of a substance on the growth of freshwater algae over a 72-hour period.[17][18][19]
-
Methodology:
-
Test Organism: A rapidly growing species of green algae, such as Pseudokirchneriella subcapitata, is used.[18]
-
Culture Conditions: The algae are cultured in a nutrient-rich medium under continuous illumination and constant temperature.
-
Exposure: Exponentially growing algae are exposed to a series of concentrations of the test substance.
-
Growth Measurement: Algal growth is measured by cell counts or a surrogate parameter like chlorophyll (B73375) fluorescence.
-
Data Analysis: The EC50 for growth rate inhibition is calculated.
-
-
Test Principle: This test determines the concentration of a chemical that is lethal to 50% of fish over a 96-hour exposure.[9][20][21]
-
Methodology:
-
Test Species: A standard species like the Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss) is used.
-
Test Conditions: Fish are maintained in controlled conditions of temperature, light, and water quality.
-
Exposure: Fish are exposed to at least five concentrations of the test substance in a geometric series.[21]
-
Observations: Mortalities are recorded at 24, 48, 72, and 96 hours.[9][20][21]
-
Data Analysis: The LC50 (lethal concentration for 50% of the fish) is calculated for the 96-hour period.[9]
-
References
- 1. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 2. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. scribd.com [scribd.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotecnologiebt.it [biotecnologiebt.it]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. researchgate.net [researchgate.net]
- 12. apjmt.mums.ac.ir [apjmt.mums.ac.ir]
- 13. Aquatic Toxicity Assessment of Phosphate Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]
- 16. shop.fera.co.uk [shop.fera.co.uk]
- 17. oecd.org [oecd.org]
- 18. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]
- 19. shop.fera.co.uk [shop.fera.co.uk]
- 20. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 21. oecd.org [oecd.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Dimethyl Chlorophosphate
For Immediate Reference: In the event of an emergency, contact your institution's environmental health and safety (EHS) office and emergency services.
The proper handling and disposal of dimethyl chlorophosphate are critical for ensuring the safety of laboratory personnel and the environment. This highly toxic and corrosive organophosphorus compound necessitates stringent adherence to safety protocols. This guide provides essential, step-by-step information for the safe management and disposal of this compound, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, ensure that all necessary safety measures are in place. Work must be conducted in a designated area, equipped with a certified chemical fume hood, an eyewash station, and a safety shower.[1][2]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required equipment.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield.[3] | Protects against splashes and vapors that can cause severe eye damage. |
| Skin Protection | Chemical-resistant gloves (neoprene or nitrile), a lab coat, and an apron or full-body suit.[4] | Prevents skin contact, which can cause severe burns.[5] Hydrocarbons can penetrate latex and vinyl, making them unsuitable.[4] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with an appropriate cartridge (e.g., type ABEK (EN14387) respirator filter) or a supplied-air respirator.[1][3] | Protects against the inhalation of highly toxic vapors. |
Spill Management Protocol
In the event of a spill, immediate and decisive action is required to contain the material and prevent exposure.
Small Spills:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Containment: Don the appropriate PPE. Cover the spill with an inert absorbent material such as sand, vermiculite, or earth.[6] Do not use combustible materials like paper towels directly on the liquid.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for hazardous waste disposal.[2]
-
Ventilation: Ensure the area is well-ventilated.
Large Spills:
-
Immediate Evacuation: Evacuate the laboratory immediately and secure the area.
-
Emergency Services: Contact your institution's EHS office and emergency services.
-
Isolation: Isolate the hazard area and deny entry.[7]
-
Ventilation: If it is safe to do so, increase ventilation to the area.
Decontamination and Disposal Procedures
Personnel Decontamination:
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Equipment and Glassware Decontamination:
-
Thoroughly rinse with a suitable organic solvent (e.g., acetone) in a chemical fume hood.
-
Collect the rinsate as hazardous waste.
-
Wash with soap and water.
Waste Disposal: this compound and any materials contaminated with it are considered hazardous waste.
-
Segregation: Do not mix with other waste streams.
-
Containerization: Store in a tightly sealed, properly labeled container. The container should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as acids, strong bases, and oxidizing agents.[1][2]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."
-
Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste disposal program.[1][5] Chemical waste generators must adhere to local, regional, and national regulations for complete and accurate classification and disposal.[1]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.ca [fishersci.ca]
- 3. O,O-二甲基磷酰氯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Organophosphate Toxicity Treatment & Management: Approach Considerations, Decontamination, Medical Care [emedicine.medscape.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
